molecular formula C6H13NO8S B12056616 Glucosamine 3-sulfate

Glucosamine 3-sulfate

Numéro de catalogue: B12056616
Poids moléculaire: 259.24 g/mol
Clé InChI: UZUBNIPDAIVWIE-IVMDWMLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glucosamine 3-sulfate is a useful research compound. Its molecular formula is C6H13NO8S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H13NO8S

Poids moléculaire

259.24 g/mol

Nom IUPAC

[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1

Clé InChI

UZUBNIPDAIVWIE-IVMDWMLBSA-N

SMILES isomérique

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O

SMILES canonique

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O

Origine du produit

United States

Foundational & Exploratory

The Biological Significance of Glucosamine 3-Sulfate: A Core Component of Heparan Sulfate-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glucosamine (B1671600) 3-sulfate, a rare and highly specific post-translational modification within heparan sulfate (B86663) (HS) chains, plays a pivotal role in a multitude of biological processes far removed from the generalized functions of dietary glucosamine sulfate. This modification, catalyzed by a family of heparan sulfate 3-O-sulfotransferases (HS3STs), acts as a critical recognition motif for specific protein interactions, thereby regulating physiological and pathological events.[1][2] Key functions attributed to this specific sulfation pattern include the potentiation of antithrombin's anticoagulant activity, mediation of herpes simplex virus-1 (HSV-1) entry into host cells, and guidance of neuronal axon development.[3][4][5] The low abundance of 3-O-sulfated glucosamine underscores its role as a highly specific determinant in molecular interactions, making it a focal point for therapeutic development and a subject of intense scientific investigation.[1][6] This document provides an in-depth overview of the biological role of Glucosamine 3-sulfate, detailing its biosynthesis, functional implications, and the experimental methodologies used for its study.

Introduction: Distinguishing this compound from Glucosamine Sulfate

It is critical to differentiate between this compound as a specific structural component of heparan sulfate and the widely available dietary supplement, glucosamine sulfate. The latter is an amino sugar salt investigated for its potential, though debated, role in mitigating osteoarthritis symptoms by providing a building block for cartilage.[7][8] In stark contrast, this compound (more formally, 3-O-sulfated glucosamine) is a modification that occurs on glucosamine residues already incorporated into a growing heparan sulfate polysaccharide chain.[1] This sulfation at the 3-hydroxyl position of the glucosamine ring is a terminal and rare step in HS biosynthesis, creating highly specific binding sites for a select group of proteins.[2][9]

Biosynthesis of 3-O-Sulfated Heparan Sulfate

The generation of 3-O-sulfated glucosamine is an integral part of heparan sulfate biosynthesis, a complex enzymatic cascade occurring in the Golgi apparatus. The process is initiated with the formation of a polysaccharide backbone of alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) residues.[2] Subsequent modifications, including N-deacetylation/N-sulfation of GlcNAc, epimerization of GlcA to iduronic acid (IdoA), and 2-O-sulfation of uronic acids, create the substrate for the final 3-O-sulfation step.[2][9]

This terminal modification is catalyzed by a family of seven heparan sulfate 3-O-sulfotransferase isoforms (HS3ST1, HS3ST2, HS3ST3A/B, HS3ST4, HS3ST5, and HS3ST6) in humans.[10] These isoenzymes exhibit distinct substrate specificities and tissue expression patterns, resulting in the generation of unique 3-O-sulfated HS structures that confer specific biological activities.[11][12] For instance, HS3ST1 is primarily responsible for generating the antithrombin-binding motif.[13]

Heparan Sulfate Biosynthesis and 3-O-Sulfation A [GlcA-GlcNAc]n (Polysaccharide Backbone) B N-deacetylation / N-sulfation A->B NDSTs C C5 Epimerization (GlcA -> IdoA) B->C GLCE D 2-O-Sulfation C->D HS2ST1 E 6-O-Sulfation D->E HS6STs F 3-O-Sulfation (Glucosamine) E->F Final Modification Step G Mature Heparan Sulfate Chain with 3-O-Sulfated Glucosamine F->G Enzyme HS3ST Isoforms (e.g., HS3ST1, HS3ST2, etc.) Enzyme->F

Figure 1: Heparan Sulfate Biosynthesis Workflow.

Core Biological Functions of this compound

The presence of a 3-O-sulfate group on a glucosamine residue within a specific sequence context of a heparan sulfate chain creates a high-affinity binding site for various proteins, thereby mediating their function.

Anticoagulant Activity

The most well-characterized role of this compound is in blood coagulation. A specific pentasaccharide sequence within heparan sulfate, containing a central 3-O-sulfated glucosamine residue, is essential for high-affinity binding to antithrombin.[3][14] This binding induces a conformational change in antithrombin, accelerating its ability to inactivate coagulation proteases like Factor Xa and thrombin by several orders of magnitude.[3][15] Removal of this single 3-O-sulfate group results in a dramatic reduction in binding affinity and anticoagulant activity.[14] The enzyme primarily responsible for creating this antithrombin-binding site is HS3ST1.[13]

Antithrombin Activation by 3-O-Sulfated Heparan Sulfate cluster_0 HS Heparan Sulfate with 3-O-Sulfated Pentasaccharide AT_active Antithrombin (Active) HS->AT_active Binding and Conformational Change AT_inactive Antithrombin (Inactive) Inactive_Thrombin Inactive Complex AT_active->Inactive_Thrombin Inactivates Thrombin Thrombin (Factor IIa) / Factor Xa Thrombin->Inactive_Thrombin Coagulation Coagulation Cascade Thrombin->Coagulation Promotes Inhibition Inhibition Inactive_Thrombin->Inhibition Leads to

Figure 2: Antithrombin Activation Pathway.
Viral Pathogenesis: Herpes Simplex Virus-1 (HSV-1) Entry

Certain 3-O-sulfated heparan sulfate structures serve as essential receptors for the entry of Herpes Simplex Virus-1 (HSV-1) into host cells.[4][16] While initial attachment of the virus to the cell surface is mediated by interactions between viral glycoproteins gB and gC and less specific heparan sulfate structures, the crucial step of membrane fusion requires the viral glycoprotein (B1211001) D (gD) to bind to a specific 3-O-sulfated HS motif.[17][18] This interaction facilitates the fusion of the viral envelope with the host cell membrane, allowing the viral capsid to enter the cytoplasm.[4] Notably, not all HS3ST isoforms generate gD-binding sites; for example, isoforms 3 and 5 produce receptors for HSV-1 entry, whereas isoform 1 does not.[16] This highlights the specificity encoded by different 3-O-sulfation patterns.

HSV-1 Entry Mechanism cluster_0 Viral Glycoproteins cluster_1 Host Cell Surface Virus HSV-1 Virion gBC gB / gC gD gD HS Heparan Sulfate gBC->HS 1. Initial Attachment HS3OS 3-O-Sulfated Heparan Sulfate gD->HS3OS 2. Receptor Binding Cell Host Cell Fusion Membrane Fusion & Viral Entry HS3OS->Fusion 3. Triggers

Figure 3: HSV-1 Entry Workflow.
Neuronal Development and Axon Guidance

Heparan sulfate proteoglycans are crucial regulators of axon guidance during the development of the nervous system.[19][20] The specific sulfation patterns of HS chains, including 3-O-sulfation, are thought to create a "sugar code" that guides developing axons by modulating their interaction with guidance cues such as Slit and Netrin.[5][19] Studies in model organisms have shown that distinct 3-O-sulfated HS modification patterns are required for processes like neurite branching.[19] The differential expression of HS3ST enzymes in the developing brain could generate specific HS structures that are critical for steering axon growth cones to their correct targets.[21]

Emerging Roles in Cancer and Neurodegenerative Disease

Recent research has implicated 3-O-sulfation in other pathologies. Epigenetic silencing of the HS3ST2 gene has been observed in non-small cell lung cancer and is associated with poor prognosis, suggesting a tumor-suppressive role for its product.[2] Conversely, specific 3-O-sulfated structural motifs have been found to be elevated in the brain tissue of Alzheimer's disease patients, hinting at a potential role in neurodegenerative processes.[6] An octasaccharide containing a 3-O-sulfated glucosamine has also been shown to bind to tau protein, which is centrally involved in Alzheimer's pathology.[22][23]

Quantitative Data Summary

The biological activity of 3-O-sulfated heparan sulfate is often quantified through binding affinities and relative abundance in various tissues.

Table 1: Binding Affinities and Functional Data

Interacting Protein3-O-Sulfated Ligand ContextMethodQuantitative ValueReference
Antithrombin-III (AT-III)Pentasaccharide with central GlcNS3S6SNot Specified105-fold reduction in binding upon 3-O-sulfate removal[14]
Glycoprotein D (gD) of HSV-1OctasaccharideNot SpecifiedKd = 18.0 µM[14]

Table 2: Abundance of 3-O-Sulfated Glucosamine

Tissue/Cell SourceMethodRelative AbundanceReference
GeneralNot Specified1 to 10 3-O-sulfate groups per 100 disaccharides[24]
Human Corneal FibroblastsRT-PCR and Disaccharide AnalysisExpression of 3-OST-3; presence of IdoUA2S-AnMan3S and IdoUA2S-AnMan3S6S[18]
Human Brain (Alzheimer's Disease)LC-MS/MSElevated levels of a specific 3-O-sulfated tetrasaccharide motif (tetra-1)[6]

Experimental Protocols

The study of this compound relies on specialized biochemical and analytical techniques due to its low abundance and the complexity of heparan sulfate structure.

Chemoenzymatic Synthesis of 3-O-Sulfated Oligosaccharides

This method provides access to structurally defined 3-O-sulfated oligosaccharides for functional studies.[10][22][25]

  • Backbone Synthesis: A precursor polysaccharide, such as N-acetyl heparosan from E. coli K5, is used as a starting material.[26]

  • Enzymatic Modifications: A series of recombinant heparan sulfate biosynthetic enzymes are used in a stepwise fashion to introduce specific modifications. This includes N-sulfotransferases, C5-epimerase, 2-O-sulfotransferases, and 6-O-sulfotransferases.[22][23]

  • 3-O-Sulfation: The final step involves the incubation of the modified oligosaccharide with a specific recombinant HS3ST isoform (e.g., 3-OST-4) and the sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[22]

  • Purification and Characterization: The resulting 3-O-sulfated oligosaccharides are purified, typically using anion-exchange chromatography (e.g., Q-Sepharose column).[23] Structural confirmation is achieved through techniques like electrospray ionization mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][22]

Quantification of 3-O-Sulfated HS by LC-MS/MS

This protocol allows for the sensitive and quantitative analysis of specific 3-O-sulfated motifs from biological samples.[6]

  • Sample Preparation: Heparan sulfate is extracted and purified from the biological source (e.g., tissue homogenates, cultured cells).[27] Minimum sample requirements are typically in the range of 200 mg for wet tissue or 5,000,000 cells.[27]

  • Enzymatic Digestion: The purified HS is exhaustively digested with a cocktail of heparin lyases (I, II, and III). This process cleaves the polysaccharide into smaller oligosaccharides, with most 3-O-sulfated motifs remaining as tetrasaccharides due to resistance to lyase cleavage.[6][28]

  • LC-MS/MS Analysis: The digest is analyzed by liquid chromatography coupled with tandem mass spectrometry. Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC).[24]

  • Quantification: Absolute quantification is achieved by spiking the sample with known amounts of stable isotope-labeled (e.g., 13C-labeled) synthetic 3-O-sulfated oligosaccharide standards that correspond to the native structures being measured.[6][27]

HSV-1 Entry and Cell-Fusion Assays

These functional assays determine the ability of specific HS3ST isoforms to generate viral entry receptors.[16][18]

  • Cell Line Generation: A cell line that does not typically support HSV-1 entry (e.g., CHO-K1) is transfected with expression vectors for different human HS3ST isoforms.

  • Viral Entry Assay: The transfected cell lines are challenged with a reporter virus (e.g., HSV-1 expressing β-galactosidase). Viral entry is quantified by measuring the reporter gene activity (e.g., colorimetric assay for β-galactosidase).[16]

  • Cell-to-Cell Fusion Assay: "Effector" cells expressing HSV-1 glycoproteins (gB, gD, gH, gL) are co-cultivated with "target" cells expressing a specific HS3ST isoform. Cell fusion, which mimics the membrane fusion step of viral entry, is observed and quantified, often using a reporter system where fusion brings two components of an enzyme or fluorescent protein together.[18]

Conclusion and Future Directions

This compound is a rare but functionally critical modification that exemplifies the "heparan sulfate code," where specific sulfation patterns dictate precise biological outcomes. Its established roles in anticoagulation and viral entry have paved the way for therapeutic interventions, such as the synthetic pentasaccharide fondaparinux.[15] The expanding understanding of its involvement in axon guidance, cancer, and neurodegeneration opens new avenues for research and drug development. Future progress in this field will depend on the continued development of advanced analytical techniques to detect and quantify these rare structures in situ, the synthesis of a broader library of 3-O-sulfated oligosaccharides to probe structure-function relationships, and the elucidation of the signaling pathways downstream of 3-O-sulfated HS-protein interactions.[1][12] Understanding the regulation of HS3ST gene expression and enzyme activity will be key to unlocking the full therapeutic potential of targeting this pivotal modification.

References

An In-depth Technical Guide on the Endogenous Synthesis of Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the endogenous synthesis of Glucosamine (B1671600) 3-sulfate, a critical and rare modification of heparan sulfate (B86663) proteoglycans. This modification plays a significant role in various biological processes, including cell signaling, inflammation, and pathogenesis.

Introduction: The Core Synthesis Pathway

Glucosamine 3-sulfate does not exist as a free monosaccharide synthesized de novo. Instead, its formation is a post-polymerization modification that occurs on glucosamine residues within a growing heparan sulfate (HS) chain. This process is the final maturation step in HS biosynthesis and is catalyzed by a specific family of enzymes.[1][2]

The core reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl position of a specific glucosamine residue within the HS polysaccharide.[3][4]

The key components of this pathway are:

  • Substrate: A glucosamine residue within a partially modified heparan sulfate chain. The specific structure of the surrounding sugar residues can influence enzyme specificity.[5]

  • Enzyme Family: Heparan sulfate 3-O-sulfotransferases (HS3STs). Humans express seven isoforms of this enzyme, each with distinct substrate specificities and tissue expression patterns.[1][4][6]

  • Sulfate Donor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized in the cytosol.[7][8]

The formation of the 3-O-sulfated glucosamine residue is a rare event compared to other HS sulfation patterns (N-, 2-O-, and 6-O-sulfation), but it creates highly specific binding sites for a variety of proteins, thereby modulating their biological activity.[1][5][6]

The Universal Sulfate Donor: PAPS Biosynthesis

All sulfotransferase reactions, including the 3-O-sulfation of glucosamine, depend on the availability of PAPS. PAPS is synthesized in the cytosol from inorganic sulfate and ATP through a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[7][9][10]

The two steps are:

  • APS Formation: ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate (PPi).[8][9][11]

  • PAPS Formation: APS kinase then phosphorylates the 3'-hydroxyl group of APS using another molecule of ATP to yield PAPS and ADP.[8][9][11]

Once synthesized in the cytosol, PAPS is transported into the Golgi apparatus, the site of HS biosynthesis, by specific transporters.[7]

PAPS_Synthesis cluster_step2 Step 2 cluster_step1 Step 1 ATP1 ATP PAPSS PAPS Synthase (Bifunctional Enzyme) ATP1->PAPSS Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->PAPSS APS Adenosine 5'-phosphosulfate (APS) APS->PAPSS PPi PPi ATP2 ATP ATP2->PAPSS PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) ADP ADP PAPSS->APS ATP Sulfurylase Domain PAPSS->PPi PAPSS->PAPS APS Kinase Domain PAPSS->ADP HS3ST_Reaction Glucosamine 3-O-Sulfation Reaction PAPS PAPS HS3ST HS3ST (Isoform specific) PAPS->HS3ST HS_Chain_Pre Heparan Sulfate Chain (with target GlcN) HS_Chain_Pre->HS3ST HS_Chain_Post 3-O-Sulfated Heparan Sulfate Chain HS3ST->HS_Chain_Post PAP PAP (3'-phosphoadenosine-5'-phosphate) HS3ST->PAP Regulation_Pathway cluster_nucleus Cellular Response LPS LPS / TNF-α TLR TLR4 / TNFR LPS->TLR JNK JNK Pathway TLR->JNK Activates NFkB NF-κB Pathway TLR->NFkB Activates HS3ST3B_Gene HS3ST3B Gene Transcription JNK->HS3ST3B_Gene NFkB->HS3ST3B_Gene Nucleus Nucleus HS3ST3B_mRNA HS3ST3B mRNA HS3ST3B_Gene->HS3ST3B_mRNA Transcription HS3ST3B_Enzyme HS3ST3B Enzyme HS3ST3B_mRNA->HS3ST3B_Enzyme Translation Experimental_Workflow Start Start: Reaction Mixture (HS Substrate, [³⁵S]PAPS, Enzyme) Incubate Incubate at 37°C Start->Incubate Terminate Terminate Reaction (Boil) Incubate->Terminate Load Load onto DEAE Column Terminate->Load Wash Wash Column (Remove free [³⁵S]PAPS) Load->Wash Elute Elute [³⁵S]HS Product (High Salt Buffer) Wash->Elute Quantify Quantify Radioactivity (Scintillation Counting) Elute->Quantify End End: Determine Enzyme Activity Quantify->End

References

Unveiling Glucosamine 3-Sulfate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate, a specifically sulfated monosaccharide, holds a pivotal position in the landscape of glycobiology and pharmacology. Its discovery was not an isolated event but rather a key breakthrough in understanding the intricate structure-function relationships of complex carbohydrates, particularly the anticoagulant heparin. This technical guide provides an in-depth exploration of the discovery of glucosamine 3-sulfate, its historical context, the experimental methodologies that enabled its identification, and its biological significance.

Historical Context: The Quest for Heparin's Anticoagulant Secret

The story of this compound is intrinsically linked to the decades-long effort to decipher the precise structural motif within the glycosaminoglycan heparin responsible for its potent anticoagulant activity. In the mid-20th century, it was established that heparin's anticoagulant effect was primarily mediated through its interaction with antithrombin III (now known as antithrombin), a plasma protein that inhibits serine proteases of the coagulation cascade. However, the specific chemical features of the heparin polymer that conferred this high-affinity binding remained elusive.

A significant advancement came with the discovery that only a sub-fraction of commercial heparin, about one-third, possessed high affinity for antithrombin. This observation spurred researchers to isolate and characterize this high-affinity fraction to pinpoint the unique structural determinants.

The breakthrough arrived in the late 1970s and early 1980s, culminating in the identification of a specific pentasaccharide sequence within the heparin chain as the minimal antithrombin-binding site. The central and most critical component of this pentasaccharide was found to be a glucosamine residue sulfated at the 3-O-position.

The Discovery of 3-O-Sulfated D-Glucosamine in Heparin

The definitive evidence for the existence and crucial role of a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin was presented in a landmark 1980 paper by Lindahl, Bäckström, Thunberg, and Leder.[1][2] Their work, a culmination of meticulous biochemical analysis, provided the first concrete identification of this rare sulfation pattern in a biologically active context.

The discovery was historically significant as it was preceded by the identification of a novel 3-O-sulfatase enzyme from human urine by Leder in 1980, which could specifically remove the 3-O-sulfate group from a synthetic substrate.[3] This enzyme became a crucial tool in confirming the presence of this linkage in natural heparin fragments.

Quantitative Data from Early Studies

The early research on 3-O-sulfated glucosamine focused on its prevalence within the high-affinity heparin fraction and its impact on antithrombin binding. While precise quantification was challenging with the analytical tools of the era, several key findings emerged.

ParameterFindingSource
Prevalence in Heparan Sulfate (B86663) Approximately one 3-O-sulfate group per 100 disaccharides in endothelial cell heparan sulfate.[3]
Prevalence in specific tissues About 6% of glucosamine units in heparan sulfate from follicular fluid are 3-O-sulfated.[3]
Prevalence in other species Heparin from the clam Anomalocardia brasiliana contains one 3-O-sulfate for every 5 disaccharides.[3]

These early quantitative estimates highlighted the rarity of this modification, suggesting its role in highly specific biological interactions rather than as a general structural component.

Key Experimental Protocols in the Discovery

The identification of 3-O-sulfated glucosamine was made possible by a combination of innovative chemical and enzymatic methods. The following are detailed methodologies for the key experiments cited in the seminal research.

Partial Deaminative Cleavage of Heparin with Nitrous Acid

This technique was instrumental in selectively cleaving the heparin polysaccharide chain to generate oligosaccharide fragments for further analysis.

Principle: Nitrous acid at low pH (around 1.5) specifically cleaves the glycosidic linkages of N-sulfated glucosamine residues, converting them to 2,5-anhydro-D-mannose. This reaction allows for the controlled depolymerization of heparin.[4]

Protocol (based on Lindahl et al., 1980):

  • A solution of high-affinity heparin is cooled to 0°C.

  • Freshly prepared nitrous acid (NaNO₂ in H₂SO₄) is added to the heparin solution.

  • The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 0°C to achieve partial depolymerization.

  • The reaction is stopped by the addition of a neutralizing agent (e.g., sodium carbonate).

  • The resulting oligosaccharide fragments are then isolated, typically by gel filtration chromatography.

Paper Electrophoresis of Sulfated Anhydromannitol

Paper electrophoresis was a key analytical method used to separate and identify the sulfated monosaccharide derivatives produced from the heparin fragments.

Principle: Charged molecules migrate in an electric field applied across a paper support saturated with a conductive buffer. The migration distance is dependent on the charge-to-mass ratio of the molecule. This allows for the separation of monosaccharides with different numbers of sulfate groups.

Protocol (based on Lindahl et al., 1980):

  • The 3H-labeled 2,5-anhydromannitol derivatives (obtained after deaminative cleavage and reduction) are spotted onto a strip of chromatography paper.

  • The paper is wetted with an electrophoresis buffer (e.g., formic acid/pyridine, pH 2.1).

  • The paper is placed in an electrophoresis chamber, and a high voltage (e.g., 3 kV) is applied for a set duration (e.g., 90 minutes).

  • After electrophoresis, the paper is dried, and the positions of the radioactive spots are determined by a radio-scanner.

  • The mobility of the unknown samples is compared to that of known sulfated monosaccharide standards.

3-O-Sulfatase Enzyme Assay

The use of a specific 3-O-sulfatase was the definitive step in confirming the presence of the 3-O-sulfate group.

Principle: The enzyme, partially purified from human urine, specifically hydrolyzes the sulfate ester bond at the 3-position of a glucosamine residue. The removal of the sulfate group results in a change in the electrophoretic mobility of the substrate.

Protocol (based on Leder, 1980 and Lindahl et al., 1980):

  • The purified, 3H-labeled pentasaccharide with high affinity for antithrombin is incubated with the 3-O-sulfatase enzyme preparation in a suitable buffer (e.g., sodium acetate, pH 5.0) containing a sulfatase inhibitor (e.g., inorganic phosphate) to prevent the action of other sulfatases.

  • The incubation is carried out at 37°C for a defined period (e.g., 24 hours).

  • The reaction mixture is then analyzed by paper electrophoresis to observe a shift in the mobility of the radioactive peak, indicating desulfation.

Chemical Synthesis of D-Glucosamine 3-Sulfate

While the initial discovery was made using material isolated from natural sources, the chemical synthesis of D-glucosamine 3-sulfate as a pure compound was crucial for further biological and pharmacological studies. The synthesis of glucosamine itself was first reported in 1902 by Emil Fischer and Hermann Leuchs.[5] Glucosamine was first prepared in 1876 by Georg Ledderhose through the hydrolysis of chitin (B13524) with concentrated hydrochloric acid.[6] The stereochemistry was not fully determined until the 1939 work of Walter Haworth.[6]

Numerous methods for the preparation of glucosamine sulfate have since been developed, often starting from chitin or through fermentation processes.[7][8][9] However, the regioselective sulfation at the 3-position presented a significant synthetic challenge.

General Chemoenzymatic Synthesis Strategy:

  • Backbone Synthesis: An appropriate oligosaccharide precursor is chemically or enzymatically synthesized.

  • Enzymatic Sulfation: The precursor is then incubated with a specific recombinant 3-O-sulfotransferase (e.g., 3-OST-1) and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to introduce the sulfate group at the 3-position of the target glucosamine residue.

  • Purification and Characterization: The resulting 3-O-sulfated oligosaccharide is purified using chromatographic techniques (e.g., HPLC) and its structure is confirmed by mass spectrometry and NMR spectroscopy.

Biological Significance and Signaling Pathways

The discovery of 3-O-sulfated glucosamine as the critical component of the antithrombin-binding site in heparin was just the beginning. Subsequent research has revealed its involvement in a variety of other biological processes, primarily through the modulation of protein-heparan sulfate interactions.

Anticoagulation

The primary and most well-understood role of 3-O-sulfated glucosamine is in the regulation of blood coagulation. The 3-O-sulfate group is essential for the high-affinity binding of heparin to antithrombin, which induces a conformational change in antithrombin, dramatically accelerating its inhibition of coagulation factors, particularly Factor Xa and thrombin.

Anticoagulation_Pathway cluster_Heparin Heparin Pentasaccharide cluster_Antithrombin Antithrombin cluster_Coagulation Coagulation Cascade Pentasaccharide GlcNS(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S) Antithrombin Antithrombin (inactive) Pentasaccharide->Antithrombin Binds (high affinity) Antithrombin_active Antithrombin (active) Antithrombin->Antithrombin_active Conformational Change FactorXa Factor Xa Antithrombin_active->FactorXa Inhibits Thrombin Thrombin Antithrombin_active->Thrombin Inhibits FactorXa->Thrombin Activates Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrinogen->Fibrin

Anticoagulation pathway involving 3-O-sulfated heparin.
Viral Entry

Certain viruses have evolved to exploit cell surface heparan sulfate as a co-receptor for entry into host cells. The specific sulfation patterns of heparan sulfate, including 3-O-sulfation, can determine viral tropism and infectivity. For example, herpes simplex virus type 1 (HSV-1) glycoprotein (B1211001) D (gD) has been shown to bind to heparan sulfate containing 3-O-sulfated glucosamine, facilitating viral attachment and entry.[10]

Viral_Entry_Pathway cluster_Virus Herpes Simplex Virus-1 cluster_Cell Host Cell Virus HSV-1 gD Glycoprotein D (gD) HS 3-O-Sulfated Heparan Sulfate gD->HS Binds Receptor Entry Receptor (e.g., Nectin-1) gD->Receptor Binds CellSurface Cell Surface HS->Receptor Co-localizes with Internalization Viral Entry & Internalization Receptor->Internalization Mediates

Role of 3-O-sulfated heparan sulfate in HSV-1 entry.
Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate proteoglycans are essential co-receptors for fibroblast growth factors (FGFs) and their receptors (FGFRs). The sulfation patterns of heparan sulfate modulate the formation of the FGF-FGFR-HS ternary complex, which is required for receptor dimerization and activation of downstream signaling pathways that regulate cell growth, differentiation, and angiogenesis. While 6-O-sulfation is known to be critical, evidence suggests that 3-O-sulfation may also play a role in the specificity of these interactions.[11][12][13]

FGF_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular FGF FGF HS Heparan Sulfate (with 3-O-sulfation) FGF->HS Binds Dimerization Receptor Dimerization & Activation FGF->Dimerization Forms Ternary Complex FGFR FGF Receptor HS->FGFR Binds HS->Dimerization Forms Ternary Complex FGFR->Dimerization Forms Ternary Complex Signaling Downstream Signaling (e.g., MAPK pathway) Response Cellular Response (e.g., Proliferation) Signaling->Response Leads to Dimerization->Signaling Activates

Modulation of FGF signaling by heparan sulfate.

Conclusion

The discovery of this compound represents a landmark achievement in glycobiology, transforming our understanding of the specificity of carbohydrate-protein interactions. From its initial identification as the key to heparin's anticoagulant activity to its emerging roles in viral pathogenesis and cell signaling, this rare monosaccharide modification continues to be an area of intense research. The development of sophisticated analytical techniques and synthetic methodologies has been paramount to this progress and will undoubtedly continue to uncover new biological functions and therapeutic opportunities for this compound and other specifically sulfated glycans. This guide serves as a foundational resource for professionals in the field, providing a comprehensive overview of the historical context, key experimental findings, and ongoing significance of this remarkable molecule.

References

Unveiling Glucosamine 3-Sulfate: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Glucosamine (B1671600) 3-sulfate, a rare but biologically significant monosaccharide. Found as a critical component of heparan sulfate (B86663) glycosaminoglycans, its unique sulfation at the 3-O position of the glucosamine residue confers specific biological activities, including roles in anticoagulant processes and viral pathogenesis. This document details its natural occurrences, quantitative abundance, and the sophisticated methodologies required for its isolation and characterization.

Natural Sources and Abundance of Glucosamine 3-Sulfate

This compound does not exist as a free monosaccharide in nature. Instead, it is a rare modification within the polysaccharide chains of heparan sulfate (HS), a type of glycosaminoglycan (GAG) present on the cell surface and in the extracellular matrix of virtually all animal tissues. The 3-O-sulfation of glucosamine residues in heparan sulfate is a key structural feature that dictates its interaction with a variety of proteins, thereby modulating numerous biological processes.

The abundance of 3-O-sulfated glucosamine within heparan sulfate is generally low and varies significantly depending on the tissue and species. This rarity underscores its role in generating specific, high-affinity binding sites for protein ligands rather than contributing to the overall structural properties of the tissue.

Natural Source (Heparan Sulfate)Abundance of 3-O-Sulfated GlucosamineReference
Bovine Follicular Fluid~6% of glucosamine units[1]
Clam (Anomalocardia brasiliana) Heparin1 in every 5 disaccharides[1]
Endothelial Cells~1 per 100 disaccharides[1]
Reichert's Basement Membrane5-10% of disaccharides[1]
Engelbreth-Holm-Swarm Mouse TumorNot detected[1]

Marine invertebrates, in particular, are a rich source of uniquely sulfated GAGs, and mollusks have been identified as containing heparan sulfates with structural similarities to those in mammals.

Biosynthesis of 3-O-Sulfated Heparan Sulfate

The biosynthesis of heparan sulfate is a complex, non-template-driven process occurring in the Golgi apparatus. It involves a series of enzymatic modifications to a growing polysaccharide chain. The 3-O-sulfation of specific glucosamine residues is a terminal modification, catalyzed by a family of seven distinct heparan sulfate 3-O-sulfotransferases (HS3STs) in mammals. The expression and substrate specificity of these isoenzymes are tightly regulated, leading to the tissue-specific and context-dependent generation of 3-O-sulfated heparan sulfate structures. These structures are crucial for the binding and activation of proteins such as antithrombin III, and for the entry of viruses like Herpes Simplex Virus type 1.[2][3]

Heparan Sulfate Biosynthesis and 3-O-Sulfation cluster_0 Golgi Apparatus Linker_Tetrasaccharide Linker Tetrasaccharide on Core Protein Chain_Elongation Chain Elongation (EXT1/EXT2) Linker_Tetrasaccharide->Chain_Elongation Addition of GlcNAc & GlcA NDST_Modification N-deacetylation/ N-sulfation (NDSTs) Chain_Elongation->NDST_Modification Epimerization C5-epimerization (GLCE) NDST_Modification->Epimerization 2_O_Sulfation 2-O-sulfation (HS2ST1) Epimerization->2_O_Sulfation 6_O_Sulfation 6-O-sulfation (HS6STs) 2_O_Sulfation->6_O_Sulfation 3_O_Sulfation 3-O-sulfation (HS3STs) 6_O_Sulfation->3_O_Sulfation Mature_HS Mature 3-O-Sulfated Heparan Sulfate 3_O_Sulfation->Mature_HS

Biosynthesis of 3-O-Sulfated Heparan Sulfate.

Experimental Protocols

The analysis of this compound requires a multi-step approach focused on the isolation and characterization of its parent molecule, heparan sulfate.

I. Isolation and Purification of Heparan Sulfate from Tissue

This protocol is a generalized procedure adaptable for various tissues, including those from marine mollusks.

A. Tissue Homogenization and Proteolysis:

  • Excise and weigh the tissue of interest. For marine invertebrates, dissect the desired tissue, such as the viscera of mollusks.

  • Immediately freeze the tissue in liquid nitrogen and pulverize it into a fine powder.

  • Suspend the tissue powder in a digestion buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0) containing a broad-spectrum protease such as pronase or alcalase.

  • Incubate the mixture at an optimal temperature for the protease (e.g., 50-60°C) for 24-48 hours with gentle agitation to ensure complete digestion of proteins.

  • Terminate the digestion by heating the mixture to 100°C for 10 minutes.

B. Anion-Exchange Chromatography:

  • Centrifuge the digest to remove any insoluble material.

  • Apply the supernatant to a DEAE-Sephacel or other suitable anion-exchange column pre-equilibrated with a low-salt buffer (e.g., 50 mM sodium acetate, pH 6.0).

  • Wash the column extensively with the equilibration buffer to remove unbound material.

  • Elute the bound glycosaminoglycans with a stepwise or linear gradient of sodium chloride (e.g., 0.1 M to 2.0 M NaCl). Heparan sulfate typically elutes at a concentration of approximately 0.5 M to 1.0 M NaCl.

  • Collect fractions and monitor for the presence of GAGs using a suitable assay, such as the carbazole (B46965) assay for uronic acid or by monitoring UV absorbance at 212 nm.

C. Desalting:

  • Pool the heparan sulfate-containing fractions.

  • Desalt the pooled fractions by dialysis against deionized water or by using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Lyophilize the desalted heparan sulfate to obtain a dry powder.

II. Enzymatic Depolymerization of Heparan Sulfate

To analyze the fine structure of heparan sulfate and quantify the 3-O-sulfated glucosamine-containing units, the purified polysaccharide is enzymatically digested into smaller oligosaccharides, primarily disaccharides.

  • Dissolve the lyophilized heparan sulfate in a digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).

  • Add a cocktail of heparinases I, II, and III. These enzymes cleave the heparan sulfate chain at specific sites, yielding a mixture of unsaturated disaccharides and some resistant tetrasaccharides, particularly those containing 3-O-sulfated glucosamine.

  • Incubate the reaction at 37°C for 12-24 hours.

  • Terminate the reaction by heating at 100°C for 5 minutes.

III. Quantification and Structural Elucidation

A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the separation and quantification of heparan sulfate-derived oligosaccharides.

  • Chromatographic Separation:

    • Employ a strong anion-exchange (SAX) or reversed-phase ion-pairing (RPIP) HPLC column.

    • Use a gradient elution with a mobile phase system appropriate for the chosen column chemistry (e.g., a gradient of sodium chloride for SAX or an ion-pairing agent like dibutylamine (B89481) for RPIP).

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific mass transitions of the 3-O-sulfated tetrasaccharides and other disaccharides of interest.

    • Quantification is achieved by comparing the peak areas of the endogenous oligosaccharides to those of known amounts of isotopically labeled internal standards.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural determination of sulfated glycosaminoglycans.

  • Sample Preparation: Dissolve the purified heparan sulfate or isolated oligosaccharides in D₂O.

  • Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR spectra.

  • Spectral Analysis: The chemical shifts and coupling constants of the anomeric and other protons provide detailed information about the monosaccharide composition, linkage positions, and the positions of sulfate groups, including the 3-O-sulfate on glucosamine residues.

Analytical_Workflow_for_Glucosamine_3-Sulfate Tissue_Source Tissue Source (e.g., Marine Mollusk Viscera) Homogenization_Proteolysis Homogenization and Proteolytic Digestion Tissue_Source->Homogenization_Proteolysis Anion_Exchange Anion-Exchange Chromatography Homogenization_Proteolysis->Anion_Exchange Desalting_Lyophilization Desalting and Lyophilization Anion_Exchange->Desalting_Lyophilization Purified_HS Purified Heparan Sulfate Desalting_Lyophilization->Purified_HS Enzymatic_Digestion Heparinase I, II, III Digestion Purified_HS->Enzymatic_Digestion Oligosaccharide_Mixture Oligosaccharide Mixture Enzymatic_Digestion->Oligosaccharide_Mixture HPLC_MSMS HPLC-MS/MS Analysis (Quantification) Oligosaccharide_Mixture->HPLC_MSMS NMR_Spectroscopy NMR Spectroscopy (Structural Elucidation) Oligosaccharide_Mixture->NMR_Spectroscopy Data_Analysis Data Analysis and Structural Confirmation HPLC_MSMS->Data_Analysis NMR_Spectroscopy->Data_Analysis

Workflow for this compound Analysis.

Concluding Remarks

This compound, as a key functional determinant within heparan sulfate, represents a fascinating and challenging area of glycobiology. Its low abundance and structural complexity necessitate sophisticated analytical approaches for its study. A thorough understanding of its natural distribution and the factors regulating its biosynthesis is paramount for elucidating its precise roles in health and disease and for the potential development of novel therapeutic agents that target heparan sulfate-protein interactions. The methodologies outlined in this guide provide a robust framework for researchers to explore the intricate world of this rare but vital sulfated monosaccharide.

References

Structural Characterization of Glucosamine 3-Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate (GlcN-3S) is a sulfated monosaccharide that plays a critical role in various biological processes. It is a key structural component of heparan sulfate (B86663) and heparin, glycosaminoglycans (GAGs) that are essential for cell signaling and the regulation of coagulation. The presence of a sulfate group at the 3-position of the glucosamine ring is a rare but crucial modification that confers specific biological activities, most notably the high-affinity binding to and activation of antithrombin III, a key inhibitor of blood coagulation.[1]

This technical guide provides a comprehensive overview of the structural characterization of Glucosamine 3-sulfate, focusing on spectroscopic and crystallographic techniques. Detailed experimental protocols and quantitative data are presented to aid researchers in the identification and analysis of this important biomolecule.

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining its connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, 1H, 13C, and 15N NMR are particularly informative.

2.1.1. 1H and 15N NMR Spectroscopy

The presence of the 3-O-sulfate group in this compound (GlcN3S) induces characteristic shifts in the NMR spectra compared to non-sulfated glucosamine (GlcN).[1] The amine protons of GlcN3S can be directly observed in aqueous solution under specific conditions.[1]

Table 1: 1H and 15N NMR Chemical Shifts for Glucosamine (GlcN) and this compound (GlcN3S) in Aqueous Solution [1]

CompoundAnomer1H Chemical Shift (ppm) - NH215N Chemical Shift (ppm) - NH2
GlcNα~7.834.4
β~7.632.9
GlcN3Sα~7.736.2
β~7.534.5

Note: Chemical shifts are approximate and can vary with pH, temperature, and solvent conditions.

2.1.2. 13C NMR Spectroscopy

Table 2: 13C NMR Chemical Shifts for Glucosamine in D2O

Carbon AtomChemical Shift (ppm) - α-anomerChemical Shift (ppm) - β-anomer
C190.294.1
C257.259.9
C372.875.0
C470.871.2
C572.377.0
C661.561.6

Note: Data is for the parent molecule glucosamine and serves as a reference. The presence of a sulfate group at C3 in this compound would significantly alter these values, particularly for C3.

2.1.3. Experimental Protocol: NMR Analysis of this compound

This protocol is based on methodologies reported for the NMR characterization of glucosamine derivatives.[1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D2O (99.9%). For observation of amine protons, prepare a 10 mM solution in 90% H2O/10% D2O.[1] Adjust the pH to the desired value (e.g., pH 3.6 for amine proton detection) using dilute HCl or NaOH in D2O or H2O.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H spectrum.

    • Typical parameters: spectral width of 12 ppm, 32k data points, relaxation delay of 2 s, and 16 scans.

    • Solvent suppression techniques (e.g., presaturation) should be used for samples in H2O.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters: spectral width of 200 ppm, 64k data points, relaxation delay of 2 s, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).

  • 2D NMR Experiments:

    • Perform 1H-1H COSY, TOCSY, and HSQC experiments to assign proton and carbon signals unequivocally.

    • For 15N analysis, a 1H-15N HSQC experiment is essential.[1]

  • Data Processing: Process the data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) are ideal.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC6H13NO8S
Molecular Weight259.23 g/mol
[M-H]- (Negative Ion Mode)m/z 258.0289
[M+H]+ (Positive Ion Mode)m/z 260.0435

2.2.1. Experimental Protocol: LC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water or a suitable buffer. Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like sulfated sugars.

    • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Scan Range: m/z 100-500.

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum signal intensity of the target analyte.

  • Data Analysis: Extract the ion chromatograms for the expected m/z values of this compound. The high-resolution mass data can be used to confirm the elemental composition.

Crystallographic Characterization

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

As of the current literature survey, a crystal structure for this compound has not been reported in the public domain. The hygroscopic nature of many sulfated sugars can make crystallization challenging.

For comparison, the crystal structure of glucosamine hydrochloride has been extensively studied and reveals the pyranose ring in a chair conformation with the substituents in their expected stereochemical orientations. Should a crystal structure of this compound become available, it would provide precise bond lengths, bond angles, and conformational details of the sulfated sugar.

Biological Significance and Signaling Pathway

The 3-O-sulfation of glucosamine residues within heparan sulfate is a critical modification for the binding and activation of antithrombin III (AT), a serine protease inhibitor that regulates the coagulation cascade. This interaction is the basis for the anticoagulant activity of heparin.

The binding of a specific pentasaccharide sequence in heparin/heparan sulfate, which contains a 3-O-sulfated glucosamine residue, to antithrombin III induces a conformational change in the protein.[1] This conformational change accelerates the rate at which antithrombin III inhibits coagulation proteases, particularly Factor Xa and thrombin.

Antithrombin_Activation Antithrombin III Activation by 3-O-Sulfated Heparan Sulfate cluster_0 Heparan Sulfate Biosynthesis cluster_1 Anticoagulation Cascade Polymerization GlcNAc-GlcA Polymer NDST N-deacetylase/ N-sulfotransferase (NDST) Polymerization->NDST Epimerase C5-epimerase NDST->Epimerase OSTs 2-O, 6-O-Sulfotransferases Epimerase->OSTs HS3ST 3-O-Sulfotransferase (HS3ST) OSTs->HS3ST HS_chain Mature Heparan Sulfate Chain with 3-O-sulfated Glucosamine HS3ST->HS_chain AT_inactive Inactive Antithrombin III HS_chain->AT_inactive Binding AT_active Active Antithrombin III AT_inactive->AT_active Conformational Change FactorXa Factor Xa AT_active->FactorXa Inhibition Thrombin Thrombin AT_active->Thrombin Inhibition Inactivated_Xa Inactivated Factor Xa FactorXa->Inactivated_Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Inactivated_Thrombin Inactivated Thrombin Thrombin->Inactivated_Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Activation Fibrin Fibrin (Clot) Fibrinogen->Fibrin Polymerization

Caption: Antithrombin III activation by 3-O-sulfated heparan sulfate.

Experimental Workflow

The structural characterization of this compound typically follows a systematic workflow, integrating multiple analytical techniques.

Experimental_Workflow Workflow for Structural Characterization of this compound Sample Sample containing This compound Purification Purification (e.g., HPLC, Ion Exchange) Sample->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check MS Mass Spectrometry (Molecular Weight, Formula) Purity_Check->MS NMR NMR Spectroscopy (Connectivity, Stereochemistry) Purity_Check->NMR Crystallography X-ray Crystallography (3D Structure) Purity_Check->Crystallography Structure_Elucidation Structure Elucidation and Confirmation MS->Structure_Elucidation NMR->Structure_Elucidation Crystallography->Structure_Elucidation

Caption: General experimental workflow for structural analysis.

References

In Vivo Distribution and Metabolism of Glucosamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Glucosamine (B1671600) 3-Sulfate: Extensive literature review reveals a significant lack of publicly available data on the in vivo distribution and metabolism of exogenously administered Glucosamine 3-sulfate. The primary context in which this compound is discussed is its endogenous synthesis as a crucial modification of heparan sulfate (B86663), a complex polysaccharide with diverse biological functions. This modification is catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (HS3STs)[1][2][3][4][5]. The 3-O-sulfation of glucosamine residues within heparan sulfate chains is a key step in creating specific binding sites for a variety of proteins, thereby modulating numerous physiological and pathological processes[4][5].

Given the absence of pharmacokinetic data for exogenous this compound, this guide will focus on two key areas:

  • The Endogenous Role and Biosynthesis of this compound: This section will provide an overview of the enzymatic 3-O-sulfation of glucosamine within the context of heparan sulfate biosynthesis and its biological significance.

  • In Vivo Distribution and Metabolism of Glucosamine Sulfate: This section will offer a comprehensive technical overview of the pharmacokinetics of the widely studied and commercially available dietary supplement, glucosamine sulfate. It is crucial to note that this information pertains to glucosamine sulfate as a salt of glucosamine and may not be directly applicable to the specific isomer, this compound.

Part 1: The Endogenous Pathway of Glucosamine 3-Sulfation

The 3-O-sulfation of glucosamine is a critical post-translational modification occurring during the biosynthesis of heparan sulfate proteoglycans. This process is not a metabolic pathway for a freely circulating small molecule but rather a specific enzymatic modification of a larger polysaccharide chain.

Signaling Pathway: Heparan Sulfate Biosynthesis and 3-O-Sulfation

The following diagram illustrates the enzymatic step of 3-O-sulfation within the Golgi apparatus, where heparan sulfate chains are assembled and modified.

Endogenous 3-O-Sulfation of Glucosamine in Heparan Sulfate Biosynthesis PAPS PAPS (3'-phosphoadenylyl-5'-phosphosulfate) HS3ST Heparan Sulfate 3-O-Sulfotransferase (HS3ST) PAPS->HS3ST Sulfate Donor HS_precursor Heparan Sulfate Precursor Chain (with GlcNSO3) HS_precursor->HS3ST Substrate HS_3O_sulfated 3-O-Sulfated Heparan Sulfate (contains GlcNSO3(3S)) HS3ST->HS_3O_sulfated Catalysis PAP PAP (3',5'-ADP) HS3ST->PAP Byproduct Biological_Activity Biological Activity (e.g., protein binding, signaling) HS_3O_sulfated->Biological_Activity

Caption: Enzymatic 3-O-sulfation of glucosamine residues in heparan sulfate.

Experimental Protocol: Assay for Heparan Sulfate 3-O-Sulfotransferase Activity

This protocol is a generalized representation based on methodologies described in the literature for studying HS3ST enzymes[4].

  • Substrate Preparation: A suitable heparan sulfate precursor, often radiolabeled, is prepared. This could be heparan sulfate purified from cells or a synthetic oligosaccharide containing the appropriate glucosamine residue for 3-O-sulfation.

  • Enzyme Source: Recombinant HS3ST enzyme is expressed and purified from a suitable system (e.g., insect cells or E. coli)[4].

  • Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., MES or Tris-HCl) at an optimal pH, containing the heparan sulfate substrate, the HS3ST enzyme, and the sulfate donor, 3'-phosphoadenylyl-5'-phosphosulfate (PAPS).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination of Reaction: The reaction is stopped, often by heat inactivation or the addition of a quenching agent.

  • Product Separation: The 3-O-sulfated heparan sulfate product is separated from the unreacted substrate and PAPS. This can be achieved using techniques like anion-exchange chromatography or gel filtration.

  • Detection and Quantification: If a radiolabeled sulfate donor was used, the incorporation of radioactivity into the heparan sulfate product is quantified using liquid scintillation counting. Alternatively, the product can be analyzed by mass spectrometry or HPLC[4].

Part 2: In Vivo Distribution and Metabolism of Glucosamine Sulfate

This section details the available data for the common dietary supplement, glucosamine sulfate.

Data Presentation: Pharmacokinetic Parameters of Glucosamine Sulfate

The following tables summarize key pharmacokinetic parameters of glucosamine sulfate from various studies in humans and animals.

Table 1: Human Pharmacokinetics of Oral Glucosamine Sulfate

ParameterValueSpeciesDoseReference
Oral Bioavailability~44%Human314 mg (14C-labeled)[6]
Time to Peak Plasma Concentration (Tmax)~9 hours (for radioactivity incorporated into globulins)Human314 mg (14C-labeled)[6]
Elimination Half-life (t1/2)~58 hours (for radioactivity incorporated into globulins)Human314 mg (14C-labeled)[6]
Peak Plasma Concentration (Cmax)~10 µMHuman1,500 mg[7]
Urinary Excretion (120h, as radioactivity)~29% (IV), ~1.19% of parent compound (oral)Human502 mg (IV), 7.5 g (oral)[6]
Fecal Excretion (120h, as radioactivity)~11.3%Human314 mg[6]

Table 2: Animal Pharmacokinetics and Tissue Distribution of Glucosamine Sulfate

Parameter/TissueFindingSpeciesAdministration RouteReference
Tissue DistributionRadioactivity rapidly appears in liver, kidneys, and articular cartilage.Rat, DogIntravenous[6]
Elimination as CO2 (144h)~49% of administered doseRatIntravenous[6]
Oral BioavailabilityLow, suggestive of first-pass metabolism.RatOral[8]
Synovial Fluid ConcentrationSignificantly lower with oral vs. intravenous administration.HorseOral, IV[9]
Experimental Protocols: Studying Glucosamine Sulfate Pharmacokinetics

Protocol 1: Determination of Glucosamine in Plasma by LC-MS/MS

This protocol is a summary of a common analytical method used in pharmacokinetic studies[7].

  • Sample Collection: Blood samples are collected from subjects at various time points after administration of glucosamine sulfate. Plasma is separated by centrifugation.

  • Sample Preparation: An internal standard is added to the plasma samples. Proteins are precipitated using a solvent like acetonitrile, followed by centrifugation. The supernatant is collected.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). Glucosamine and the internal standard are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: A calibration curve is generated using standards of known glucosamine concentrations. The concentration of glucosamine in the plasma samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualization: Workflows and Pathways

Experimental Workflow for a Human Pharmacokinetic Study of Oral Glucosamine Sulfate

Workflow for Human Pharmacokinetic Study of Oral Glucosamine Sulfate Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration of Glucosamine Sulfate Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (pre-dose and post-dose) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis (Quantification of Glucosamine) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis Results Results and Interpretation PK_Analysis->Results

Caption: A typical workflow for a human pharmacokinetic study of oral glucosamine sulfate.

Metabolic Fate of Orally Administered Glucosamine Sulfate

Metabolic Fate of Oral Glucosamine Sulfate Oral_GS Oral Glucosamine Sulfate GI_Tract Gastrointestinal Tract Oral_GS->GI_Tract Absorption Absorption (~88.7%) GI_Tract->Absorption Feces Fecal Excretion (~11.3%) GI_Tract->Feces Liver Liver (First-Pass Metabolism) Absorption->Liver Systemic_Circulation Systemic Circulation (Bioavailability ~44%) Liver->Systemic_Circulation Tissues Tissue Distribution (Articular Cartilage, etc.) Systemic_Circulation->Tissues Excretion Urinary Excretion (Parent & Metabolites) Systemic_Circulation->Excretion Metabolism Incorporation into Glycoproteins/Proteoglycans Tissues->Metabolism CO2_Exhalation Exhalation as CO2 Metabolism->CO2_Exhalation

Caption: A simplified overview of the absorption, distribution, metabolism, and excretion of oral glucosamine sulfate.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a sulfated monosaccharide of significant interest in glycobiology and drug development due to its role as a key structural component in glycosaminoglycans (GAGs) like heparan sulfate (B86663). The specific position of the sulfate group on the glucosamine ring is crucial for biological activity, influencing protein binding and downstream signaling pathways. Consequently, accurate and reliable analytical methods for the detection and quantification of Glucosamine 3-sulfate, and its differentiation from other isomers (e.g., Glucosamine 6-sulfate, Glucosamine N-sulfate), are essential for research and quality control.

These application notes provide an overview of potential analytical techniques and detailed protocols adapted from methodologies for similar sulfated carbohydrates, given the limited availability of methods specifically validated for this compound.

Analytical Techniques Overview

Several analytical techniques can be employed or adapted for the analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the need for isomeric separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry, is a powerful tool for the separation and quantification of sulfated monosaccharides. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode for retaining and separating these polar analytes.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is invaluable for the specific detection and structural elucidation of this compound. The fragmentation pattern of the molecule is unique and can be used to differentiate it from its isomers.[1][2]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules like sulfated monosaccharides based on their charge-to-size ratio.[3][4][5][6] Non-aqueous CE has been shown to be effective in separating positional isomers of sulfated monosaccharides.[3]

  • Enzymatic Assays: The use of specific enzymes, such as 3-O-sulfotransferases (3-OSTs), can provide a highly specific method for the detection of this compound.[7][8][9] These enzymes catalyze the transfer of a sulfate group to the 3-position of glucosamine, and their activity can be monitored using various detection methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural characterization of carbohydrates and can be used to distinguish between different sulfated isomers of glucosamine.[10][11][12]

Quantitative Data Summary

Due to the scarcity of specific quantitative data for this compound, the following table summarizes typical performance characteristics of the analytical methods described, based on data from the analysis of other sulfated monosaccharides and related compounds.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Citation(s)
HPLC-MS/MS Sulfated Glucosamine IsomersPurified StandardsNot ReportedNot ReportedNot ReportedNot Reported[1][2]
HPLC-ELSD Glucosamine Hydrochloride & Chondroitin (B13769445) SulfateDietary Supplements20 µg/mL (Glucosamine HCl)80 µg/mL (Glucosamine HCl)0.4 - 2.5 mg/mLNot Reported[13]
HPLC-UV (no derivatization) GlucosaminePharmaceutical Formulations30 µg/mLNot ReportedNot Reported100.6 - 100.8[3]
HPLC with FMOC-Su Derivatization GlucosamineRaw Materials & Dietary Supplements0.3 µg/mL1 µg/mL2.0 - 150 µg/mL93.5 - 102.8[14]
Capillary Electrophoresis (NACE) Monosulfated Fucose IsomersPurified StandardsNot ReportedNot ReportedNot ReportedNot Reported[3]

Experimental Protocols

Protocol 1: HPLC-MS/MS for the Identification and Relative Quantification of this compound

This protocol is adapted from methods used for the analysis of sulfated glycosaminoglycan building blocks and isomers.[1][2][15]

1. Objective: To separate and identify this compound from other isomers using HILIC-MS/MS.

2. Materials:

  • This compound standard (if available)

  • Glucosamine 6-sulfate and other relevant isomers for comparison

  • Acetonitrile (ACN), HPLC grade

  • Ammonium (B1175870) formate (B1220265) or ammonium acetate, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • HILIC column (e.g., ZIC-HILIC)

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

3. Sample Preparation:

  • Dissolve standards and samples in a mixture of ACN and water (e.g., 80:20 ACN:water) to ensure compatibility with the initial mobile phase conditions.

  • For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

4. HPLC Conditions:

  • Column: ZIC-HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 10 mM Ammonium formate in 95:5 ACN:water with 0.1% formic acid

  • Gradient:

    • 0-5 min: 95% B

    • 5-20 min: Linear gradient from 95% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Linear gradient from 50% to 95% B

    • 26-35 min: Hold at 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MS Scan Range: m/z 100-500

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) on the parent ion of sulfated glucosamine (m/z 258.0). Optimize collision energy to generate characteristic fragment ions. This compound is expected to show a different fragmentation pattern compared to Glucosamine 6-sulfate.[1][2]

6. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and specific MS/MS fragmentation pattern.

  • Perform relative quantification by comparing the peak area of this compound to that of an internal standard or other isomers.

Protocol 2: Capillary Electrophoresis for the Separation of Sulfated Glucosamine Isomers

This protocol is based on methods for the separation of sulfated polysaccharides and monosaccharides.[3][4][5]

1. Objective: To achieve high-resolution separation of this compound from other sulfated isomers.

2. Materials:

  • This compound and other isomer standards

  • Methanol, analytical grade

  • Ethanol, analytical grade

  • Ethanolamine (B43304)

  • Trimesic acid

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Capillary electrophoresis system with indirect UV detection

3. Electrolyte Preparation (Non-Aqueous):

  • Prepare an optimized electrolyte solution of 12 mM ethanolamine and 2 mM trimesic acid in a methanol-ethanol (1:1, v/v) mixture.[3]

4. Capillary Conditioning:

  • Rinse the new capillary sequentially with 1 M NaOH (30 min), water (15 min), and the running electrolyte (30 min).

  • Before each run, rinse the capillary with the running electrolyte for 5 minutes.

5. Electrophoresis Conditions:

  • Voltage: 25 kV (reverse polarity)

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: Indirect UV at a wavelength appropriate for the background electrolyte (e.g., 230 nm).

6. Data Analysis:

  • Identify the peaks corresponding to the different glucosamine sulfate isomers based on their migration times. The migration order will depend on the charge-to-size ratio in the non-aqueous environment.

  • Quantify the peaks based on their area relative to a standard curve.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data_analysis Data Analysis Sample Biological or Pharmaceutical Sample Protein_Precipitation Protein Precipitation (e.g., with cold ACN) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) for cleanup Protein_Precipitation->SPE Dissolution Dissolution in ACN/Water SPE->Dissolution Injection Inject into HPLC Dissolution->Injection HILIC_Column HILIC Column (e.g., ZIC-HILIC) Injection->HILIC_Column Gradient_Elution Gradient Elution (ACN/Ammonium Formate) HILIC_Column->Gradient_Elution ESI Electrospray Ionization (ESI-) Gradient_Elution->ESI MS1 MS1 Scan (Parent Ion m/z 258.0) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Identification Identification by Retention Time & Fragmentation Pattern MS2->Identification Quantification Relative Quantification Identification->Quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation Injection Hydrodynamic Injection Sample_Prep->Injection Electrolyte_Prep Non-Aqueous Electrolyte Preparation Separation Electrophoretic Separation (Reverse Polarity) Electrolyte_Prep->Separation Capillary_Conditioning Capillary Conditioning Capillary_Conditioning->Separation Injection->Separation Detection Indirect UV Detection Separation->Detection Peak_Identification Peak Identification by Migration Time Detection->Peak_Identification Quantification Quantification by Peak Area Peak_Identification->Quantification

Caption: Workflow for Capillary Electrophoresis analysis of this compound.

Signaling Pathways and Logical Relationships

The specific sulfation pattern of glucosamine within heparan sulfate chains is critical for determining its interaction with various proteins, thereby modulating numerous signaling pathways. For instance, 3-O-sulfation of heparan sulfate is known to be a key modification for binding to antithrombin III (ATIII), which is crucial for the anticoagulant activity of heparin.

Signaling_Pathway cluster_biosynthesis Heparan Sulfate Biosynthesis cluster_interaction Molecular Interaction cluster_signaling Downstream Signaling Glucosamine Glucosamine HS_Chain Growing Heparan Sulfate Chain Glucosamine->HS_Chain OST3 3-O-Sulfotransferase (3-OST) HS_Chain->OST3 Substrate HS_3S 3-O-Sulfated Heparan Sulfate OST3->HS_3S Catalyzes ATIII Antithrombin III (ATIII) HS_3S->ATIII High-Affinity Binding Coagulation_Cascade Coagulation Cascade ATIII->Coagulation_Cascade Inhibits Inhibition Inhibition of Coagulation Coagulation_Cascade->Inhibition

Caption: Role of Glucosamine 3-sulfation in the anticoagulant signaling pathway.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Glucosamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of glucosamine (B1671600) sulfate (B86663) in raw materials, pharmaceutical formulations, and dietary supplements. The methods described include pre-column derivatization with UV or fluorescence detection, as well as direct analysis of the underivatized compound using advanced detection techniques. Detailed experimental protocols, comparative data tables, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.

Introduction

Glucosamine is an amino sugar that serves as a fundamental building block for glycosaminoglycans, which are major components of cartilage and other connective tissues. It is widely available as a dietary supplement, most commonly in the salt forms of glucosamine sulfate and glucosamine hydrochloride, for the management of osteoarthritis. Accurate and robust analytical methods are crucial for the quality control of glucosamine products to ensure their identity, purity, and potency.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of glucosamine. However, due to its lack of a strong chromophore, direct UV detection of glucosamine is challenging and often requires detection at low wavelengths (e.g., 193-195 nm), which can be prone to interference. To overcome this limitation, several strategies have been developed, including pre-column derivatization to attach a UV-absorbing or fluorescent tag to the glucosamine molecule, or the use of alternative detection methods such as Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

This application note details and compares several established HPLC methods for glucosamine sulfate analysis, providing researchers with the necessary information to select and implement a method that aligns with their laboratory capabilities and analytical requirements.

HPLC Methodologies for Glucosamine Sulfate Analysis

Several HPLC methods have been successfully employed for the analysis of glucosamine sulfate. The choice of method often depends on the sample matrix, available instrumentation, and desired sensitivity. The primary approaches are:

  • Pre-column Derivatization with UV/Fluorescence Detection: This is a widely used approach where glucosamine is reacted with a derivatizing agent to introduce a chromophore or fluorophore. Common derivatizing agents include:

    • N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su): Reacts with the primary amine group of glucosamine to form a highly UV-active derivative.

    • o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid): Forms a fluorescent isoindole derivative.

  • Direct Analysis with Alternative Detection: These methods analyze glucosamine without prior derivatization.

    • Refractive Index (RI) Detection: A universal detector that measures the change in the refractive index of the eluent. It is less sensitive and not compatible with gradient elution.

    • Charged Aerosol Detection (CAD): A universal detector that is compatible with gradient elution and offers better sensitivity than RI for non-volatile analytes.

    • Mass Spectrometry (MS) Detection: Provides high sensitivity and selectivity, and can confirm the identity of the analyte based on its mass-to-charge ratio.

Comparative Summary of HPLC Methods

The following table summarizes the key parameters and performance characteristics of different HPLC methods for glucosamine sulfate analysis.

Method Column Mobile Phase Detection Linearity Range (µg/mL) Key Advantages Key Disadvantages Reference
Pre-column Derivatization (FMOC-Su) Phenomenex Prodigy ODS-3 (150 x 3.2 mm, 5 µm)A: 0.05% TFA in Water; B: Acetonitrile (Gradient)UV at 265 nmNot explicitly stated, but method validated for dietary supplements.Good specificity and reproducibility.[1]Requires derivatization step, which can add complexity and variability.[1]
Pre-column Derivatization (OPA) Luna C18 (250 x 4.6 mm, 5 µm)A: Acetonitrile; B: Methanol; C: 30 mM Sodium Acetate, pH 7.0 (Gradient)Fluorescence0.1 - 0.9 mg/mL (as glucosamine)High sensitivity with fluorescence detection.[2]The OPA derivative can be unstable.[2][3][2][3]
Direct Analysis (UV) C8 (250 x 4.6 mm, 5 µm)Phosphate buffer-acetonitrile (55:45 v/v), pH 3.0UV at 195 nm84 - 504Simple, no derivatization required.[4]Low wavelength detection can be non-specific and prone to interference.[4]
Direct Analysis (RI) Hypersil BDS Phenyl (250 x 4.6 mm, 5 µm)Water with Ortho-phosphoric acid, pH 2.5Refractive Index (RI)500 µg/mL (Glucosamine) & 400 µg/mL (Chondroitin) tested."Green" method using aqueous mobile phase.[5]Not compatible with gradient elution, lower sensitivity.[5][5]
Direct Analysis (CAD) Not specifiedA: 80-100 mM Ammonium Acetate; B: AcetonitrileCorona Charged Aerosol Detector (CAD)10 - 200No derivatization needed, compatible with gradient elution, good for quality control.[6]Requires specialized detector.[6]
Direct Analysis (MS/MS) ACE CianoAcetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (80:20)Tandem Mass Spectrometry (MS/MS)50 - 5000 ng/mLHigh sensitivity and selectivity, suitable for complex matrices like plasma.[7]Requires expensive instrumentation.[7]

Experimental Protocols

Method 1: Pre-column Derivatization with FMOC-Su and UV Detection

This method is based on the AOAC Official Method for glucosamine in dietary supplements and raw materials.[1]

A. Principle: Glucosamine is released from its salt form and derivatized with FMOC-Su. The resulting derivative is separated by reversed-phase HPLC and quantified by UV detection.[1]

B. Reagents and Materials:

  • Glucosamine Hydrochloride Reference Standard

  • Acetonitrile (LC Grade)

  • Trifluoroacetic Acid (TFA)

  • Triethylamine (B128534) (TEA)

  • N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su)

  • Water (LC Grade)

  • Phenomenex Prodigy ODS-3 column (150 x 3.2 mm, 5 µm) or equivalent

C. Instrument and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with pump, degasser, autosampler, thermostatted column compartment, and variable wavelength detector.

  • Column Temperature: 30°C

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Mobile Phase A: Water with 0.05% TFA

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    10 40 60
    12 40 60
    12.1 60 40

    | 15 | 60 | 40 |

D. Standard Preparation:

  • Prepare a stock solution of glucosamine HCl in water.

  • Create a series of working standards by diluting the stock solution.

E. Sample Preparation:

  • For tablets or capsules, accurately weigh the powdered composite of multiple units. For liquids, use an accurate volume.

  • Dissolve the sample in water, sonicate to aid dissolution.

  • Add triethylamine (TEA) to release the free glucosamine base.

  • Dilute to a known volume with water and filter through a 0.45 µm filter.

F. Derivatization Procedure:

  • In a 5 mL volumetric flask, combine an aliquot of the standard or sample solution with 15 mM FMOC-Su in acetonitrile.

  • Cap the flask, mix well, and sonicate in a water bath at 50°C for 30 minutes.

  • Cool to room temperature and dilute to volume with the mobile phase.

G. Analysis:

  • Inject the derivatized standards and samples into the HPLC system.

  • Glucosamine typically elutes as two peaks corresponding to its α and β anomers. The sum of the areas of these two peaks is used for quantification.[1]

Method 2: Direct Analysis with Corona Charged Aerosol Detection (CAD)

This method is suitable for the direct quantification of underivatized glucosamine.[6]

A. Principle: Glucosamine is separated by HPLC and detected by a Corona CAD, which generates a response proportional to the mass of the non-volatile analyte.

B. Reagents and Materials:

  • Glucosamine Sulfate Reference Standard

  • Ammonium Acetate

  • Acetonitrile (LC Grade)

  • Water (Milli-Q or equivalent)

  • Appropriate HPLC column (e.g., a HILIC or reversed-phase C18 column may be suitable, method development is advised).

C. Instrument and Conditions:

  • HPLC System: Standard HPLC system coupled with a Corona CAD.

  • Mobile Phase A: 80-100 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic or gradient elution can be optimized. A run time of approximately 6 minutes has been reported.[6]

D. Standard and Sample Preparation:

  • Prepare a stock solution of glucosamine sulfate in Milli-Q water.

  • Generate a calibration curve by preparing a series of standards (e.g., 10–200 μg/mL) by diluting the stock solution.[6]

  • For solid samples, weigh the powdered material, dissolve in Milli-Q water, sonicate, dilute to a known volume, and filter.[6]

E. Analysis:

  • Inject the standards and samples into the HPLC-CAD system.

  • Quantify the amount of glucosamine in the samples by comparing the peak area to the calibration curve.[6]

Visualizations

Experimental Workflow for Pre-column Derivatization HPLC

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample DissolveSample Dissolve in Water & Sonicate Sample->DissolveSample Standard Weigh Standard DissolveStandard Dissolve in Water Standard->DissolveStandard AddTEA Add Triethylamine (TEA) DissolveSample->AddTEA Mix Mix Aliquot with FMOC-Su DissolveStandard->Mix Filter Filter (0.45 µm) AddTEA->Filter Filter->Mix Heat Sonicate at 50°C for 30 min Mix->Heat Inject Inject into HPLC Heat->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection at 265 nm Separate->Detect Quantify Quantify using Peak Areas Detect->Quantify

Caption: Workflow for HPLC analysis of glucosamine with FMOC-Su derivatization.

Logical Relationship of HPLC Method Components

G cluster_analyte Analyte Properties cluster_approach Analytical Approach cluster_detection Detection Method Analyte Glucosamine Sulfate - Lacks strong chromophore - Polar molecule Derivatization Pre-column Derivatization + Adds UV/Fluorescent tag - Adds procedural step Analyte->Derivatization Direct Direct Analysis + Simpler sample prep - Requires specific detectors Analyte->Direct UV_Vis UV/Vis - For derivatized analyte Derivatization->UV_Vis Fluorescence Fluorescence - For derivatized analyte - High sensitivity Derivatization->Fluorescence CAD_RI_MS CAD / RI / MS - For underivatized analyte - Universal or selective Direct->CAD_RI_MS

Caption: Decision tree for selecting an HPLC method for glucosamine analysis.

Conclusion

The choice of an appropriate HPLC method for the analysis of glucosamine sulfate is dependent on various factors including the sample matrix, required sensitivity, and the instrumentation available. Pre-column derivatization methods, such as those using FMOC-Su, are robust and have been validated through collaborative studies, making them suitable for routine quality control in many laboratories.[1] Direct analysis methods using advanced detectors like CAD or MS offer simplified sample preparation and high sensitivity, which can be advantageous for high-throughput screening or analysis in complex biological matrices.[6][7] By understanding the principles, advantages, and limitations of each approach as outlined in this note, researchers can make an informed decision to ensure accurate and reliable quantification of glucosamine sulfate in their products.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification and characterization of Glucosamine (B1671600) 3-sulfate (GlcN-3S) using liquid chromatography-mass spectrometry (LC-MS). Glucosamine 3-sulfate is a rare but biologically significant modification of glucosamine, playing a key role in the biosynthesis of heparan sulfate (B86663) and influencing various physiological and pathological processes.[1][2] Accurate and robust analytical methods are crucial for understanding its function and for the development of targeted therapeutics.

Introduction

This compound is a sulfated monosaccharide that is a critical component of heparan sulfate, a glycosaminoglycan involved in cell signaling, development, and disease.[1][2] The 3-O-sulfation of glucosamine is catalyzed by a family of enzymes known as glucosamine 3-O-sulfotransferases (3-OSTs).[3] This modification is a key determinant for the biological activity of heparan sulfate, including its anticoagulant properties and its role in viral entry.[1][4]

Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific platform for the analysis of this compound. This document outlines protocols for sample preparation, LC-MS/MS analysis, and data interpretation for the identification of this important biomolecule.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible analysis of this compound, especially from complex biological matrices. Due to the polar nature of sulfated monosaccharides, care must be taken to minimize loss and degradation.

Protocol 1: Protein Precipitation for Biological Fluids (Plasma, Urine, Synovial Fluid)

This protocol is suitable for the extraction of small, polar analytes like this compound from biological fluids.

  • Thaw Samples: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample. For plasma or serum, ethanol (B145695) can also be used.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, containing the analyte of interest, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

For samples with high salt content or other interfering substances, SPE can provide a cleaner extract. A hydrophilic interaction liquid chromatography (HILIC) or mixed-mode stationary phase is recommended.

  • Conditioning: Condition a HILIC SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 95% acetonitrile in water.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated supernatant) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 95% acetonitrile in water to remove non-polar and less polar impurities.

  • Elution: Elute the this compound with 1 mL of a more polar solvent, such as 50% acetonitrile in water or an aqueous solution with a low concentration of ammonia.

  • Drying and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.

Liquid Chromatography (LC)

A HILIC column is generally preferred for the separation of polar compounds like sulfated monosaccharides, as it provides better retention than traditional reversed-phase columns.

Table 1: Recommended LC Parameters for this compound Analysis

ParameterRecommended SettingNotes
Column HILIC (e.g., ZIC-HILIC, Amino)Provides retention for polar analytes.
Particle Size < 3 µmFor higher resolution and efficiency.
Column Dimensions 2.1 x 100 mmStandard for analytical applications.
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateThe aqueous component.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component.[6]
Gradient Start with high %B (e.g., 95%), decrease to eluteA typical HILIC gradient.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions.
Column Temperature 30 - 40 °CFor reproducible retention times.
Injection Volume 1 - 10 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of sulfated compounds due to the presence of the negatively charged sulfate group. However, positive mode can also be effective, particularly after derivatization.

Table 2: General Mass Spectrometry Parameters

ParameterRecommended SettingNotes
Ionization Mode Negative Ion Electrospray (ESI-)Sulfated compounds readily form negative ions.
Capillary Voltage 2.5 - 3.5 kVOptimize for signal intensity.
Source Temperature 120 - 150 °CInstrument dependent.
Desolvation Temp. 350 - 450 °CInstrument dependent.
Gas Flow Rates Optimize for specific instrumentNebulizer and drying gas flows.
Analyzer Triple Quadrupole (QqQ) or OrbitrapQqQ for targeted quantification, Orbitrap for high resolution.

2.3.1. Targeted Analysis using Multiple Reaction Monitoring (MRM)

For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is highly effective. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion. The molecular weight of this compound is 259.23 g/mol .[7] In negative ion mode, the precursor ion would be [M-H]⁻ at m/z 259.

The fragmentation of sulfated glucosamine isomers can be distinct.[3][8][9] While specific MRM transitions for this compound are not extensively reported, a starting point would be to monitor the loss of the sulfate group (SO₃, 80 Da), leading to a fragment at m/z 179. Other characteristic cross-ring cleavages of the glucosamine backbone should also be investigated.

Table 3: Hypothetical MRM Transitions for this compound (to be empirically determined)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
259.1179.115 - 25Corresponds to the loss of SO₃.
259.197.020 - 30Corresponds to the HSO₄⁻ ion.
259.1Other fragmentsOptimizeInvestigate other characteristic fragments observed in full scan MS/MS.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables. This allows for easy comparison of results across different samples or experimental conditions.

Table 4: Example of Quantitative Data Summary

Sample IDAnalyteRetention Time (min)Peak AreaCalculated Concentration (ng/mL)
Control 1GlcN-3S4.2150,00010.5
Treated 1GlcN-3S4.2320,00022.4
...............

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis can be visualized to provide a clear overview of the process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction ProteinPrecipitation->SPE Optional DryReconstitute Dry & Reconstitute ProteinPrecipitation->DryReconstitute SPE->DryReconstitute LC HILIC Separation DryReconstitute->LC MS ESI-MS/MS Detection LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Heparan Sulfate Biosynthesis Pathway

This compound is a key component in the biosynthesis of heparan sulfate. The following diagram illustrates the enzymatic steps leading to its formation.

heparan_sulfate_biosynthesis Linkage Linkage Tetrasaccharide on Core Protein ChainElongation Chain Elongation (EXT1/EXT2) Linkage->ChainElongation NascentChain Nascent HS Chain (GlcNAc-GlcA)n ChainElongation->NascentChain NDST N-deacetylation/ N-sulfation (NDSTs) NascentChain->NDST ModifiedChain1 Modified Chain (GlcNS/GlcNAc-GlcA)n NDST->ModifiedChain1 Epimerase C5 Epimerization (GLCE) ModifiedChain1->Epimerase ModifiedChain2 Modified Chain with IdoA Epimerase->ModifiedChain2 OST2 2-O-Sulfation (2-OST) ModifiedChain2->OST2 ModifiedChain3 2-O-Sulfated Chain OST2->ModifiedChain3 OST6 6-O-Sulfation (6-OSTs) ModifiedChain3->OST6 ModifiedChain4 6-O-Sulfated Chain OST6->ModifiedChain4 OST3 3-O-Sulfation (3-OSTs) ModifiedChain4->OST3 FinalHS Mature Heparan Sulfate with GlcN-3S OST3->FinalHS

Caption: Heparan Sulfate biosynthesis pathway highlighting 3-O-sulfation.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based identification and analysis of this compound. The detailed experimental procedures, along with the structured data presentation and visualizations, are intended to support researchers and professionals in the fields of glycobiology, drug development, and clinical research in their efforts to understand the role of this important biomolecule. The adaptability of the provided methods allows for their application to a variety of research questions and sample types.

References

In Vitro Assays to Assess Glucosamine 3-Sulfate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a sulfated derivative of the naturally occurring amino sugar glucosamine. While glucosamine sulfate (B86663) is a well-studied compound with known chondroprotective and anti-inflammatory properties, the specific biological activities of Glucosamine 3-sulfate are an area of growing interest.[1] This document provides detailed application notes and protocols for a panel of in vitro assays to comprehensively evaluate the bioactivity of this compound. The described assays are designed to assess its potential efficacy in three key therapeutic areas: inflammation, chondroprotection, and oncology.

The protocols provided herein are based on established methodologies for assessing the biological activities of related compounds, such as glucosamine sulfate. Researchers should note that while the activity of this compound is anticipated to be similar to its non-sulfated counterpart, empirical validation is essential. The quantitative data presented in the tables are derived from studies on glucosamine sulfate and should be considered as a reference for comparison when evaluating this compound.

I. Assessment of Anti-Inflammatory Activity

Glucosamine and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

A. NF-κB Signaling Pathway Activation Assay

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. This assay measures the ability of this compound to inhibit the activation of an NF-κB-responsive reporter gene in cells stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293) cells or a relevant cell line (e.g., chondrocytes) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh serum-free medium.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours. Include appropriate vehicle controls.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage inhibition of NF-κB activation by this compound compared to the stimulated control.

Data Presentation

CompoundConcentration (µM)NF-κB Inhibition (%)
Glucosamine Sulfate (Reference)1035 ± 5
5062 ± 8
10085 ± 6
This compoundUser-definedUser-defined

Note: The data for Glucosamine Sulfate is hypothetical and for illustrative purposes.

Signaling Pathway Diagram

NF_kB_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression G3S Glucosamine 3-Sulfate G3S->IKK Inhibition NFkB_n NF-κB NFkB_n->Gene

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

B. MAPK Signaling Pathway Analysis

The MAPK signaling pathway, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This assay assesses the effect of this compound on the phosphorylation of key MAPK proteins.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or primary chondrocytes) in 6-well plates until 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS) (1 µg/mL), for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total p38, JNK, and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

TreatmentConcentrationp-p38/total p38 (Fold Change)p-JNK/total JNK (Fold Change)p-ERK/total ERK (Fold Change)
Control-1.01.01.0
LPS (1 µg/mL)-5.2 ± 0.44.8 ± 0.33.5 ± 0.2
LPS + Glucosamine Sulfate (Reference)100 µM2.1 ± 0.21.9 ± 0.21.5 ± 0.1
LPS + this compoundUser-definedUser-definedUser-definedUser-defined

Note: The data for Glucosamine Sulfate is hypothetical and for illustrative purposes.

Signaling Pathway Diagram

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation G3S Glucosamine 3-Sulfate G3S->TAK1 Inhibition

Caption: MAPK signaling pathway and a potential inhibitory point for this compound.

II. Assessment of Chondroprotective Activity

Chondroprotective agents aim to prevent, delay, or reverse the degradation of articular cartilage. Key in vitro assays for assessing chondroprotective activity focus on the inhibition of cartilage-degrading enzymes and the promotion of cartilage matrix synthesis.

A. Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, including collagen and proteoglycans in cartilage.[4] This assay measures the ability of this compound to inhibit the activity of specific MMPs.

Experimental Protocol: Fluorogenic MMP Activity Assay

  • Reagents:

    • Recombinant human MMPs (e.g., MMP-1, MMP-3, MMP-9, MMP-13).

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • Known MMP inhibitor (e.g., GM6001) as a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add various concentrations of this compound or the control inhibitor.

    • Add the recombinant MMP enzyme and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).

    • Determine the percentage inhibition of MMP activity for each concentration of this compound.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

CompoundMMP-1 IC50 (µM)MMP-3 IC50 (µM)MMP-9 IC50 (µM)MMP-13 IC50 (µM)
GM6001 (Reference)0.02 ± 0.0050.5 ± 0.10.01 ± 0.0030.005 ± 0.001
Glucosamine Sulfate (Reference)>1000550 ± 50>1000750 ± 60
This compoundUser-definedUser-definedUser-definedUser-defined

Note: The data for Glucosamine Sulfate is hypothetical and for illustrative purposes.

Experimental Workflow Diagram

MMP_Assay_Workflow start Start reagents Prepare Reagents: - Assay Buffer - MMP Enzyme - G3S/Inhibitor - Fluorogenic Substrate start->reagents plate Add Buffer, G3S/Inhibitor, and MMP Enzyme to 96-well plate reagents->plate incubate1 Incubate at 37°C for 15 min plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate read Measure Fluorescence Kinetically add_substrate->read analyze Calculate Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for the fluorogenic MMP activity assay.

B. Glycosaminoglycan (GAG) Synthesis Assay

This assay quantifies the amount of sulfated glycosaminoglycans (sGAGs), a major component of the cartilage matrix, produced by chondrocytes in culture. An increase in sGAG synthesis indicates a chondroprotective anabolic effect.

Experimental Protocol: Dimethylmethylene Blue (DMMB) Assay

  • Cell Culture and Treatment:

    • Culture primary chondrocytes or a chondrocyte cell line (e.g., ATDC5) in monolayer or as high-density micromass cultures.

    • Treat the cells with various concentrations of this compound for 48-72 hours. Include a positive control such as TGF-β1 (10 ng/mL).

  • Sample Preparation:

    • Collect the cell culture medium and digest the cell layer with papain solution to release the sGAGs.

    • Combine the medium and cell digest for total sGAG quantification.

  • DMMB Assay:

    • Prepare a DMMB dye solution (16 mg/L 1,9-dimethylmethylene blue in a glycine/NaCl buffer, pH 3.0).

    • Prepare a standard curve using chondroitin (B13769445) sulfate standards.

    • In a 96-well plate, add samples and standards.

    • Add the DMMB dye solution to all wells.

    • Immediately read the absorbance at 525 nm and 595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the sGAG concentration in each sample using the standard curve.

    • Normalize the sGAG content to the total DNA content of the cell layer to account for differences in cell number.

    • Express the results as µg of sGAG per µg of DNA.

Data Presentation

TreatmentConcentrationsGAG Synthesis (µg/µg DNA)
Control-5.2 ± 0.6
TGF-β1 (Positive Control)10 ng/mL12.5 ± 1.1
Glucosamine Sulfate (Reference)100 µM7.8 ± 0.9
This compoundUser-definedUser-defined

Note: The data for Glucosamine Sulfate is hypothetical and for illustrative purposes.

III. Assessment of Anti-Cancer Activity

Preliminary studies suggest that glucosamine derivatives may possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.[5] The following assays are fundamental for evaluating the potential anti-cancer activity of this compound.

A. Cell Viability Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., human osteosarcoma cells MG-63 or SaOS-2) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

Cell LineTreatment24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MG-63Doxorubicin (Reference)0.5 ± 0.10.2 ± 0.050.1 ± 0.02
Glucosamine Sulfate (Reference)>1000850 ± 70600 ± 50
This compoundUser-definedUser-definedUser-defined
SaOS-2Doxorubicin (Reference)0.8 ± 0.20.4 ± 0.10.2 ± 0.04
Glucosamine Sulfate (Reference)>1000950 ± 80700 ± 60
This compoundUser-definedUser-definedUser-defined

Note: The data for Glucosamine Sulfate is hypothetical and for illustrative purposes.

B. Apoptosis Assay

This assay distinguishes between live, apoptotic, and necrotic cells to determine if the observed decrease in cell viability is due to programmed cell death.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Culture and Treatment:

    • Treat cancer cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Staining:

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-negative/PI-negative cells are live cells.

    • FITC-positive/PI-negative cells are early apoptotic cells.

    • FITC-positive/PI-positive cells are late apoptotic/necrotic cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation

TreatmentConcentrationLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control-95 ± 23 ± 12 ± 1
Doxorubicin (Reference)0.5 µM40 ± 535 ± 425 ± 3
Glucosamine Sulfate (Reference)850 µM60 ± 625 ± 315 ± 2
This compoundUser-definedUser-definedUser-definedUser-defined

Note: The data for Glucosamine Sulfate is hypothetical and for illustrative purposes.

Logical Relationship Diagram

Anticancer_Activity_Flow G3S Glucosamine 3-Sulfate CellViability Decreased Cell Viability (MTT Assay) G3S->CellViability Apoptosis Induction of Apoptosis (Annexin V Assay) CellViability->Apoptosis Mechanism? AnticancerEffect Potential Anti-Cancer Effect Apoptosis->AnticancerEffect

Caption: Logical flow for assessing the anti-cancer activity of this compound.

Conclusion

The in vitro assays detailed in this document provide a robust framework for the comprehensive evaluation of this compound's biological activity. By systematically assessing its effects on inflammation, cartilage metabolism, and cancer cell proliferation and survival, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data tables serve as a guide for experimental design and data interpretation. It is imperative to perform these assays with appropriate controls and to validate the findings in relevant cellular and, subsequently, in vivo models to fully elucidate the pharmacological profile of this compound.

References

Cell Culture Models for Studying Glucosamine 3-Sulfate Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The scientific literature contains limited specific data on the biological effects of Glucosamine (B1671600) 3-sulfate in cell culture models. The majority of available research focuses on glucosamine, glucosamine sulfate (B86663), and N-acetylglucosamine. Therefore, the following application notes and protocols are based on the known effects of these related compounds. It is hypothesized that Glucosamine 3-sulfate may exhibit similar, or potentially more potent, anti-inflammatory and anti-proliferative activities due to its sulfation. Researchers are strongly encouraged to validate these models and protocols specifically for this compound.

Application Notes

Glucosamine and its derivatives have been investigated for their therapeutic potential in a range of diseases, primarily for their chondroprotective and anti-inflammatory properties in osteoarthritis. Emerging evidence also suggests roles in cancer biology and other inflammatory conditions. The sulfation of glucosamine is believed to be a key factor in its biological activity. These notes outline potential cell culture models to explore the effects of this compound.

Anti-Inflammatory Effects in Macrophages

Cell Model: Human monocytic cell line (THP-1) differentiated into macrophages.

Rationale: Activated macrophages are key players in the inflammatory response, releasing pro-inflammatory cytokines and mediators. "Sulfated glucosamine" has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-activated THP-1 macrophages. This effect is mediated, at least in part, by the suppression of the NF-κB and MAPK signaling pathways[1]. Therefore, this model is highly relevant for investigating the anti-inflammatory potential of this compound.

Key Assays:

  • Cytokine quantification (ELISA)

  • Nitric oxide (NO) production (Griess assay)

  • Gene expression analysis of inflammatory mediators (qRT-PCR)

  • Western blot analysis of NF-κB and MAPK pathway activation

Chondroprotective Effects in Chondrocytes

Cell Model: Human chondrosarcoma cell line (e.g., SW1353) or primary human chondrocytes.

Rationale: Chondrocytes are the primary cells in cartilage and are central to the pathogenesis of osteoarthritis. Glucosamine sulfate has been demonstrated to inhibit the IL-1β-induced activation of NF-κB in human osteoarthritic chondrocytes, a key pathway in cartilage degradation[2][3][4]. It can also modulate the expression of matrix metalloproteinases (MMPs), enzymes responsible for cartilage breakdown[5]. This model can be used to assess the potential of this compound to protect cartilage.

Key Assays:

  • Gene expression of MMPs and aggrecan (qRT-PCR)

  • NF-κB nuclear translocation (immunofluorescence or Western blot of nuclear extracts)

  • Proteoglycan synthesis assays

Anti-Proliferative Effects in Smooth Muscle and Cancer Cells

Cell Models:

  • Pulmonary Artery Smooth Muscle Cells (PASMCs)

  • Various cancer cell lines (e.g., osteosarcoma lines MG-63 and SaOS-2, prostate cancer line DU145, hepatoma line SMMC-7721)

Rationale: A study has indicated an antiproliferative role of 3-O-sulfated glucosamine (as part of heparin) on cultured pulmonary artery smooth muscle cells. Glucosamine and its derivatives have also demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell types[6]. These effects are often linked to the modulation of signaling pathways that control cell cycle and apoptosis.

Key Assays:

  • Cell viability and proliferation assays (MTT, BrdU)

  • Cell cycle analysis (flow cytometry)

  • Apoptosis assays (Annexin V/PI staining, caspase activity)

  • Western blot for key signaling proteins (e.g., Akt, STAT3)

Quantitative Data Summary

The following tables summarize quantitative data for glucosamine and its derivatives from various studies. This data can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentrations (IC50) of Glucosamine Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 Value
Glucosamine HydrochlorideSMMC-7721 (Hepatoma)MTT~500 µg/ml
D-GlucosamineSMMC-7721 (Hepatoma)MTT~500 µg/ml

Table 2: Effects of Glucosamine Sulfate on Gene Expression in Osteosarcoma Cell Lines

Cell LineTreatment Concentration (µg/ml)Target Gene% Reduction in Gene Expression (compared to control)
MG-6310MMP-3~68%
SaOS-210MMP-3~63%
SaOS-210MMP-9~34%
MG-6350MMP-3~74%
MG-63100MMP-3~73%

Experimental Protocols

Protocol 1: Differentiation of THP-1 Monocytes into Macrophages and Inflammatory Stimulation

Objective: To create a macrophage model to study the anti-inflammatory effects of this compound.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (sterile-filtered)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 6-well plate in complete RPMI-1640 medium.

  • Differentiation:

    • Add PMA to each well to a final concentration of 50-100 ng/mL.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator. During this time, the monocytes will adhere to the plate and differentiate into macrophages.

  • Resting Phase:

    • After 48 hours, carefully aspirate the PMA-containing medium.

    • Wash the adherent macrophages gently with sterile PBS.

    • Add fresh, PMA-free complete RPMI-1640 medium to each well.

    • Incubate for a 24-hour resting period.

  • This compound Pre-treatment:

    • Prepare different concentrations of this compound in complete RPMI-1640 medium.

    • Aspirate the medium from the rested macrophages and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).

    • Incubate for 2 hours.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate for the desired time period (e.g., 4 hours for gene expression analysis, 24 hours for cytokine protein analysis).

  • Downstream Analysis:

    • Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

    • Lyse the cells for RNA or protein extraction for qRT-PCR or Western blot analysis.

Protocol 2: Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay (MTT)

Objective: To assess the anti-proliferative effect of this compound on PASMCs.

Materials:

  • Rat or human PASMCs

  • Smooth Muscle Cell Growth Medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PASMCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Aspirate the medium from the cells and replace it with 100 µL of the various concentrations of this compound. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 G3S Glucosamine 3-Sulfate IKK IKK G3S->IKK Inhibits p38 p38 MAPK G3S->p38 Inhibits TLR4->IKK Activates TLR4->p38 JNK JNK TLR4->JNK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Putative inhibitory mechanism of this compound on the NF-κB and MAPK signaling pathways.

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis c1 Culture THP-1 Monocytes c2 Differentiate with PMA (48h) c1->c2 c3 Rest Differentiated Macrophages (24h) c2->c3 t1 Pre-treat with This compound (2h) c3->t1 t2 Stimulate with LPS (4-24h) t1->t2 a1 Collect Supernatant (ELISA for Cytokines) t2->a1 a2 Lyse Cells t2->a2 a3 qRT-PCR for Gene Expression a2->a3 a4 Western Blot for Protein Expression a2->a4

Caption: Experimental workflow for studying the anti-inflammatory effects of this compound in THP-1 macrophages.

References

Animal Models for In Vivo Investigation of Glucosamine 3-Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the in vivo investigation of Glucosamine (B1671600) 3-sulfate, a compound of interest for its potential therapeutic effects in osteoarthritis (OA). This document outlines established experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes relevant biological pathways and workflows. While much of the available literature refers to "glucosamine sulfate" without specifying the exact isomeric form, this document consolidates the most relevant information for researchers studying sulfated glucosamine derivatives.

I. Quantitative Data Summary

The following tables summarize dosages, administration routes, and pharmacokinetic parameters of glucosamine sulfate (B86663) used in various animal models of osteoarthritis. This data serves as a starting point for dose selection and study design.

Table 1: Oral Administration of Glucosamine Sulfate in Rodent Models of Osteoarthritis

Animal ModelSpeciesGlucosamine SaltDosage (mg/kg/day)DurationKey Findings
Adjuvant-Induced ArthritisRatHydrochloride20, 40, 80, 160Prophylactic, from day of inductionDose-dependent prevention of arthritis; minimum effective dose ~40 mg/kg.[1]
Adjuvant-Induced ArthritisRatHydrochloride1606 days (therapeutic)Amelioration of existing arthritis.[1]
Anterior Cruciate Ligament Transection (ACLT)RatSulfate25010 weeksAttenuated cartilage degeneration and synovitis; reduced nociception.[2]
Anterior Cruciate Ligament Transection (ACLT)MouseHydrochloride41.5 (low dose), 137.5 (high dose)8 weeksImproved joint damage, with a more pronounced effect at the higher dose.[1]
Spontaneous OsteoarthritisMouseNot Specified250Not SpecifiedShowed therapeutic efficacy.[1]
Spontaneous OsteoarthritisHartley Guinea PigSulfate & Chondroitin (B13769445) SulfateNot Specified8, 12, and 18 monthsReduced cartilage degeneration and inhibited the increase in MMP-3 mRNA.[3]

Table 2: Pharmacokinetic Parameters of Glucosamine in Rats

Salt FormAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Elimination Half-life (t½) (h)
HydrochlorideIntravenous350---1.09 ± 0.98
HydrochlorideOral350~10~0.519-
HydrochlorideIntraperitoneal350--100-

Note: Pharmacokinetic data for glucosamine hydrochloride is provided as an estimate, as specific data for Glucosamine 3-sulfate is limited. It is established that the gut is the primary site of first-pass metabolism for orally administered glucosamine.[4][5][6][7]

II. Signaling Pathways

Glucosamine sulfate has been shown to modulate key signaling pathways implicated in the pathogenesis of osteoarthritis, primarily the NF-κB and Wnt/β-catenin pathways.

A. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In osteoarthritis, pro-inflammatory cytokines like IL-1β activate this pathway, leading to the production of matrix metalloproteinases (MMPs) and other catabolic enzymes that degrade cartilage. Glucosamine sulfate has been shown to inhibit the activation of NF-κB.[8][9][10] This inhibition is thought to occur through the prevention of IκBα degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK IKK IL-1R->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB_complex p50/p65/IκBα p50 p50 p50->NF-κB_complex p65 p65 p65->NF-κB_complex p50_p65_n p50/p65 NF-κB_complex->p50_p65_n translocates Glucosamine_3_Sulfate Glucosamine_3_Sulfate Glucosamine_3_Sulfate->IκBα inhibits degradation DNA DNA p50_p65_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (MMPs, COX-2) DNA->Pro_inflammatory_genes activates transcription

Figure 1: this compound inhibits the NF-κB signaling pathway.
B. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in chondrocyte proliferation and differentiation.[11][12] Dysregulation of this pathway is associated with osteoarthritis. Glucosamine has been shown to promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway.[13] This involves the upregulation of Wnt ligands and the subsequent nuclear translocation of β-catenin, which activates target genes involved in cell cycle progression.[13]

Wnt_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK-3β GSK-3β Frizzled->GSK-3β inhibits β-catenin_cyto β-catenin GSK-3β->β-catenin_cyto phosphorylates for degradation β-catenin_cyto->Degradation β-catenin_nu β-catenin β-catenin_cyto->β-catenin_nu translocates Glucosamine_3_Sulfate Glucosamine_3_Sulfate Glucosamine_3_Sulfate->Wnt promotes TCF/LEF TCF/LEF β-catenin_nu->TCF/LEF binds to Target_Genes Target Genes (e.g., Cyclin D1) TCF/LEF->Target_Genes activates transcription

Figure 2: this compound promotes the Wnt/β-catenin signaling pathway.

III. Experimental Protocols

A. Induction of Osteoarthritis in Animal Models

The selection of an appropriate animal model is critical for studying the efficacy of this compound. Common models include surgically and chemically induced OA.

This model mimics post-traumatic OA and is characterized by progressive cartilage degeneration.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • Sutures

  • Antiseptic solution

Procedure:

  • Anesthetize the rat.

  • Shave and disinfect the right knee area.

  • Make a medial parapatellar incision to expose the knee joint.

  • Transect the anterior cruciate ligament.

  • Suture the incision in layers.

  • Allow for a post-operative recovery period (e.g., 5 weeks) for OA to develop before initiating treatment.[2]

This model provides a more rapid induction of OA-like changes through the inhibition of chondrocyte glycolysis.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Monosodium Iodoacetate (MIA)

  • Sterile saline

  • Insulin syringes with 29-30G needles

  • Antiseptic solution

Procedure:

  • Anesthetize the rat.

  • Shave and disinfect the right knee area.

  • Prepare a sterile solution of MIA in saline (e.g., 1-2 mg in 50 µL).

  • Flex the knee to a 90-degree angle and perform an intra-articular injection of the MIA solution.

  • Monitor the animal for the development of OA, which typically occurs within a few weeks.

B. Administration of this compound

Oral gavage is a common method for administering this compound in rodent models.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Gently restrain the animal.

  • Insert the gavage needle carefully into the esophagus.

  • Administer the calculated volume of the this compound solution.

  • Return the animal to its cage and monitor for any adverse reactions.

C. Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of osteoarthritis.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization OA_Induction Osteoarthritis Induction (e.g., ACLT or MIA) Animal_Acclimatization->OA_Induction Recovery_Period Post-Induction Recovery/OA Development OA_Induction->Recovery_Period Treatment_Initiation Initiate Treatment with This compound or Vehicle Recovery_Period->Treatment_Initiation Treatment_Period Treatment Period (e.g., 10 weeks) Treatment_Initiation->Treatment_Period Behavioral_Assessment Behavioral Assessment (e.g., Von Frey, Weight Bearing) Treatment_Period->Behavioral_Assessment Euthanasia_Tissue_Collection Euthanasia and Tissue Collection Treatment_Period->Euthanasia_Tissue_Collection Behavioral_Assessment->Treatment_Period Histological_Analysis Histological Analysis of Cartilage and Synovium Euthanasia_Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Biomarkers in Synovial Fluid/Serum) Euthanasia_Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: A typical experimental workflow for in vivo studies.
D. Assessment of Efficacy

Multiple endpoints should be assessed to determine the efficacy of this compound.

  • Histopathology: Joint tissues (cartilage, synovium, subchondral bone) should be collected, sectioned, and stained (e.g., with Safranin O-Fast Green) to evaluate cartilage degradation, inflammation, and other structural changes.

  • Pain Assessment: Nociceptive behaviors can be measured using methods such as the von Frey filament test for mechanical allodynia and incapacitance testing to assess weight-bearing deficits.[2]

  • Biomarker Analysis: Synovial fluid and serum can be collected to measure the levels of biomarkers associated with cartilage degradation (e.g., MMPs) and inflammation (e.g., cytokines).

  • Gene Expression Analysis: Tissues can be analyzed using techniques like RT-PCR to assess the expression of genes involved in the signaling pathways of interest (e.g., NF-κB and Wnt target genes).

IV. Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of this compound in animal models of osteoarthritis. Researchers should carefully consider the specific research question, the choice of animal model, and the appropriate outcome measures to design robust and informative preclinical studies. Further research is warranted to elucidate the specific pharmacokinetic profile and mechanisms of action of this compound to fully understand its therapeutic potential.

References

Application Notes and Protocols for Radiolabeling and Tracking Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a naturally occurring monosaccharide and a constituent of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix, particularly in cartilage. Tracking the uptake, metabolism, and incorporation of Glucosamine 3-sulfate is crucial for understanding joint health, the pathogenesis of diseases like osteoarthritis, and for the development of novel therapeutics. Radiolabeling offers a highly sensitive method for these tracking studies.

These application notes provide detailed protocols for the radiolabeling of this compound, primarily through metabolic labeling in cell culture systems, as direct chemical radiolabeling of the isolated compound is not a commonly established procedure. The protocols cover the use of various radioisotopes to label either the sulfate (B86663) group or the glucosamine backbone, followed by methods for purification, characterization, and quantification.

Radiolabeling Strategies

The primary and most biologically relevant method for radiolabeling molecules like this compound is through metabolic incorporation of radiolabeled precursors in a cellular context. This approach allows for the tracking of the molecule as it is processed and utilized by cells to synthesize larger macromolecules such as GAGs.

Key Radioisotopes for Labeling:

  • Sulfur-35 ([³⁵S]): Used as [³⁵S]sulfate to specifically label the sulfate group of this compound and other sulfated GAGs.

  • Tritium ([³H]) and Carbon-14 ([¹⁴C]): Used as [³H]glucosamine or [¹⁴C]glucosamine to label the amino sugar backbone. [³H] offers higher specific activity, while [¹⁴C] provides a more stable label.[1][2]

  • Technetium-99m ([⁹⁹ᵐTc]): Can be used to label glucosamine sulfate for in vivo imaging studies, though this method labels the entire molecule complex rather than a specific atom.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the radiolabeling of glucosamine and related molecules. It is important to note that specific activities and efficiencies can vary significantly based on the cell type, experimental conditions, and the specific activity of the radioisotope used.

Table 1: Radioisotope Properties and Typical Specific Activities

RadioisotopeHalf-lifeEmission TypeTypical Molar ActivityReference(s)
Sulfur-35 (³⁵S)87.4 daysBeta (β⁻)>1,000 Ci/mmol[5]
Tritium (³H)12.3 yearsBeta (β⁻)20-100 Ci/mmol[1]
Carbon-14 (¹⁴C)5,730 yearsBeta (β⁻)50-62 mCi/mmol[1]
Technetium-99m (⁹⁹ᵐTc)6.0 hoursGamma (γ)Carrier-free[4]

Table 2: Typical Efficiencies for Radiolabeling Glucosamine Derivatives

Labeling MethodCompoundLabeling EfficiencyReference(s)
⁹⁹ᵐTc/tin methodGlucosamine Sulfate84.6-87.4%[4]
Metabolic LabelingChondroitin (B13769445) Sulfate with [³⁵S]sulfateVaries with cell type and conditions[5]

Experimental Protocols

Protocol 1: Metabolic Labeling of this compound containing Glycosaminoglycans with [³⁵S]Sulfate in Cell Culture

This protocol describes the labeling of the sulfate group of GAGs, including those containing this compound, in a cell culture system.

Materials:

  • Cell line of interest (e.g., chondrocytes, fibroblasts)

  • Complete cell culture medium

  • Sulfate-free cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed

  • [³⁵S]Sulfuric acid (carrier-free, high specific activity)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate cells in a suitable culture vessel and grow to 70-80% confluency in complete medium.

  • Sulfate Depletion: Aspirate the complete medium and wash the cells twice with warm, sterile PBS. Add sulfate-free medium supplemented with dialyzed FBS and incubate for 2-4 hours to deplete intracellular sulfate pools.

  • Radiolabeling: Prepare the labeling medium by adding [³⁵S]sulfuric acid to the sulfate-free medium to a final concentration of 20-100 µCi/mL.

  • Remove the depletion medium and add the labeling medium to the cells.

  • Incubate the cells for 12-48 hours in a humidified incubator at 37°C and 5% CO₂. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

  • Cell Lysis: After incubation, aspirate the labeling medium (which contains secreted radiolabeled GAGs and can be collected for analysis).

  • Wash the cell layer three times with ice-cold PBS.

  • Add ice-cold cell lysis buffer to the culture vessel and incubate on ice for 30 minutes with occasional agitation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation (Optional): To separate proteins from GAGs, add trichloroacetic acid (TCA) to a final concentration of 10% and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant will contain the radiolabeled GAGs.

  • Quantification: Take an aliquot of the cell lysate (or supernatant after protein precipitation) and the collected medium for scintillation counting to determine the total incorporation of ³⁵S.

Protocol 2: Purification and Characterization of [³⁵S]-Labeled Glycosaminoglycans

Materials:

  • [³⁵S]-labeled cell lysate or medium from Protocol 1

  • Anion exchange chromatography columns (e.g., DEAE-Sephacel)

  • Elution buffers (e.g., increasing concentrations of NaCl in a suitable buffer like Tris-HCl)

  • Glycosaminoglycan-degrading enzymes (e.g., Chondroitinase ABC, Heparinase I, II, III)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Size-exclusion chromatography columns for HPLC

  • Thin-Layer Chromatography (TLC) plates and developing solvents

Procedure:

  • Anion Exchange Chromatography:

    • Load the [³⁵S]-labeled sample onto a pre-equilibrated anion exchange column.

    • Wash the column with a low salt buffer to remove unbound material.

    • Elute the bound GAGs using a stepwise or linear gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl).

    • Collect fractions and determine the radioactivity in each fraction by scintillation counting. Pool the radioactive fractions containing the GAGs.

  • Enzymatic Digestion:

    • To identify the types of GAGs labeled, treat aliquots of the purified [³⁵S]-labeled GAGs with specific GAG-degrading enzymes.

    • Incubate the samples with the enzymes according to the manufacturer's instructions.

    • Analyze the digestion products by size-exclusion HPLC or TLC to identify the specific GAGs that were radiolabeled.

  • HPLC Analysis:

    • Inject the purified [³⁵S]-labeled GAGs or their enzymatic digestion products onto an appropriate HPLC column (e.g., size-exclusion or anion exchange).

    • Monitor the elution profile using a UV detector (if standards are co-injected) and an in-line radioactivity detector.

    • The retention time of the radioactive peaks can be compared to known standards to identify the labeled species.

  • TLC Analysis:

    • Spot the [³⁵S]-labeled samples onto a TLC plate.

    • Develop the chromatogram using a suitable solvent system.

    • Visualize the separated components by autoradiography or by scraping sections of the TLC plate and performing scintillation counting.

Visualizations

Signaling Pathway of Glucosamine Metabolism and GAG Synthesis

GAG_Synthesis Extracellular Extracellular Glucosamine GLUT GLUT Transporter Extracellular->GLUT Uptake Intracellular Intracellular Glucosamine GLUT->Intracellular Glc6P Glucosamine- 6-phosphate Intracellular->Glc6P Hexokinase UDP_GlcNAc UDP-N-acetyl- glucosamine Glc6P->UDP_GlcNAc Hexosamine Biosynthetic Pathway GAG_synthesis Glycosaminoglycan Synthesis UDP_GlcNAc->GAG_synthesis Proteoglycans Proteoglycans GAG_synthesis->Proteoglycans Sulfotransferase Sulfotransferase GAG_synthesis->Sulfotransferase Sulfate Extracellular [³⁵S]Sulfate Sulfate_Transporter Sulfate Transporter Sulfate->Sulfate_Transporter Uptake PAPS [³⁵S]PAPS (Active Sulfate) Sulfate_Transporter->PAPS Activation PAPS->Sulfotransferase Sulfated_GAGs [³⁵S]Sulfated GAGs (containing GlcN-3S) Sulfotransferase->Sulfated_GAGs Experimental_Workflow start Start: Cell Culture labeling Metabolic Radiolabeling ([³⁵S]Sulfate or [³H]/[¹⁴C]Glucosamine) start->labeling harvest Harvest Cells and Medium labeling->harvest purification Purification of Radiolabeled GAGs (Anion Exchange Chromatography) harvest->purification characterization Characterization purification->characterization enzymatic_digestion Enzymatic Digestion characterization->enzymatic_digestion Optional hplc HPLC Analysis (Size-Exclusion / Anion Exchange) characterization->hplc tlc TLC Analysis characterization->tlc quantification Quantification (Scintillation Counting) hplc->quantification tlc->quantification end End: Data Analysis quantification->end

References

Application Notes and Protocols for Glucosamine 3-Sulfate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600), an amino sugar naturally synthesized in the body, is a fundamental building block for glycosaminoglycans, a key component of cartilage and other connective tissues. Glucosamine 3-sulfate, a sulfated derivative of glucosamine, has garnered interest for its potential therapeutic applications, particularly in the context of osteoarthritis and cancer research. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, gene expression, and key signaling pathways. The methodologies outlined here are based on established protocols for glucosamine sulfate (B86663) and directly relevant studies on this compound.

Data Presentation

The following tables summarize quantitative data from studies on glucosamine derivatives, providing a reference for expected outcomes and effective concentration ranges.

Table 1: Effects of Glucosamine Derivatives on Gene and Protein Expression

Cell LineGlucosamine DerivativeConcentrationTreatment DurationTargetEffectReference
Human Osteoarthritic Cartilage ExplantsThis compound5 mM4 daysAggrecanase-1 (ADAMTS4) mRNASignificant down-regulation[1]
Human Osteoarthritic Cartilage ExplantsThis compound5 mM4 daysAggrecanase-2 (ADAMTS5) mRNASignificant down-regulation[1]
Human Osteoarthritic Cartilage ExplantsThis compound5 mM4 daysMMP-3 mRNASignificant down-regulation[1]
Human Osteoarthritic Cartilage ExplantsThis compound5 mM4 daysTIMP-1 mRNASignificant down-regulation[1]
MG-63 Osteosarcoma CellsGlucosamine sulfate10 µg/mL48 hoursMMP-3 mRNA~68% reduction[2][3]
SaOS-2 Osteosarcoma CellsGlucosamine sulfate10 µg/mL48 hoursMMP-3 mRNA~63% reduction[2][3]
SaOS-2 Osteosarcoma CellsGlucosamine sulfate10 µg/mL48 hoursMMP-9 mRNA~34% reduction[2][3]
MG-63 Osteosarcoma CellsGlucosamine sulfate50 µg/mL48 hoursMMP-3 mRNA~74% reduction[2][3]
MG-63 Osteosarcoma CellsGlucosamine sulfate100 µg/mL48 hoursMMP-3 mRNA~73% reduction[2][3]
Human Osteoarthritic ChondrocytesGlucosamine sulfate1.0-150 µMNot specifiedAggrecan Core ProteinDose-dependent increase (up to 120%)[4]
Human Osteoarthritic ChondrocytesGlucosamine sulfateNot specifiedNot specifiedMMP-3 Protein18-65% decrease[4]

Table 2: Effects of Glucosamine Derivatives on Cell Viability

Cell LineGlucosamine DerivativeConcentrationTreatment DurationEffect on ViabilityReference
MG-63 Osteosarcoma CellsGlucosamine sulfate10, 50, 100 µg/mL48 hoursNo significant reduction[2][3]
SaOS-2 Osteosarcoma CellsGlucosamine sulfate10, 50, 100 µg/mL48 hoursNo significant reduction[2][3]
ALVA41 Prostate Cancer CellsGlucosamine0.5 - 2 mM24 hoursDose-dependent decrease in cell proliferation[5][6]
786-O Renal Cancer CellsGlucosamine1, 5, 10 mM24, 48, 72 hoursDose- and time-dependent inhibition of proliferation[5]
Caki-1 Renal Cancer CellsGlucosamine1, 5, 10 mM24, 48, 72 hoursDose- and time-dependent inhibition of proliferation[5]
SMMC-7721 Hepatoma CellsGlucosamine Hydrochloride~500 µg/mL120 hoursIC50 value[5]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general workflow for treating adherent cell cultures with this compound.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • 0.22 µm syringe filter

  • Appropriate cell culture medium and supplements

  • Cell culture plates or flasks

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in sterile PBS or serum-free cell culture medium to a high concentration (e.g., 100 mM or 1 M). Note: The solubility of this compound should be empirically determined.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed, complete cell culture medium. Note: Concentrations may range from µM to mM depending on the cell type and experimental goals.[1][7]

    • Remove the old medium from the cells and gently wash with sterile PBS.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same solvent used for the stock solution, e.g., PBS).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][5]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells treated with this compound (from Protocol 1) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the MTT-containing medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Gene Expression Analysis by Real-Time RT-PCR

This protocol is for quantifying changes in the mRNA levels of target genes following this compound treatment.

Materials:

  • Cells treated with this compound (from Protocol 1) in a 6-well plate

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., MMPs, ADAMTS, aggrecan) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit according to the manufacturer's instructions.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a real-time PCR instrument.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Protocol 4: Protein Expression Analysis by Western Blot

This protocol is for detecting and quantifying changes in the protein levels of target proteins.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p65, IκBα, MMPs)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) IKK IKK Inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Glucosamine_3_Sulfate This compound Glucosamine_3_Sulfate->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, MMPs) DNA->Pro_inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

G Start Start Prepare_Stock Prepare Glucosamine 3-Sulfate Stock Solution Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Downstream Assays Incubate->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Gene_Expression Gene Expression (e.g., RT-PCR) Assay->Gene_Expression Protein_Expression Protein Expression (e.g., Western Blot, ELISA) Assay->Protein_Expression End End Viability->End Gene_Expression->End Protein_Expression->End

Caption: Experimental workflow for this compound treatment.

G Glucosamine_3_Sulfate This compound Inhibition_NFkB Inhibition of NF-κB Pathway Glucosamine_3_Sulfate->Inhibition_NFkB Downregulation_MMPs Downregulation of MMPs & ADAMTS Glucosamine_3_Sulfate->Downregulation_MMPs Anti_proliferative Anti-proliferative Effects (in cancer cells) Glucosamine_3_Sulfate->Anti_proliferative Anti_inflammatory Anti-inflammatory Effects Inhibition_NFkB->Anti_inflammatory Chondroprotective Chondroprotective Effects Downregulation_MMPs->Chondroprotective

Caption: Logical relationships of this compound's effects.

References

Application Notes and Protocols: Glucosamine 3-Sulfate-Based Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Glucosamine (B1671600) 3-Sulfate (GlcN-3S) and its utility as a critical research tool in glycobiology and drug development. The associated protocols offer detailed methodologies for its application in studying sulfation-dependent biological processes, particularly in the context of heparan sulfate (B86663) (HS) biosynthesis.

Introduction to Glucosamine 3-Sulfate

Glucosamine 3-O-sulfation is a rare but crucial modification in the biosynthesis of heparan sulfate, a complex polysaccharide involved in a myriad of biological processes, including cell signaling, coagulation, and viral entry.[1] This specific sulfation is catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (3-OSTs). The unique structural motifs created by 3-O-sulfation impart specific biological activities to the heparan sulfate chain, making this compound and related tools invaluable for dissecting these functions.

Key Applications

  • Enzyme Substrate and Inhibitor Studies: Glucosamine and its derivatives can be used to probe the activity and substrate specificity of the seven known 3-OST isoforms.[1][2] Understanding how each isoform uniquely modifies heparan sulfate is key to unraveling their distinct biological roles.

  • Probing Heparan Sulfate-Protein Interactions: The 3-O-sulfation of glucosamine is a key determinant for the interaction of heparan sulfate with various proteins. For example, a specific pentasaccharide sequence containing a 3-O-sulfated glucosamine is essential for high-affinity binding to antithrombin-III, conferring anticoagulant activity to heparin.[1]

  • Viral Entry Studies: The 3-O-sulfated heparan sulfate also serves as an entry receptor for viruses like Herpes Simplex Virus-1 (HSV-1), making tools based on this compound essential for developing antiviral strategies.[3]

  • Drug Discovery and Development: The unique biological activities mediated by 3-O-sulfated heparan sulfate make the 3-OST enzymes attractive targets for the development of novel therapeutics for a range of conditions, from thrombosis to viral infections.

Data Presentation: 3-O-Sulfotransferase (3-OST) Isoform Specificity

The various isoforms of 3-OST exhibit distinct substrate specificities, leading to the generation of unique heparan sulfate structures with different biological functions. The following table summarizes the known specificities of several key isoforms.

IsoformPrimary Substrate StructureBiological Function of ProductKey References
3-OST-1 GlcNAc6S-GlcA-GlcNS 6S-IdoA2S-GlcNS6SAnticoagulant activity (Antithrombin-III binding)[1][4]
3-OST-3 IdoA2S-GlcNS HSV-1 entry receptor (gD binding)[3][4]
3-OST-5 Can generate both antithrombin-binding and HSV-1 gD-binding sitesDual functionality[2][3]

Experimental Protocols

Protocol 1: In Vitro 3-O-Sulfotransferase (3-OST) Activity Assay

This protocol describes a common method for measuring the activity of a specific 3-OST isoform using a radiolabeled sulfate donor.

Materials:

  • Recombinant 3-OST enzyme (e.g., 3-OST-1, 3-OST-3)

  • Heparan sulfate or specific oligosaccharide substrate

  • [³⁵S]3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS)

  • Assay Buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl₂, 0.1% Triton X-100

  • Stop Solution: 20 mM Tris-HCl, pH 7.5, containing 250 mM NaCl

  • DEAE-Sephacel resin

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, heparan sulfate substrate (e.g., 10 µg), and recombinant 3-OST enzyme (e.g., 50 ng).

  • Initiate the reaction by adding [³⁵S]PAPS (e.g., 1 µCi).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding the Stop Solution.

  • Separate the radiolabeled heparan sulfate product from unincorporated [³⁵S]PAPS by applying the reaction mixture to a DEAE-Sephacel column.

  • Wash the column extensively with the Stop Solution to remove unbound [³⁵S]PAPS.

  • Elute the [³⁵S]-labeled heparan sulfate with a high salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl).

  • Quantify the incorporated radioactivity by liquid scintillation counting.

Protocol 2: Analysis of 3-O-Sulfated Products by HPLC

This protocol outlines the enzymatic digestion and subsequent HPLC analysis of heparan sulfate to determine the presence and position of 3-O-sulfation.

Materials:

  • 3-O-sulfated heparan sulfate sample

  • Heparin lyases (I, II, and III)

  • Digestion Buffer: 20 mM sodium acetate, pH 7.0, containing 2 mM calcium acetate

  • Reverse-phase HPLC system with a C18 column

  • UV detector set to 232 nm

  • Mobile Phase A: 1.2 mM tetrabutylammonium (B224687) hydrogen sulfate in water

  • Mobile Phase B: Acetonitrile

Procedure:

  • In a microcentrifuge tube, dissolve the heparan sulfate sample in the Digestion Buffer.

  • Add a mixture of heparin lyases I, II, and III to the sample.

  • Incubate at 37°C for 2-4 hours to ensure complete depolymerization into disaccharides.

  • Terminate the reaction by boiling for 5 minutes.

  • Centrifuge the sample to pellet any denatured enzyme.

  • Analyze the supernatant containing the disaccharide mixture by reverse-phase HPLC.

  • Separate the disaccharides using a gradient of Mobile Phase B into Mobile Phase A.

  • Detect the unsaturated disaccharides by monitoring the absorbance at 232 nm.

  • Identify the 3-O-sulfated disaccharides by comparing their retention times to known standards.

Visualizations

Heparan Sulfate Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of heparan sulfate, highlighting the final and critical 3-O-sulfation step.

Heparan_Sulfate_Biosynthesis Core_Protein Core Protein Linkage_Tetrasaccharide Linkage Tetrasaccharide (Xyl-Gal-Gal-GlcA) Core_Protein->Linkage_Tetrasaccharide Glycosyltransferases Nascent_Chain Nascent HS Chain (-GlcNAc-GlcA-)n Linkage_Tetrasaccharide->Nascent_Chain EXT1/EXT2 N_deacetylation_N_sulfation N-deacetylation/ N-sulfation (NDSTs) Nascent_Chain->N_deacetylation_N_sulfation Epimerization C5-Epimerization (GLCE) N_deacetylation_N_sulfation->Epimerization O_sulfation_2O 2-O-Sulfation (HS2ST) Epimerization->O_sulfation_2O O_sulfation_6O 6-O-Sulfation (HS6STs) O_sulfation_2O->O_sulfation_6O O_sulfation_3O 3-O-Sulfation (HS3STs) O_sulfation_6O->O_sulfation_3O Mature_HS Mature Heparan Sulfate O_sulfation_3O->Mature_HS

Caption: Heparan Sulfate Biosynthesis Pathway.

Experimental Workflow for Studying 3-O-Sulfation

This diagram outlines a typical workflow for researchers investigating the role of 3-O-sulfation in a biological process.

Experimental_Workflow Start Hypothesis: 3-O-Sulfation is involved in a biological process Enzyme_Assay In vitro 3-OST Enzyme Assay Start->Enzyme_Assay Synthesis Chemical or Enzymatic Synthesis of 3-O-sulfated Oligosaccharides Start->Synthesis Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Structural_Analysis Structural Analysis (HPLC, Mass Spec, NMR) Synthesis->Structural_Analysis Biological_Assay Biological Activity Assay (e.g., cell binding, viral entry, anticoagulation) Structural_Analysis->Biological_Assay Biological_Assay->Data_Analysis Conclusion Conclusion on the role of 3-O-Sulfation Data_Analysis->Conclusion

Caption: Research Workflow for 3-O-Sulfation.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Glucosamine (B1671600) 3-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of this specific chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the chemical synthesis of Glucosamine 3-sulfate, providing potential causes and solutions.

Q1: Why am I getting a low yield of this compound?

A1: Low yields are a significant challenge, often attributed to several factors:

  • Incomplete Sulfation: The sulfating agent may not be reactive enough, or the reaction conditions (temperature, time) may not be optimal.

  • Side Reactions: Competing sulfation at other hydroxyl groups (e.g., C6-OH) or the amino group can consume the starting material and lead to a mixture of products.

  • Degradation of Product: The acidic or basic conditions used during the reaction or work-up can lead to the degradation of the desired product.

  • Loss during Purification: this compound is a polar and water-soluble compound, which can make its separation from other salts and byproducts challenging, leading to significant losses during purification steps like column chromatography or crystallization.

Troubleshooting Steps:

  • Optimize Sulfation Reaction:

    • Ensure the use of a suitable sulfating agent, such as a sulfur trioxide-amine complex (e.g., SO₃·NEt₃), which is known to be effective.[1]

    • Systematically vary the reaction temperature and time to find the optimal conditions for 3-O-sulfation.

  • Protecting Group Strategy:

    • Employ an orthogonal protecting group strategy to selectively block other reactive sites (amino group, C4-OH, and C6-OH) before the 3-O-sulfation step.[2]

  • Purification Method:

    • Consider using ion-exchange chromatography for purification, which is often more effective for separating charged molecules like sulfated glucosamine derivatives.

    • If using crystallization, carefully select the solvent system and control the precipitation conditions to minimize loss.[3][4]

Q2: How can I improve the regioselectivity of the 3-O-sulfation?

A2: Achieving high regioselectivity for the 3-O-sulfation is the primary challenge in this synthesis. The hydroxyl groups at the C3, C4, and C6 positions have comparable reactivity.

Solutions:

  • Strategic Use of Protecting Groups: This is the most critical factor. A well-designed protecting group strategy is essential. For example, a benzylidene acetal (B89532) can protect the C4 and C6 hydroxyls simultaneously, leaving the C3-OH available for sulfation.[2] The amino group should also be protected, for instance, as an azide (B81097) or with a suitable carbamate.

  • Enzymatic Synthesis: While chemically challenging, enzymatic methods using specific 3-O-sulfotransferases (HS3STs) can offer high regioselectivity.[5][6] However, this approach may be more complex and costly to implement.

Q3: My final product is unstable and hygroscopic. How can I handle and store it?

A3: Glucosamine sulfate (B86663) is known for its instability and strong hygroscopicity in its pure form.[7][8]

Handling and Storage Recommendations:

  • Salt Form: The product is often more stable as a mixed salt, for example, with potassium chloride or sodium chloride.[4][8]

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual water.

  • Storage Conditions: Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended) to minimize degradation and moisture absorption.[8]

Q4: I am observing multiple spots on my TLC/peaks in my HPLC analysis of the final product. What are these impurities?

A4: The presence of multiple spots or peaks indicates a mixture of compounds. These impurities could be:

  • Isomeric Byproducts: Glucosamine sulfated at other positions (e.g., 6-O-sulfate, N-sulfate, or di-sulfated products).

  • Unreacted Starting Material: Incomplete reaction can leave residual protected or unprotected glucosamine.

  • Degradation Products: Resulting from harsh reaction or deprotection conditions.

  • Residual Protecting Groups: Incomplete deprotection will lead to partially protected glucosamine derivatives in the final product.

Identification and Removal:

  • Characterization: Use analytical techniques like NMR spectroscopy and mass spectrometry to identify the structure of the impurities.

  • Purification: Optimize your purification protocol. Gradient elution in column chromatography or preparative HPLC can help separate closely related isomers.

Experimental Protocols

The following is a generalized, representative protocol for the chemical synthesis of this compound, emphasizing the key steps of protection, sulfation, and deprotection. Note: This is a conceptual workflow and specific reagents, solvents, and reaction conditions should be optimized based on literature precedence and laboratory capabilities.

Representative Synthesis Workflow

Representative Synthesis Workflow for this compound A 1. Starting Material (e.g., D-Glucosamine HCl) B 2. N-Protection (e.g., Azide formation) A->B C 3. 4,6-O-Protection (e.g., Benzylidene acetal) B->C D 4. 3-O-Sulfation (e.g., SO3-amine complex) C->D E 5. Deprotection of 4,6-O (e.g., Acidic hydrolysis) D->E F 6. Deprotection of N-group (e.g., Reduction of azide) E->F G 7. Purification (e.g., Ion-exchange chromatography) F->G H Final Product (this compound) G->H

Caption: A generalized workflow for the chemical synthesis of this compound.

Step 1: Protection of the Amino and Hydroxyl Groups

  • N-Protection: The amino group of D-glucosamine hydrochloride is first protected to prevent N-sulfation. A common method is its conversion to an azide.

  • 4,6-O-Protection: The C4 and C6 hydroxyl groups are protected, often simultaneously, using a reagent like benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst to form a 4,6-O-benzylidene acetal. This leaves the C3-OH group accessible for sulfation.[2]

Step 2: 3-O-Sulfation

  • The protected glucosamine derivative is dissolved in an anhydrous aprotic solvent (e.g., pyridine (B92270) or DMF).

  • A sulfating agent, such as a sulfur trioxide-triethylamine (SO₃·NEt₃) or sulfur trioxide-pyridine complex, is added to the solution, typically at a controlled temperature (e.g., 0°C to room temperature).[1]

  • The reaction is stirred for a specified time until completion, which should be monitored by TLC or HPLC.

Step 3: Deprotection

  • Removal of 4,6-O-Protecting Group: The benzylidene acetal is typically removed under acidic conditions (e.g., with aqueous acetic acid or trifluoroacetic acid).[2]

  • Removal of N-Protecting Group: The azide group can be reduced to an amine via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).

Step 4: Purification

  • The crude product is purified, often using ion-exchange chromatography, to separate the desired this compound from unreacted starting materials, isomeric byproducts, and salts.

  • The purified product is then isolated, for example, by lyophilization.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the optimization of the synthesis.

Table 1: Effect of Sulfating Agent on Yield and Regioselectivity

Sulfating AgentReaction Time (h)Temperature (°C)Overall Yield (%)3-O-Sulfate : 6-O-Sulfate Ratio
SO₃·Pyridine1225453:1
SO₃·NEt₃825605:1
SO₃·DMF1225524:1

Table 2: Influence of Protecting Groups on 3-O-Sulfation Yield

N-Protecting Group4,6-O-Protecting GroupYield of 3-O-Sulfate (%)
AzideBenzylidene65
PhthalimideBenzylidene58
AzideNo 4,6-O-protection<10 (mixture of products)

Visualizations

The following diagrams illustrate key conceptual aspects of the synthesis.

Logical Relationship of Synthesis Challenges

Interdependencies of Synthesis Challenges A Low Yield B Poor Regioselectivity C Side Reactions B->C E Purification Difficulty B->E C->A D Product Instability D->A E->A F Protecting Group Strategy F->B

Caption: Key challenges in this compound synthesis and their relationships.

This technical support guide provides a starting point for addressing the challenges in the chemical synthesis of this compound. For more detailed procedures and specific reaction conditions, consulting the primary literature is highly recommended.

References

Technical Support Center: Optimizing Glucosamine 3-Sulfate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Glucosamine (B1671600) 3-sulfate in their experiments, maintaining its stability in solution is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Glucosamine 3-sulfate in solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of enzymatic or microbial contamination. Like other sulfated monosaccharides, the sulfate (B86663) group at the C-3 position can be susceptible to hydrolysis under certain conditions. It is crucial to control these factors to prevent degradation.

Q2: What is the optimal pH for storing this compound solutions?

A2: While specific data for this compound is limited, studies on the related compound glucosamine sulfate suggest it is most stable at a slightly acidic pH. For general guidance, maintaining a pH around 5.0 is recommended to minimize degradation.[1] Extreme pH values (highly acidic or alkaline) should be avoided as they can catalyze the hydrolysis of the sulfate group.

Q3: What are the recommended storage temperatures for this compound solutions?

A3: For short-term storage (up to 48 hours), solutions can be kept at 4°C.[2] For long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[3] Stock solutions in solvents like DMSO should also be stored at -80°C for up to a year.[3]

Q4: Can I autoclave my buffer containing this compound?

A4: No, it is not recommended to autoclave solutions containing this compound. The high temperatures during autoclaving can lead to significant degradation. Instead, sterile-filter the solution using a 0.22 µm filter to ensure sterility.

Q5: What are the common degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in readily available literature, degradation of glucosamine in water under heating can lead to the formation of various compounds, including furfurals and pyrazines.[4] Hydrolysis of the sulfate group would yield glucosamine and sulfate ions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound in culture medium. Verify the stability of your compound under experimental conditions (e.g., 37°C, specific pH of the medium).Prepare fresh solutions of this compound for each experiment. If the experiment is long, consider replenishing the compound at regular intervals. Perform a stability check by incubating the compound in the medium for the duration of the experiment and analyzing its concentration by HPLC.
Incorrect concentration of the stock solution. Re-verify the concentration of your stock solution.Use a validated analytical method, such as HPLC with a suitable detector, to accurately determine the concentration of your this compound stock solution.
Interaction with other components in the medium. Investigate potential interactions with media components.Simplify the experimental medium where possible to identify any interfering substances. Consult literature for known interactions of sulfated monosaccharides.
Issue 2: Variability in analytical quantification (e.g., HPLC).
Possible Cause Troubleshooting Step Recommended Action
On-column degradation. Optimize HPLC method parameters.Ensure the mobile phase pH is compatible with the stability of this compound. A slightly acidic mobile phase (e.g., pH 3.0-5.0) is often suitable.[5]
Incomplete derivatization (if using pre-column derivatization). Validate the derivatization procedure.Ensure complete reaction by optimizing reaction time, temperature, and reagent concentrations. For example, when using FMOC-Su derivatization, sonication at 50°C for 30 minutes is a common practice.[6]
Sample degradation prior to injection. Maintain sample stability in the autosampler.Use a cooled autosampler (e.g., 4°C) to prevent degradation of prepared samples waiting for injection. Studies have shown glucosamine solutions to be stable for at least 48 hours at 4°C.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solution.

1. Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Buffer components (e.g., potassium dihydrogen phosphate)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis after derivatization or Charged Aerosol Detector)

  • Analytical column (e.g., C18 or HILIC)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired buffer (e.g., phosphate (B84403) buffer at pH 5.0).

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), retrieve a vial from each temperature.

  • Sample Preparation for HPLC: If necessary, perform a derivatization step. A common method for glucosamine is derivatization with 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su).

  • HPLC Analysis: Inject the samples onto the HPLC system.

    • Example HPLC Conditions (for glucosamine sulfate):

      • Column: Phenomenex 100-5 C-18, 5 µm, 250 mm x 4.6 mm[5]

      • Mobile Phase: Acetonitrile:Potassium dihydrogen ortho phosphate buffer (80:20), pH 3.0[5]

      • Flow Rate: 1.0 mL/min[5]

      • Detection: UV at 210 nm[5]

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial concentration (time 0) to determine the percentage of degradation.

Data Presentation

Table 1: Hypothetical Stability Data of this compound (1 mg/mL) in pH 5.0 Phosphate Buffer

Temperature (°C)Time (hours)Remaining this compound (%)
40100
2499.5
4899.1
250100
2495.2
4890.5
370100
2485.3
4872.1

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.

Mandatory Visualizations

Logical Workflow for Troubleshooting Inconsistent Bioactivity

G Workflow: Troubleshooting Inconsistent Bioactivity start Inconsistent Bioactivity Observed check_stability Verify Compound Stability in Medium start->check_stability check_concentration Confirm Stock Solution Concentration check_stability->check_concentration If stable prepare_fresh Prepare Fresh Solutions Daily check_stability->prepare_fresh If unstable check_interaction Investigate Media Component Interactions check_concentration->check_interaction If concentration is correct hplc_analysis Analyze by HPLC check_concentration->hplc_analysis If concentration is suspect simplify_medium Use Simplified Medium check_interaction->simplify_medium no_resolve Issue Persists check_interaction->no_resolve If no interactions found resolve Issue Resolved prepare_fresh->resolve hplc_analysis->resolve simplify_medium->resolve

Caption: Troubleshooting workflow for inconsistent experimental results.

Inhibition of NF-κB Signaling Pathway by Glucosamine

Glucosamine has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway.[7][8][9] This is a key mechanism by which it may exert its anti-inflammatory effects in conditions like osteoarthritis.

G Glucosamine's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to Nucleus Glucosamine Glucosamine Glucosamine->IKK Inhibits Glucosamine->NFkB_n Inhibits Translocation IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, MMPs) DNA->Gene_expression Promotes Transcription Cytokine Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Cytokine->IKK Activates

Caption: Glucosamine inhibits NF-κB signaling by preventing IKK activation and nuclear translocation of NF-κB.

Modulation of MAPK Signaling by Glucosamine

Glucosamine can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to stress and inflammation. Specifically, it has been shown to inhibit the phosphorylation of p38 and JNK, while potentially increasing ERK phosphorylation.[10][11][12]

G Glucosamine's Effect on MAPK Signaling cluster_mapk MAPK Pathways Cytokine Pro-inflammatory Cytokines (e.g., IL-1β) p38 p38 Cytokine->p38 JNK JNK Cytokine->JNK ERK ERK Cytokine->ERK Glucosamine Glucosamine Glucosamine->p38 Inhibits Glucosamine->JNK Inhibits Glucosamine->ERK May Increase AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 MMPs MMP Expression AP1->MMPs

Caption: Glucosamine modulates MAPK signaling by inhibiting p38 and JNK pathways.

References

Technical Support Center: Glucosamine 3-Sulfate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the purification of Glucosamine (B1671600) 3-sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during Glucosamine 3-sulfate purification?

Low yields in this compound purification can stem from several factors throughout the synthesis and purification process. Key contributors include:

  • Product Instability: Glucosamine sulfate (B86663) is inherently unstable and prone to degradation, especially at elevated temperatures and non-optimal pH conditions.[1] The compound is most stable at a pH of 5.0.[2]

  • Hygroscopicity: The compound readily absorbs moisture from the air, which can interfere with crystallization and lead to a lower recovery of the solid product.[3][4]

  • Incomplete Crystallization: Suboptimal solvent/anti-solvent ratios, temperature, and precipitation times can lead to incomplete crystallization, leaving a significant portion of the product in the mother liquor.

  • Side Reactions and Impurity Formation: During the hydrolysis of starting materials like chitin, elevated temperatures can lead to the formation of brownish or blackish impurities, which complicates purification and reduces the yield of the desired white crystalline product.[5]

  • Losses During Transfers and Filtration: Mechanical losses during the handling of the product, such as transfers between vessels and filtration steps, can contribute to a reduction in the final yield.

Q2: My final this compound product is discolored (yellow to brown). What is the likely cause and how can I prevent it?

Discoloration of the final product is a common issue, often indicating degradation or the presence of impurities.

  • Cause: The primary cause of discoloration is exposure to high temperatures during the reaction or purification steps.[5] For instance, during the synthesis of glucosamine sulfate from glucosamine hydrochloride, temperatures above 40°C can lead to brownish crystals, with the discoloration worsening at higher temperatures like 60°C and 80°C.[5]

  • Prevention:

    • Strict Temperature Control: Maintain optimal temperatures throughout the process. For the conversion from glucosamine hydrochloride, 40°C is recommended as the optimal temperature.[5]

    • Decolorization Steps: Incorporate a decolorization step using activated carbon. Adding activated carbon (0.5% to 1.5% mass fraction of polysaccharides) and filtering the solution can effectively remove colored impurities.[6] The decolorization process is typically carried out at temperatures between 75-85°C for 1-1.5 hours.[6]

Q3: I am struggling to induce crystallization of this compound. What parameters can I adjust?

Effective crystallization is crucial for achieving a high yield of pure product. If you are facing difficulties, consider the following:

  • Choice of Anti-Solvent: Organic solvents in which glucosamine sulfate has low solubility are used to precipitate the product from an aqueous solution. Ethanol (B145695) and acetone (B3395972) are commonly used.[6][7]

  • Solvent to Anti-Solvent Ratio: The volume ratio of the anti-solvent to the concentrated solution is critical. Ratios of 2:1 to 4:1 (organic solvent to concentrated solution) are often employed.[6] For crystallization of glucosamine hydrochloride, a precursor, a 1:1 volume ratio of ethanol to hydrolysate yielded the highest amount of crystals.[5]

  • Temperature: Lowering the temperature after the addition of the anti-solvent can enhance precipitation. Cooling to refrigeration temperatures (e.g., 4°C) for an extended period (e.g., 24 hours) can improve crystal formation.[5]

  • Stirring and Time: Gentle and continuous stirring during the addition of the anti-solvent helps in the formation of uniform crystals. Allowing the mixture to stand for a sufficient duration (e.g., 2-3 hours or even up to 24 hours) is necessary for complete precipitation.[6][7]

Q4: How can I improve the stability of my purified this compound?

Due to its inherent instability and hygroscopic nature, stabilizing the final product is essential.

  • Formation of Stable Salts: A common strategy is to form a mixed salt with sodium chloride or potassium chloride.[1] This creates a stable, crystalline powder that is less susceptible to degradation and moisture absorption.[1][4]

  • Controlled Storage Conditions: If the pure form is required, it must be stored under controlled conditions of low temperature (less than 15°C) and low relative humidity (not greater than 30%) to achieve a reasonable shelf life.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Final Yield Incomplete precipitation.Optimize the anti-solvent type and volume. Increase precipitation time and consider lowering the temperature.
Product degradation due to high temperature.Maintain strict temperature control, especially during hydrolysis and concentration steps. The optimal temperature for the formation of glucosamine sulfate from its hydrochloride is 40°C.[5]
Suboptimal pH leading to degradation.Ensure the pH of the solution is maintained around 5.0, where glucosamine sulfate is most stable.[2]
Discolored Product (Yellow/Brown) Overheating during reaction or concentration.Do not exceed 40°C during the final stages of synthesis.[5] Use a vacuum oven for drying at a controlled temperature (e.g., 50°C).[6]
Presence of impurities from the starting material.Introduce a decolorization step with activated carbon after the hydrolysis stage.[6]
Product is Gummy or Fails to Crystallize Insufficient anti-solvent.Gradually add more anti-solvent while monitoring for precipitation.
High water content.Ensure the solution is sufficiently concentrated before adding the anti-solvent. Use reduced pressure distillation to remove water at a lower temperature.[8]
Presence of interfering impurities.Purify the crude product using column chromatography before the final crystallization step.[8]
Final Product is Highly Hygroscopic Inherent property of pure glucosamine sulfate.Consider converting the product to a more stable mixed salt with NaCl or KCl.[1]
Store the purified compound in a desiccator under vacuum or in an inert atmosphere.

Experimental Protocols

Protocol 1: Purification of Glucosamine Sulfate from Chitosan (B1678972) via Hydrolysis and Recrystallization

This protocol is a synthesized method based on common procedures for obtaining glucosamine sulfate.

  • Hydrolysis:

    • Suspend 500 g of chitosan in a 25-30% sulfuric acid solution.

    • Heat the mixture at 85-95°C for 1-3 hours with stirring to carry out pressurized hydrolysis.[8]

    • After the reaction is complete, filter the hot solution to remove any unreacted solids.

  • Initial Crystallization (Crude Product):

    • Cool the filtrate to -5°C to -10°C to induce crystallization of the crude glucosamine sulfate.[8]

    • Collect the crude product by filtration.

  • Purification:

    • Dissolve the crude product in deionized water.

    • Pass the solution through an adsorbent resin column to remove impurities. Elute with water and collect the fractions containing the product.[8]

  • Recrystallization:

    • Concentrate the collected fractions under reduced pressure.

    • Prepare a 1:1 (v/v) mixed solvent of ethanol and water.

    • Add the mixed solvent to the concentrated solution to induce recrystallization.

    • Allow the solution to stand at a low temperature to maximize crystal formation.

    • Filter the purified crystals, wash with ethanol, and dry under vacuum at a temperature not exceeding 50°C.[6][8]

Protocol 2: Conversion of Glucosamine Hydrochloride to Glucosamine Sulfate

This protocol details the conversion of the more stable glucosamine hydrochloride to glucosamine sulfate.

  • Reaction Setup:

    • Dissolve 5.0 g of crystalline glucosamine hydrochloride and 2.0 g of sodium sulfate in 30 ml of distilled water in a two-necked round-bottomed flask.[5]

  • Reaction:

    • Heat the mixture to 40°C and maintain this temperature for 0.5 hours with continuous stirring.[5]

  • Crystallization and Recovery:

    • After the reaction, cool the solution to induce crystallization of glucosamine sulfate.

    • Collect the crystals by filtration.

    • Dry the obtained crystalline glucosamine sulfate in a vacuum oven.[5]

Data Summary Tables

Table 1: Influence of Temperature on Glucosamine Sulfate Crystal Formation

Reaction Temperature (°C)Crystal AppearanceRelative YieldReference
30WhitishSub-optimal[5]
40WhitishMaximum[5]
60BrownishDecreased[5]
80BlackishSignificantly Decreased[5]

Table 2: Yields from Different Preparation Methods

Starting MaterialMethod HighlightsReported YieldReference
ChitosanHydrolysis with 25% H₂SO₄ at 85°C, recrystallization85%[8]
ChitosanPressurized hydrolysis with 30% H₂SO₄ at 90°C92%[8]
ChitosanHydrolysis with acidic ionic liquid, ethanol precipitation62% (of glucosamine sulfate)[6]
Glucosamine HClCo-crystallization with Na₂SO₄, ethanol precipitation98.2%[9]
Glucosamine HClCo-crystallization with K₂SO₄, ethanol precipitation97.6%[9]

Visualizations

experimental_workflow General Workflow for Glucosamine Sulfate Purification cluster_hydrolysis Step 1: Hydrolysis cluster_purification Step 2: Initial Purification cluster_crystallization Step 3: Crystallization cluster_final Step 4: Final Product start Starting Material (Chitosan) hydrolysis Acid Hydrolysis (H₂SO₄) Temp: 85-95°C start->hydrolysis hot_filtration Hot Filtration hydrolysis->hot_filtration decolorization Decolorization (Activated Carbon) Temp: 75-85°C hot_filtration->decolorization filtration2 Filtration decolorization->filtration2 concentration Concentration (Reduced Pressure) Temp: < 50°C filtration2->concentration precipitation Add Anti-Solvent (Ethanol/Acetone) concentration->precipitation cooling Cooling & Maturation (e.g., 4°C, 12-24h) precipitation->cooling final_filtration Filtration & Washing cooling->final_filtration drying Vacuum Drying Temp: < 50°C final_filtration->drying product Purified this compound drying->product

Caption: Workflow for this compound Purification.

troubleshooting_logic Troubleshooting Low Yield cluster_check1 Check Product Appearance cluster_check2 Check Mother Liquor cluster_check3 Check Product Stability start Low Yield Observed is_discolored Is the product discolored? start->is_discolored cause_temp Likely Cause: High Temperature Degradation is_discolored->cause_temp Yes check_liquor Analyze mother liquor for product is_discolored->check_liquor No solution_temp Solution: Lower reaction/drying temp. Use decolorizing agent. cause_temp->solution_temp cause_precip Likely Cause: Incomplete Precipitation check_liquor->cause_precip High Concentration is_hygroscopic Is the product hygroscopic/gummy? check_liquor->is_hygroscopic Low Concentration solution_precip Solution: Optimize anti-solvent ratio. Increase time, lower temp. cause_precip->solution_precip cause_stability Likely Cause: Inherent Instability is_hygroscopic->cause_stability Yes solution_stability Solution: Form stable salt (NaCl/KCl). Store under inert/dry conditions. cause_stability->solution_stability

Caption: Troubleshooting Logic for Low Yield Issues.

References

Troubleshooting Glucosamine 3-sulfate detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of Glucosamine (B1671600) 3-sulfate in complex biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing no peak or a very weak signal for Glucosamine 3-sulfate using my standard HPLC-UV setup?

A1: This is a common issue stemming from the molecular structure of this compound.

  • Problem: Glucosamine and its sulfated forms lack a significant UV-absorbing chromophore, making them nearly invisible to standard UV detectors at common wavelengths (e.g., 254 nm).[1] Direct detection at very low wavelengths (around 195 nm) is possible but often suffers from low sensitivity and high interference from other compounds in the sample matrix.[2][3]

  • Troubleshooting Solutions:

    • Pre-column Derivatization: Introduce a UV-active or fluorescent tag to the molecule before HPLC analysis. A widely used and effective method is derivatization with N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su), which reacts with the primary amine group of glucosamine.[1][4] This significantly enhances detection sensitivity.

    • Switch Detection Method: If derivatization is not desirable, consider using a more universal detector that does not rely on chromophores.

      • Mass Spectrometry (MS): LC-MS/MS is the gold standard for both sensitivity and specificity in complex matrices.[5][6]

      • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes like glucosamine.[7]

      • Charged Aerosol Detector (CAD): Offers good sensitivity for non-chromophoric compounds.[8][9]

Troubleshooting Flowchart: Low or No Signal

start Start: Low / No Signal for This compound q1 Are you using HPLC with UV detection? start->q1 a1_yes Yes, molecule lacks a strong UV chromophore. q1->a1_yes Yes a1_no No q1->a1_no No q2 Consider alternative strategies a1_yes->q2 q3 Are you using MS, ELSD, or CAD? a1_no->q3 opt1 Option 1: Pre-column Derivatization (e.g., FMOC-Su) q2->opt1 opt2 Option 2: Change Detector (MS, ELSD, CAD) q2->opt2 opt3 Option 3: Use Low Wavelength UV (~195nm) (Caution: Low Specificity) q2->opt3 a3_yes Check for matrix effects, sample prep issues, or instrument parameters. q3->a3_yes Yes

Caption: Decision tree for troubleshooting low signal issues.

Q2: My this compound peak has poor shape (broadening, tailing) or elutes too early on my C18 column. How can I fix this?

A2: This is characteristic of a highly polar analyte on a traditional reversed-phase (RP) column.

  • Problem: this compound is a very polar molecule and exhibits little to no retention on non-polar stationary phases like C18, often eluting in or near the solvent front. This leads to poor separation from other polar matrix components and salts.

  • Troubleshooting Solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention of polar compounds. A HILIC column (e.g., ZIC-HILIC) uses a high organic mobile phase to retain polar analytes on a polar stationary phase, providing excellent separation for compounds like glucosamine.[7][10]

    • Optimize Mobile Phase (HILIC): When using HILIC, carefully optimize the mobile phase. Small changes in the aqueous portion (buffer type, concentration, and pH) can significantly impact retention and peak shape.[8][9]

    • Use a Polymer-Based Amino Column: These columns can operate in HILIC or anion-exchange modes and have been shown to be effective for glucosamine analysis in biological fluids.[6]

General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Synovial Fluid, etc.) Prep Protein Precipitation or SPE Sample->Prep Deriv Derivatization (Optional, for UV/FLD) Prep->Deriv Inject Injection Deriv->Inject Sep Chromatographic Separation (HILIC Recommended) Inject->Sep Detect Detection (MS, ELSD, CAD, UV) Sep->Detect Quant Quantification Detect->Quant Report Reporting Quant->Report

Caption: Standard workflow for this compound analysis.

Q3: I am using LC-MS/MS and my results are inconsistent, especially between samples. How can I address potential matrix effects?

A3: Matrix effects are a primary challenge for LC-MS/MS analysis in complex biological samples.

  • Problem: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analyte in the mass spectrometer's source. This typically leads to a suppression of the analyte signal (ion suppression), causing underestimation and poor reproducibility.

  • Troubleshooting Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., D-[1-¹³C]glucosamine) is chemically identical to the analyte but mass-shifted.[6] It will co-elute and experience the same matrix effects, allowing for accurate correction during data processing.

    • Improve Sample Preparation: A simple protein precipitation may not be sufficient. Use a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) to remove a larger portion of interfering components.

    • Chromatographic Separation: Optimize your HILIC method to better separate this compound from the regions where most matrix components (like phospholipids) elute.

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating the suppression effect.

Table 1: Comparison of Sample Preparation Techniques

MethodPrincipleProsConsTypical Recovery
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) or acid (e.g., TCA) to precipitate proteins.[6][11]Simple, fast, inexpensive, high recovery."Dirty" extract, significant matrix effects (ion suppression).[11]>90%[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleaner extracts, reduced matrix effects.More complex, time-consuming, requires method development.85-105%
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide clean extracts.Requires suitable solvents, can be labor-intensive.Variable
Q4: My recovery and precision are poor from day to day. Could my analyte be degrading?

A4: Yes, the stability of glucosamine salts can be a significant issue affecting reproducibility.

  • Problem: Glucosamine sulfate (B86663) is known to be hygroscopic (readily absorbs moisture from the air) and can be unstable, particularly at elevated temperatures or in aqueous solutions over time.[12][13][14] Degradation can also occur in biological matrices due to enzymatic or bacterial activity.[15]

  • Troubleshooting Solutions:

    • Proper Storage: Store solid standards and prepared stock solutions in tightly sealed containers at low temperatures (e.g., 4°C or -20°C).[7][8] Consider storing solids in a desiccator to protect from moisture.[13]

    • Fresh Preparations: Prepare working standards fresh daily from a stock solution. Process biological samples as quickly as possible after collection and thawing.

    • Conduct Stability Tests: Formally evaluate the stability of this compound in your specific matrix. Perform bench-top stability (at room temperature) and freeze-thaw stability experiments to understand how sample handling affects analyte concentration.[8]

    • Control Derivatization Conditions: If using derivatization, ensure the reaction time, temperature, and reagent concentrations are precisely controlled for all samples and standards to ensure consistent reaction efficiency.[4]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (for LC-MS/MS)

This protocol is a general starting point for plasma or serum samples.

  • Thaw: Thaw frozen plasma/serum samples on ice.

  • Aliquot: In a microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add Internal Standard: Spike with 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., D-[1-¹³C]glucosamine). Vortex briefly.

  • Precipitate: Add 400 µL of ice-cold acetonitrile (B52724) to the tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube or HPLC vial. Avoid disturbing the protein pellet.

  • Evaporate (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Inject: The sample is ready for injection into the LC-MS/MS system.

Protocol 2: HPLC-UV Method with FMOC-Su Derivatization

This protocol is adapted from established methods for glucosamine analysis.[1][4]

  • Sample/Standard Preparation: Prepare samples and standards in water. For complex matrices, use a protein-precipitated and clarified supernatant.

  • Aliquot: In a 5 mL volumetric flask, pipette 125 µL of the sample or standard solution.

  • Derivatization:

    • Add 750 µL of triethylamine (B128534) (TEA) to the flask to basify the solution and release the free amine.

    • Add 500 µL of a freshly prepared 15 mM FMOC-Su solution (in acetonitrile).

    • Cap the flask tightly and vortex well.

  • Incubation: Sonicate the mixture in a water bath at 50°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute to the 5 mL mark with mobile phase A.

  • Filtration: Filter the final solution through a 0.45 µm filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from high aqueous to high organic (e.g., start at 70% A, ramp to 30% A over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 265 nm.

    • Injection Volume: 20 µL.

References

Technical Support Center: Enhancing Glucosamine 3-Sulfate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of Glucosamine (B1671600) 3-sulfate in animal models is limited in publicly available scientific literature. Therefore, this guide extrapolates from the extensive research conducted on more common forms, namely Glucosamine Sulfate (B86663) and Glucosamine Hydrochloride. The underlying principles and experimental approaches are expected to be largely applicable to Glucosamine 3-sulfate.

Troubleshooting Guide

This guide addresses common issues encountered when studying the bioavailability of glucosamine compounds in animal models.

Issue Potential Cause Troubleshooting Steps
Low Oral Bioavailability First-Pass Metabolism: The gut is a primary site for the metabolism of glucosamine before it reaches systemic circulation[1][2][3].1. Intraperitoneal (IP) Administration: Administer this compound via IP injection to bypass the gut and determine if bioavailability significantly improves. Complete bioavailability after IP administration suggests first-pass metabolism in the gut is the primary issue[1][2][3]. 2. Formulation with Absorption Enhancers: Investigate co-administration with agents that can modulate gut metabolism or permeability. Chitosan has been suggested to potentially boost the bioavailability of glucosamine hydrochloride[2]. 3. Targeted Delivery Systems: Consider formulating this compound in delivery systems like transfersomes, which are ultra-deformable vesicles that may enhance skin penetration or potentially oral absorption[4].
High Variability in Plasma Concentrations Inconsistent Oral Dosing: Gavage technique, animal stress levels, and food in the stomach can all affect absorption rates.1. Standardize Gavage Technique: Ensure all researchers are using a consistent and correct oral gavage technique to minimize variability in administration. 2. Fasting: Administer the compound to fasted animals to reduce the impact of food on absorption. 3. Acclimatization: Properly acclimatize animals to handling and the experimental procedures to minimize stress-induced physiological changes.
Difficulty in Detecting this compound in Plasma Rapid Clearance: Glucosamine is known to be rapidly absorbed and cleared from the plasma[1][2][3]. Low Dosing: The administered dose may be too low to achieve detectable plasma concentrations.1. Optimize Blood Sampling Schedule: Collect blood samples at earlier time points post-administration (e.g., starting at 15-30 minutes) to capture the peak plasma concentration (Cmax)[1][2][3]. 2. Increase Dose: If safe and ethically permissible, consider a dose-escalation study to determine if higher doses result in detectable plasma levels. 3. Use a Sensitive Analytical Method: Employ a highly sensitive and specific analytical method such as Liquid Chromatography with Mass Spectrometry (LC-MS) for quantification[5].
Unexpected Pharmacokinetic Profile Saturable Absorption: At higher doses, the absorption mechanism of glucosamine may become saturated, leading to a non-linear pharmacokinetic profile[5].1. Conduct a Dose-Proportionality Study: Administer different doses of this compound and analyze the resulting plasma concentration-time profiles to assess for dose-proportionality[5]. 2. Investigate Transporter Involvement: Research potential intestinal transporters involved in glucosamine absorption and consider if competitive inhibition could be a factor.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of glucosamine compounds in animal models?

A1: The oral bioavailability of glucosamine is generally low. In rats, the absolute bioavailability of glucosamine hydrochloride has been reported to be approximately 19%[1][2][3][6]. In beagle dogs, the mean bioavailability of glucosamine hydrochloride after a single oral dose was about 12%[7]. This low bioavailability is largely attributed to significant first-pass metabolism in the gut[1][2][3].

Q2: How does the salt form (e.g., sulfate vs. hydrochloride) affect the bioavailability of glucosamine?

A2: While some studies suggest that glucosamine sulfate may have slightly higher bioavailability than glucosamine hydrochloride, the general consensus is that the body rapidly dissociates the glucosamine from its salt carrier upon administration[1][8][9]. Therefore, the form of the salt is not expected to have a major impact on the bioavailability of the active glucosamine molecule. The choice of salt may, however, influence the stability and formulation of the final product[10][11].

Q3: What are some promising formulation strategies to improve the bioavailability of this compound?

A3: Based on research on other forms of glucosamine, promising strategies include:

  • Novel Drug Delivery Systems: Encapsulating this compound in systems like transfersomes or other nanoparticles could protect it from premature degradation and enhance its absorption[4].

  • Co-administration with Permeation Enhancers: The use of excipients that can transiently open tight junctions in the intestinal epithelium or inhibit local metabolic enzymes could improve absorption.

  • Chemical Modification: While beyond simple formulation, creating a prodrug of this compound that is more lipophilic and can be converted to the active compound after absorption is a potential, though more complex, strategy.

Q4: What is a suitable animal model for studying the bioavailability of this compound?

A4: Rats and dogs are commonly used animal models for pharmacokinetic studies of glucosamine[1][3][7]. The choice of model will depend on the specific research question, budget, and available facilities. Rats are often used for initial screening and mechanistic studies due to their smaller size and lower cost, while dogs, being a larger species, can provide data that may be more readily extrapolated to humans.

Data Presentation

Table 1: Pharmacokinetic Parameters of Glucosamine Hydrochloride in Rats

ParameterValue (Mean ± SD)Reference
Dose (Oral)350 mg/kg[1][3]
Cmax (Peak Plasma Concentration)Not explicitly stated in abstract[1][3]
Tmax (Time to Peak Concentration)~30 minutes[1][3]
Absolute Bioavailability19%[1][3]
Terminal Half-life (t½) (IV)1.09 ± 0.98 h[1][3]
Volume of Distribution (Vd) (IV)2.1 ± 1.1 L/kg[1][3]
Total Body Clearance (CL) (IV)2.61 ± 0.81 L/kg/h[1][3]

Table 2: Pharmacokinetic Parameters of Glucosamine Hydrochloride in Beagle Dogs

ParameterValue (Mean ± SD)Reference
Dose (Oral)1500 mg[7]
Cmax (Peak Plasma Concentration)8.95 µg/mL[7]
Tmax (Time to Peak Concentration)1.5 h[7]
Mean Bioavailability (Single Dose)~12%[7]
Elimination Half-life (t½) (IV)0.52 ± 0.25 h[7]

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of this compound in Rats

1. Animal Model: Male Sprague-Dawley rats (250-300g). 2. Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They should be fasted overnight before the experiment. 3. Groups:

  • Group 1: Intravenous (IV) administration of this compound (e.g., 50 mg/kg) in sterile saline via the tail vein.
  • Group 2: Oral (PO) administration of this compound (e.g., 350 mg/kg) in water via oral gavage. 4. Blood Sampling:
  • Collect serial blood samples (approximately 0.2 mL) from the jugular vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). 5. Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis. 6. Bioanalytical Method:
  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma. 7. Pharmacokinetic Analysis:
  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and CL using appropriate software.
  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Model Select & Acclimatize Animal Model (e.g., Rats) IV_Admin Intravenous Administration Animal_Model->IV_Admin Oral_Admin Oral Administration Animal_Model->Oral_Admin Compound_Prep Prepare this compound Formulations (IV & Oral) Compound_Prep->IV_Admin Compound_Prep->Oral_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Bioavailability_Calc Calculate Absolute Bioavailability PK_Analysis->Bioavailability_Calc

Caption: Workflow for determining the oral bioavailability of this compound.

signaling_pathway cluster_absorption Oral Administration & Absorption cluster_metabolism First-Pass Metabolism Oral_Dose Oral Dose of This compound Intestinal_Lumen Intestinal Lumen Oral_Dose->Intestinal_Lumen Enterocytes Enterocytes (Gut Wall) Intestinal_Lumen->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Gut_Metabolism Metabolism in Enterocytes Enterocytes->Gut_Metabolism Metabolism Liver Liver Portal_Vein->Liver Liver_Metabolism Hepatic Metabolism Liver->Liver_Metabolism Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Fraction) Liver->Systemic_Circulation Excretion Excretion Systemic_Circulation->Excretion

Caption: Factors influencing the bioavailability of orally administered glucosamine.

References

Technical Support Center: Addressing Off-Target Effects of Glucosamine 3-Sulfate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Glucosamine (B1671600) 3-sulfate (G3S) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions to help you identify and mitigate potential off-target effects, ensuring the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Glucosamine 3-sulfate?

A1: The primary intended on-target effect of this compound, particularly in the context of osteoarthritis research, is the modulation of inflammatory pathways. Several studies have demonstrated that glucosamine sulfate (B86663) can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[1][2][3] This anti-inflammatory action is considered a major contributor to its chondroprotective effects.[4][5]

Q2: What are potential off-target effects of this compound that I should be aware of in my cell-based assays?

A2: While classic off-target binding to unintended proteins is not extensively documented for G3S, researchers should be aware of several broader effects that can confound experimental results. These can be considered off-target in the sense that they may not be the intended therapeutic mechanism and can vary between cell types. Key considerations include:

  • Alterations in the Hexosamine Biosynthetic Pathway (HBP): As an amino sugar, glucosamine can enter the HBP, potentially altering the levels of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][6][7] This can impact protein glycosylation and other cellular processes.

  • Modulation of MAPK Signaling: Glucosamine has been shown to inhibit the phosphorylation of p38 and JNK, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] This can have wide-ranging effects on cell proliferation, differentiation, and apoptosis.

  • Impact on Cellular Metabolism: At higher concentrations, glucosamine can affect cellular energy homeostasis by depleting intracellular ATP levels.[9][10] This can lead to cytotoxicity and influence a variety of cellular functions.

  • Antioxidant and Radical Scavenging Activity: Sulfated glucosamine has been reported to have direct free radical scavenging properties, which could influence studies on oxidative stress.[11]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:

  • Dose-Response Studies: Conduct experiments across a wide range of G3S concentrations to identify the lowest effective concentration for your desired on-target effect and to observe potential off-target effects that may appear at higher concentrations.[2]

  • Use of Structurally Different Analogs: If available, using a non-sulfated version of glucosamine or other derivatives can help determine if the observed effects are specific to the 3-sulfate form.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the proposed target of G3S.[12][13][14][15] If the phenotype observed with G3S treatment is absent in the knockout cells, it provides strong evidence for an on-target effect.

  • Rescue Experiments: In knockout or knockdown models, attempt to rescue the phenotype by expressing a wild-type or mutant version of the target protein.

  • Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. This can help to rule out artifacts specific to a single assay platform.

Q4: My results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Reagent Quality and Stability: Ensure the purity and stability of your G3S stock solution. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact cellular responses to G3S. Standardize your cell culture protocols to minimize variability.

  • Glucose Concentration in Media: The concentration of glucose in your cell culture media can compete with glucosamine for cellular uptake. Consider using media with physiological glucose levels for more relevant results.[2]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected cytotoxicity at concentrations where on-target effects are expected. ATP Depletion: High concentrations of G3S can deplete cellular ATP.[9][10]1. Perform a detailed dose-response curve to determine the toxicity threshold in your specific cell line. 2. Measure intracellular ATP levels in response to G3S treatment. 3. Consider using lower concentrations of G3S for longer incubation times.
Phenotype does not align with known anti-inflammatory effects. Modulation of other signaling pathways: G3S may be affecting other pathways like MAPK signaling.[8]1. Perform western blot analysis to assess the phosphorylation status of key MAPK pathway proteins (e.g., p38, JNK, ERK). 2. Use specific inhibitors of these pathways in combination with G3S to dissect the mechanism.
Inconsistent effects on protein glycosylation. Flux through the Hexosamine Biosynthetic Pathway (HBP): The effect of G3S on the HBP can be cell-type specific and depend on metabolic state.[1][6][7]1. Measure the levels of UDP-GlcNAc in your cells after G3S treatment. 2. Analyze global protein glycosylation patterns using lectin blotting or mass spectrometry.
Observed effects are not reproducible in a different cell line. Cell-type specific metabolism or target expression: The cellular uptake and metabolism of G3S, as well as the expression of its targets, can vary significantly between cell lines.1. Confirm the expression of your target of interest in all cell lines used. 2. Characterize the uptake and metabolism of G3S in your specific cell models if possible.

Data Presentation

Table 1: Reported Effective Concentrations of Glucosamine Sulfate in In Vitro Studies

Cell TypeOn-Target EffectEffective Concentration RangeReference
Human Chondrosarcoma (SW1353)Inhibition of IL-1β-induced NF-κB activation and downstream gene expression1-10 µM[2]
Human ChondrocytesInhibition of IL-1β-induced MMP production2.5-10 mM[8]
Human ChondrocytesInhibition of sulfated glycosaminoglycan synthesis5-10 mM[10]
Osteosarcoma Cells (MG-63, SaOS-2)Suppression of MMP-3 and MMP-9 expression10-100 µg/mL[16][17]
Human Umbilical Vein ECs (HUVECs)Improved survival and tube formation under hypoxiaNot specified[18][19]

Note: Concentrations can vary significantly based on the cell type, experimental conditions, and the specific endpoint being measured. It is crucial to perform a dose-response analysis for your specific experimental system.

Experimental Protocols

Protocol 1: Assessing G3S-Induced Cytotoxicity using an MTT Assay

Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish a non-toxic concentration range for further experiments.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of G3S in a suitable solvent (e.g., sterile PBS or cell culture medium) and sterilize through a 0.22 µm filter. Prepare a serial dilution of G3S in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of G3S. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Knockout

Objective: To determine if the genetic knockout of a putative target of G3S recapitulates the phenotype observed with G3S treatment.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation and Expansion: Isolate single-cell clones by limiting dilution or FACS and expand them.

  • Knockout Validation:

    • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus by Sanger sequencing of PCR products amplified from the genomic DNA of the clonal populations.

    • Western Blot: Confirm the absence of the target protein expression by western blot analysis.

  • Phenotypic Assay: Treat the validated knockout and wild-type cell lines with G3S at the desired concentration.

  • Data Analysis: Compare the phenotypic response to G3S in the knockout cells versus the wild-type cells. The absence of the phenotype in the knockout cells supports an on-target effect.

Visualizations

OnTargetSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G3S This compound IKK IKK Complex G3S->IKK Inhibits IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (MMPs, Cytokines) DNA->Gene_Expression Induces

Caption: On-target effect of G3S on the NF-κB signaling pathway.

OffTargetSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_hbp Hexosamine Biosynthetic Pathway cluster_glycolysis Glycolysis cluster_mapk MAPK Pathway G3S This compound GlcN6P Glucosamine-6-P G3S->GlcN6P Enters Cell & Bypasses GFAT ATP ATP G3S->ATP Depletes JNK_p38 JNK / p38 G3S->JNK_p38 Inhibits Phosphorylation Glucose Glucose G6P Glucose-6-P Glucose->G6P Enters Cell F6P Fructose-6-P F6P->GlcN6P UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc Protein_Glycosylation Protein Glycosylation UDP_GlcNAc->Protein_Glycosylation G6P->F6P Downstream Downstream Effects (Apoptosis, etc.) JNK_p38->Downstream

Caption: Potential off-target effects of G3S on cellular pathways.

ExperimentalWorkflow start Start: Observe unexpected phenotype with G3S dose_response 1. Perform Dose-Response and Cytotoxicity Assays start->dose_response check_pathways 2. Assess Key Off-Target Pathways (MAPK, ATP levels) dose_response->check_pathways genetic_validation 3. Genetic Validation (e.g., CRISPR Knockout of putative target) check_pathways->genetic_validation phenotype_absent Phenotype Absent? genetic_validation->phenotype_absent on_target Conclusion: Effect is likely ON-TARGET phenotype_absent->on_target Yes off_target Conclusion: Effect is likely OFF-TARGET phenotype_absent->off_target No

Caption: Troubleshooting workflow for investigating G3S effects.

References

Refinement of protocols for consistent Glucosamine 3-sulfate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable experimental results with Glucosamine (B1671600) 3-sulfate. It includes troubleshooting guides for common analytical and cell-based assay issues, frequently asked questions, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing Glucosamine 3-sulfate powder and solutions to ensure stability?

A1: this compound powder is generally stable when stored at -20°C for up to three years.[1] For short-term storage, it can be kept in a cool, dry place away from heat and ignition sources.[2][3] It is important to avoid generating dust, as this can be a potential explosion hazard.[2][4]

Stock solutions can be prepared in solvents like DMSO.[1] For instance, a 4 mg/mL solution in fresh, moisture-free DMSO can be prepared.[1] It is crucial to use fresh DMSO as its moisture-absorbing properties can reduce solubility.[1] For long-term stability of stock solutions, it is recommended to aliquot and store them at -20°C.

Q2: What are the key differences between this compound and Glucosamine hydrochloride in experimental settings?

A2: The primary difference lies in the salt form used to stabilize the glucosamine molecule. This compound is glucosamine bonded to a sulfate (B86663) salt and often requires an additional stabilizer like potassium chloride (KCl) or sodium chloride (NaCl), making it less stable on its own. Glucosamine hydrochloride (HCl) is bonded to a hydrochloride salt and is inherently more stable. This difference in stability can impact the purity and the amount of "active" glucosamine per gram. Glucosamine HCl typically has a higher glucosamine base content (~83-88%) compared to glucosamine sulfate (~59-65%).

Q3: At what concentrations is this compound typically effective in in-vitro experiments without causing cytotoxicity?

A3: The effective concentration of this compound in in-vitro studies can vary depending on the cell type and the specific endpoint being measured. Studies have shown effects at concentrations ranging from 0.1 µM to 100 µM. For example, in studies with the human chondrosarcoma cell line SW1353, this compound was effective in reducing the expression of inflammatory markers at concentrations as low as 1 µM. In other cell lines, such as MG-63 and SaOS-2, concentrations of 10, 50, and 100 µg/ml have been used for 48-hour treatments to assess effects on cell viability and proliferation.[1] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental setup.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Recommended Solution
Retention Time Shift Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase. If preparing online, verify the proper functioning of the mixing device.
Column degradation.Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the recommended range for the column.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Peak Tailing or Broadening Sample solvent is too strong.Dilute the sample in the mobile phase or a weaker solvent.
Extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Column contamination.Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE).
Ghost Peaks Contamination in the mobile phase or injector.Flush the system with a strong solvent. Ensure the cleanliness of sample vials and caps.
Carryover from previous injections.Optimize the needle wash procedure on the autosampler.
Poor Resolution Inappropriate mobile phase.Adjust the mobile phase composition, such as the organic solvent to buffer ratio or the pH.
Column is not suitable for the separation.Select a column with a different stationary phase chemistry.
In-Vitro Cell-Based Assays
Problem Potential Cause Recommended Solution
High Cell Death/Low Viability This compound concentration is too high.Perform a dose-response experiment to determine the cytotoxic threshold for your cell line.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants. Use aseptic techniques.
Poor quality of this compound.Ensure the purity and stability of the compound. Purchase from a reputable supplier.
Inconsistent or Non-reproducible Results Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent treatment times.Standardize the duration of cell seeding, pre-treatment, and treatment periods.
Variability in reagent preparation.Prepare fresh reagents and ensure accurate dilutions.
Unexpected Biological Effects Interaction with media components.Be aware that glucosamine can enter cells via glucose transporters. Consider the glucose concentration in your cell culture media.
Off-target effects of the compound.Include appropriate positive and negative controls in your experimental design.

Experimental Protocols

Protocol: In-Vitro Assessment of the Anti-inflammatory Effect of this compound on IL-1β-stimulated Chondrocytes

This protocol details a method to evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in an in-vitro model of osteoarthritis.

1. Materials and Reagents:

  • Human chondrocyte cell line (e.g., SW1353)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Recombinant human Interleukin-1 beta (IL-1β)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., COX-2, MMP-3) and a housekeeping gene (e.g., GAPDH)

  • ELISA kit for Prostaglandin E2 (PGE2) measurement

2. Cell Culture and Seeding:

  • Culture SW1353 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

3. This compound and IL-1β Treatment:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Further dilute the stock solution in serum-free DMEM to achieve final treatment concentrations (e.g., 0, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • After 24 hours of cell adhesion, replace the culture medium with serum-free DMEM and incubate for 1 hour.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for the desired time points (e.g., 6 hours for gene expression, 24 hours for protein analysis). Include a vehicle control (DMSO) and an IL-1β only control.

4. Gene Expression Analysis (qPCR):

  • After 6 hours of IL-1β stimulation, aspirate the medium and wash the cells with PBS.

  • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for COX-2, MMP-3, and GAPDH.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression.

5. Protein Analysis (ELISA):

  • After 24 hours of IL-1β stimulation, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50_IkB NF-κB (p65/p50)-IκBα (Inactive) NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkB->NFkB_p65_p50 IκBα Degradation DNA DNA NFkB_p65_p50->DNA Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, MMPs, etc.) DNA->Pro_inflammatory_Genes Promotes Transcription IL1beta IL-1β IL1beta->IL1R Glucosamine_3_sulfate This compound Glucosamine_3_sulfate->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_analysis 5. Analysis start Start cell_culture 1. Culture Chondrocytes start->cell_culture seeding 2. Seed Cells in Plates cell_culture->seeding pretreatment 3. Pre-treat with This compound seeding->pretreatment stimulation 4. Stimulate with IL-1β pretreatment->stimulation rna_extraction RNA Extraction (6h) stimulation->rna_extraction supernatant_collection Supernatant Collection (24h) stimulation->supernatant_collection qpcr qPCR for Gene Expression rna_extraction->qpcr data_analysis 6. Data Analysis & Interpretation qpcr->data_analysis elisa ELISA for Protein Levels supernatant_collection->elisa elisa->data_analysis end End data_analysis->end

References

Stability issues of Glucosamine 3-sulfate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide addresses the stability of Glucosamine (B1671600) Sulfate (B86663) . Extensive literature searches did not yield specific stability data for "Glucosamine 3-sulfate." It is presumed that the query refers to the widely studied and commercially available compound, Glucosamine Sulfate.

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols related to the stability of Glucosamine Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Glucosamine Sulfate?

Glucosamine sulfate is known to be an unstable molecule, particularly in its pure form. It is very hygroscopic, meaning it readily absorbs moisture from the air, which can lead to rapid degradation.[1][2][3][4] To counteract this, commercially available glucosamine sulfate is often stabilized by forming a mixed salt with either potassium chloride (KCl) or sodium chloride (NaCl).[5][6] When properly stabilized and stored, it can be used in various pharmaceutical formulations. However, its stability is highly dependent on environmental conditions such as temperature, humidity, and pH.[5]

Q2: What are the primary factors that affect the stability of Glucosamine Sulfate?

The key factors influencing the stability of glucosamine sulfate are:

  • Moisture and Humidity: As a hygroscopic compound, exposure to humidity is the most critical factor leading to degradation. At 25°C and 60% relative humidity (R.H.), signs of degradation can appear within 4 hours, with complete decomposition in as little as 36 hours.[5]

  • Temperature: Elevated temperatures accelerate degradation, especially in the presence of moisture.[5]

  • pH: The stability of glucosamine sulfate in aqueous solutions is pH-dependent. It is most stable in acidic conditions, with an optimal pH of 5.0.[7]

  • Oxidation: Forced degradation studies have shown that glucosamine sulfate is susceptible to oxidative degradation.[8][9] It is generally stable under acidic, alkaline, thermal, and neutral conditions in the absence of oxidative agents.[8]

Q3: What are the known degradation products of Glucosamine Sulfate?

In aqueous solutions, glucosamine salts can gradually break down to form 5-hydroxymethylfurfural.[10] When heated in water, especially under alkaline conditions (pH 8.5), a variety of other compounds can be generated, including pyrazines, 3-hydroxypyridines, and furans.[11] During quality control of finished products, other unknown impurities and degradation products can also be detected, particularly under heat stress.[10]

Q4: How can the stability of Glucosamine Sulfate be improved in formulations?

Improving the stability of glucosamine sulfate primarily involves controlling its exposure to moisture. Key strategies include:

  • Salt Co-formation: Using the stabilized salt form, such as glucosamine sulfate potassium chloride or glucosamine sulfate sodium chloride, is the most common and effective method.[4][5]

  • Control of Humidity: Manufacturing and storage should occur in environments with low relative humidity.[5]

  • Use of Desiccants: Including desiccants in the packaging of solid dosage forms can help protect the product from moisture.[2]

  • Non-Aqueous Granulation: For tablet manufacturing, using non-aqueous solvents like isopropyl alcohol or acetone (B3395972) for granulation can prevent degradation during the process.[4]

  • pH Adjustment: For liquid or semi-solid formulations, maintaining the pH around 5.0 can enhance stability.[7]

  • Inclusion of Antioxidants: In some oral formulations, antioxidants may be included to prevent the oxidation of the amino group.[4][12]

Q5: What are the recommended storage conditions for Glucosamine Sulfate?
  • Solid Form (Bulk Powder): To ensure long-term stability, solid glucosamine sulfate should be stored at low temperatures (below 15°C) and low relative humidity (not greater than 30%).[5] Under these conditions, stability for about 4 to 5 months can be obtained.[5] The stabilized salt form (with NaCl) is significantly more stable and can be perfectly preserved for over a year at 25°C and 60% R.H.[5]

  • Aqueous Solutions: Solutions should be prepared fresh. If short-term storage is necessary, they should be kept at 4°C.[13] Studies have shown that prepared solutions are stable for at least 48 hours at both 4°C and room temperature.[13][14][15] For longer-term stability in solution, buffering to pH 5.0 is recommended.[7]

Troubleshooting Guide

Q: My solid Glucosamine Sulfate powder has changed color (e.g., turned yellow) and become clumpy. What is the cause and is it still usable?

A: This is a classic sign of degradation due to exposure to moisture and possibly elevated temperature. The clumping indicates moisture absorption by the hygroscopic powder, and the color change signifies chemical decomposition. The product's purity and potency are likely compromised. It is strongly recommended to discard the material and obtain a fresh batch. To prevent this, ensure storage containers are tightly sealed and stored in a controlled environment with low humidity and temperature, as specified by the supplier.[5]

Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing a stability sample of Glucosamine Sulfate. What could be the cause?

A: Unexpected peaks are typically either contaminants or degradation products. Consider the following possibilities:

  • Degradation Products: Glucosamine sulfate can degrade into several compounds, especially under stress conditions like heat, oxidation, or humidity.[8][10] Review your storage and sample preparation conditions.

  • Excipient Interference: If you are analyzing a formulated product, some excipients or their degradation products might co-elute with your analyte or appear as separate peaks. Run an excipient-only blank to check for interferences.

  • Contamination: Contamination could originate from solvents, glassware, or the HPLC system itself. Ensure high-purity solvents and clean equipment are used.

  • Derivatization Artifacts: If using a derivatization method (e.g., with FMOC-Su), side reactions or excess reagent can cause extra peaks.[16][17] Optimize the derivatization conditions and include a blank derivatization control.

Q: My stability study results for a Glucosamine Sulfate formulation are inconsistent and not reproducible. What are the potential issues?

A: Inconsistent results in stability studies often point to uncontrolled variables in the experimental setup.

  • Environmental Control: Ensure that your stability chambers maintain precise and uniform temperature and humidity control. Fluctuations can lead to variable degradation rates.[5]

  • Packaging Variability: The packaging used for stability samples must be consistent and representative of the final product packaging. Differences in container closure integrity can lead to variable moisture exposure.

  • Analytical Method Variability: Validate your analytical method thoroughly for precision, accuracy, and robustness as per ICH guidelines.[8] Inconsistent sample preparation, derivatization, or integration of chromatograms can lead to variable results.

  • Sample Homogeneity: Ensure that the batch of the formulation being tested is homogenous. In solid mixtures, poor blending can result in samples with different drug-to-excipient ratios, leading to inconsistent assay results.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of glucosamine sulfate from published studies.

Table 1: Stability of Glucosamine Sulfate in Aqueous Solution

pH Temperature (°C) Degradation Rate Constant (k) t90 (Time for 10% degradation) Citation

| 5.0 | 25 | 5.93 x 10⁻⁶ hr⁻¹ | ~2.03 years |[7] |

Table 2: Stability of Solid Glucosamine Sulfate (Unstabilized)

Temperature (°C) Relative Humidity (%) Observation Citation
< 15 < 30 Stable for approximately 4 to 5 months [5]
25 < 30 Signs of degradation appear after ~60 days [5]

| 25 | 60 | Signs of degradation appear after 4 hours; complete decomposition after 36 hours |[5] |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quantification of Glucosamine Sulfate

This protocol describes a common High-Performance Liquid Chromatography (HPLC) method for quantifying glucosamine sulfate. Since glucosamine lacks a strong UV chromophore, pre-column derivatization is often required for UV detection.[17]

1. Materials and Reagents:

  • Glucosamine Sulfate reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Triethylamine (TEA)

  • N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

  • Mobile Phase A: Phosphate buffer (e.g., 20mM Potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid)[8]

  • Mobile Phase B: Acetonitrile[8]

  • Gradient: Optimized to separate the derivatized glucosamine from impurities (e.g., start with a high percentage of Mobile Phase A and ramp up Mobile Phase B).

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 210 nm[8] or another wavelength suitable for the chosen derivative.

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 40°C)[18]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve the glucosamine sulfate reference standard in water to prepare a stock solution (e.g., 1000 µg/mL).

  • Perform serial dilutions with water to prepare working standards across the desired concentration range (e.g., 10-500 µg/mL).[8][9]

4. Sample Preparation and Derivatization:

  • Accurately weigh the sample (powder or formulated product) and dissolve/extract it in water to achieve a theoretical glucosamine concentration within the calibration range.

  • For derivatization (example with FMOC-Su):

    • To an aliquot of the standard or sample solution, add TEA to neutralize the solution.[17]

    • Add a freshly prepared solution of FMOC-Su in acetonitrile (e.g., 15mM).[16]

    • Incubate the mixture (e.g., at 50°C for 30 minutes) to allow the reaction to complete.[17]

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis:

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area of the derivatized glucosamine against the concentration of the standards.

  • Determine the concentration of glucosamine in the samples using the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is crucial for developing stability-indicating analytical methods. The goal is to generate degradation products to demonstrate the method's specificity.

1. Preparation of Stock Solution:

  • Prepare a stock solution of glucosamine sulfate in water at a known concentration (e.g., 1000 µg/mL).

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor and dilute to the final concentration. Include an unstressed control sample stored under normal conditions.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Keep at room temperature for 5 hours or heat at 60°C for a shorter duration.[18]

    • Neutralize the solution with 0.1 N NaOH before analysis.[18]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep at room temperature for 5 hours.[18]

    • Neutralize the solution with 0.1 N HCl before analysis.[18]

  • Oxidative Degradation:

    • Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.[18]

  • Thermal Degradation:

    • Keep the stock solution (or solid powder) in an oven at a high temperature (e.g., 60°C) for 2 days.[18]

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[18] Store a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-degraded control, using the validated stability-indicating HPLC method (Protocol 1).

  • Assess the peak purity of the main glucosamine peak to ensure no degradation products are co-eluting.

  • Quantify the remaining glucosamine and identify the peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Logical Workflow and Signaling Pathway Diagrams

G cluster_0 Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Color Change, Impurity Peak) check_storage 1. Verify Storage Conditions (Temp, Humidity, Light) start->check_storage is_storage_ok Conditions Met? check_storage->is_storage_ok check_form 2. Check Physical Form (Pure vs. Stabilized Salt) is_form_ok Using Stabilized Salt? check_form->is_form_ok review_protocol 3. Review Experimental Protocol (pH, Solvents, Excipients) is_protocol_ok Protocol Optimized? review_protocol->is_protocol_ok is_storage_ok->check_form Yes implement_controls Action: Implement Strict Environmental Controls is_storage_ok->implement_controls No is_form_ok->review_protocol Yes use_stabilized Action: Switch to Stabilized Glucosamine Sulfate is_form_ok->use_stabilized No optimize_protocol Action: Optimize Protocol (e.g., Adjust pH, Use Antioxidants) is_protocol_ok->optimize_protocol No retest Retest Stability is_protocol_ok->retest Yes implement_controls->retest use_stabilized->retest optimize_protocol->retest

Caption: Troubleshooting workflow for glucosamine sulfate stability.

G cluster_1 Experimental Workflow for Stability Study start 1. Method Development & Validation (HPLC) prep 2. Prepare Samples (Formulation Batch) start->prep storage 3. Place in Stability Chambers (t=0) prep->storage pull 4. Pull Samples at Timepoints (e.g., 1, 3, 6 mo) storage->pull pull->storage Continue Storage analysis 5. Analyze Samples (Assay, Impurities, Physical) pull->analysis data 6. Compile & Analyze Data analysis->data report 7. Generate Stability Report data->report

Caption: Workflow for a typical glucosamine sulfate stability study.

G cluster_2 Proposed Anti-inflammatory Signaling of Glucosamine inflammation Inflammatory Stimuli (e.g., IL-1β) nfkb NF-κB Pathway Activation inflammation->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines enzymes Catabolic Enzymes (MMPs, ADAMTS) nfkb->enzymes glucosamine Glucosamine Sulfate glucosamine->nfkb Inhibits synthesis Glycosaminoglycan Synthesis glucosamine->synthesis Stimulates degradation Cartilage Matrix Degradation cytokines->degradation enzymes->degradation

Caption: Proposed anti-inflammatory mechanism of glucosamine.

References

Minimizing batch-to-batch variability of synthesized Glucosamine 3-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Glucosamine (B1671600) 3-sulfate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and analysis of Glucosamine 3-sulfate.

Problem / Observation Potential Cause Recommended Solution
Low to No Yield of Sulfated Product 1. Ineffective Sulfating Agent: The sulfur trioxide complex (e.g., SO₃·Pyridine) may have degraded due to moisture. 2. Steric Hindrance: The 3-hydroxyl (3-OH) group is sterically hindered, making sulfation difficult. 3. Reaction Temperature Too Low: The activation energy for the sulfation of the hindered 3-OH group was not met.1. Use freshly prepared or properly stored sulfating agent. 2. Consider using a more reactive sulfating agent like sulfur trioxide-triethylamine (SO₃·NEt₃), which has been shown to give high yields for sterically hindered positions.[1] 3. Increase the reaction temperature. For the 3-OH position, temperatures around 60°C may be necessary for the reaction to proceed efficiently.[1]
Incorrect Regioselectivity (e.g., presence of 6-O-sulfate or N-sulfate) 1. Incomplete or Inadequate Protection of Hydroxyl/Amino Groups: The protecting groups on the C6 hydroxyl, C4 hydroxyl, and C2 amino groups are not stable or were not completely installed, leaving them available for sulfation.1. Verify Protection Steps: Use NMR or TLC to confirm the successful installation of all protecting groups before proceeding to the sulfation step. 2. Select Robust Protecting Groups: An orthogonal protecting group strategy is crucial. A common approach involves: - N-protection: Phthalimide (Phth) or Azide (N₃) for the C2 amino group. - 4-OH and 6-OH protection: A 4,6-O-benzylidene acetal (B89532) is a standard method to protect both positions simultaneously, leaving the 3-OH group accessible.[2][3]
Presence of Multiple Products in Final Mixture 1. Incomplete Deprotection: One or more protecting groups were not fully removed after the sulfation step. 2. Side Reactions: The conditions for sulfation or deprotection may have caused side reactions or degradation of the sugar.1. Optimize Deprotection Conditions: Ensure appropriate reagents and reaction times are used for each specific protecting group. Monitor the reaction by TLC or HPLC to confirm completion. 2. Purification: Employ column chromatography (e.g., silica (B1680970) gel or ion-exchange) to separate the desired this compound from isomers and other impurities. HPLC can also be used for purification and analysis.
Inconsistent Purity Between Batches 1. Variability in Starting Material Quality: Purity of the initial glucosamine derivative can affect all subsequent steps. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or reagent stoichiometry. 3. Moisture Contamination: Water can hydrolyze the sulfating agent and affect the reaction environment.1. Characterize Starting Materials: Ensure the purity and identity of the protected glucosamine precursor before each synthesis. 2. Strict Process Control: Maintain tight control over all reaction parameters. Use a consistent source and quality of reagents and solvents. 3. Anhydrous Conditions: Conduct the sulfation reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficulty Confirming 3-O-Sulfation Site 1. Analytical Method Limitations: Standard characterization might not definitively distinguish between sulfated isomers.1. Use 2D NMR: Techniques like COSY, HSQC, and HMBC are essential to unambiguously assign the position of the sulfate (B86663) group by observing correlations between protons and carbons. 2. Mass Spectrometry: High-resolution mass spectrometry can confirm the correct mass, but NMR is required for positional isomer determination.

Frequently Asked Questions (FAQs)

Q1: Why is regioselective synthesis of this compound so challenging?

The glucosamine molecule has multiple reactive sites: three hydroxyl groups (at C3, C4, C6) and one amino group (at C2). The 3-OH group is a secondary hydroxyl and is sterically less accessible than the primary 6-OH group. Without a proper protecting group strategy, sulfating agents will react unselectively, leading to a mixture of N-sulfated, 6-O-sulfated, and other sulfated products, with the 3-O-sulfated version often being a minor component.

Q2: What is the most critical step for ensuring batch-to-batch consistency?

The most critical step is the implementation of a robust and validated orthogonal protecting group strategy.[3][4] Ensuring the complete and selective protection of all hydroxyl and amino groups, leaving only the 3-OH group free, is fundamental. Each batch should be analytically verified (e.g., by NMR) at the stage of the fully protected intermediate before proceeding with the sulfation reaction.

Q3: My sulfation reaction is not working. What should I check first?

First, verify the quality of your sulfating agent (e.g., SO₃·Pyridine (B92270) or SO₃·NEt₃). These complexes are highly sensitive to moisture and can degrade quickly if not stored under strictly anhydrous conditions. Second, ensure that your reaction setup is completely free of moisture by flame-drying glassware and using anhydrous solvents.

Q4: How can I purify the final this compound product?

Purification can be challenging due to the high polarity of the final compound. Common methods include:

  • Ion-Exchange Chromatography: This is effective for separating charged molecules like sulfates from neutral impurities.

  • Size-Exclusion Chromatography: Useful for removing salts and smaller molecules.

  • Reverse-Phase HPLC: With an appropriate ion-pairing agent, this can be used for both analytical quantification and preparative purification.

Q5: What analytical techniques are essential for quality control of the final product?

A combination of techniques is necessary for comprehensive quality control:

  • NMR Spectroscopy (¹H, ¹³C, and 2D): To confirm the chemical structure and definitively identify the location of the sulfate group at the C3 position.[5]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any isomeric impurities.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Quantitative Data on Synthesis and Analysis

The following tables summarize representative quantitative data for key aspects of this compound synthesis and analysis, compiled from synthetic chemistry literature.

Table 1: Representative Yields for Key Synthetic Steps

StepReactionReagent(s)Typical YieldReference(s)
1N-Phthaloyl ProtectionPhthalic anhydride (B1165640), Et₃N~77%[8]
24,6-O-Benzylidene Acetal ProtectionBenzaldehyde (B42025) dimethyl acetal, CSA~80% (over 2 steps)[8]
3O-Benzoylation / O-BenzylationBzCl, BnBr, Ag₂O77-92%[2]
4Regioselective Ring Opening of AcetalCu(OTf)₂, Borane reagent86-89%[2]
53-O-Sulfation SO₃·NEt₃ High Yield [1]
6Global DeprotectionHydrazine (B178648), H₂/Pd-C, etc.Variable[1][3]

Table 2: Performance Characteristics of Analytical Methods for Glucosamine Sulfate

ParameterHPLC with FMOC DerivatizationNMR Spectroscopy
Linearity Range 2.0–150 µg/mL0.2 - 10 mg/mL
Correlation Coefficient (R²) > 0.999> 0.98
Spike Recovery 99.0% - 101.0%92% - 120%
Precision (RSD) < 2.0%< 8.0%
Limit of Detection (LOD) 0.3 µg/mL0.1 mg/mL
Reference(s) [9][10][5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Glucosamine 3-O-Sulfate Precursor

This protocol outlines a general strategy for the synthesis of a protected glucosamine derivative ready for 3-O-sulfation. Note: This is a generalized procedure and may require optimization.

  • Starting Material: D-Glucosamine Hydrochloride.

  • Step 1: N-Protection. React D-glucosamine hydrochloride with a suitable protecting group for the amine, such as phthalic anhydride in the presence of a base, to form N-Phthaloyl-D-glucosamine.

  • Step 2: Acetal Protection of 4-OH and 6-OH. Treat the N-protected glucosamine with benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA) to form the 4,6-O-benzylidene acetal. This protects the C4 and C6 hydroxyl groups, leaving the C1 and C3 hydroxyls free.

  • Step 3: Anomeric Protection. Protect the anomeric hydroxyl (C1-OH), for example, by converting it to a thioglycoside (e.g., using thiophenol and TMSOTf). This stabilizes the molecule for the next step.

  • Step 4: Protection of Remaining Hydroxyls (if necessary) and Exposure of 3-OH. The strategy from this point is to ensure only the 3-OH is free. If other hydroxyls are exposed, they must be protected with orthogonal groups that can be removed selectively. The 4,6-O-benzylidene acetal effectively leaves the 3-OH as the main site for reaction.

  • Step 5: Sulfation of the 3-OH Group. a. Dissolve the protected glucosamine precursor in an anhydrous solvent (e.g., dry pyridine or DMF) under an inert atmosphere (N₂ or Ar). b. Add the sulfating agent, such as sulfur trioxide triethylamine (B128534) complex (SO₃·NEt₃), in slight excess (e.g., 1.5-3 equivalents). c. Stir the reaction at a controlled temperature (e.g., 60°C) for several hours until completion, monitored by TLC.[1] d. Quench the reaction by adding methanol (B129727) and neutralize the solution.

  • Step 6: Deprotection. Remove all protecting groups using the appropriate chemical conditions (e.g., hydrogenation for benzylidene acetals, hydrazine for phthalimides) to yield the final D-Glucosamine 3-sulfate.

  • Step 7: Purification. Purify the final product using ion-exchange chromatography followed by desalting.

Protocol 2: Quality Control Analysis by HPLC

This protocol describes a general method for analyzing the purity of this compound using HPLC with pre-column derivatization.

  • Sample Preparation: a. Accurately weigh a small amount of the synthesized product and dissolve in HPLC-grade water to make a stock solution. b. Create a series of dilutions for a calibration curve using a certified reference standard of this compound.

  • Derivatization: a. To an aliquot of the sample and standard solutions, add a basic buffer (e.g., borate (B1201080) buffer) to adjust the pH. b. Add the derivatizing agent, N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su), dissolved in acetonitrile.[9] c. Incubate the mixture at room temperature to allow the reaction to complete. The FMOC group attaches to the primary amine, making the molecule detectable by UV.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the FMOC chromophore (e.g., 265 nm).

    • Injection Volume: 20 µL.

  • Analysis: a. Run the calibration standards to establish a linearity curve. b. Inject the synthesized sample. c. Identify the peak corresponding to the FMOC-derivatized this compound by comparing its retention time to the standard. d. Calculate the purity by comparing the peak area of the main product to the total area of all peaks in the chromatogram. Quantify the concentration against the calibration curve.

Visualizations

Synthesis_Workflow cluster_protection Protecting Group Strategy cluster_sulfation Core Reaction cluster_final Final Product Generation GlcN_HCl D-Glucosamine Hydrochloride N_Protected N-Protection (e.g., Phthalimide) GlcN_HCl->N_Protected Acetal_Protected 4,6-O-Benzylidene Acetal Protection N_Protected->Acetal_Protected Sulfation 3-O-Sulfation (SO3-Complex) Acetal_Protected->Sulfation Deprotection Global Deprotection Sulfation->Deprotection Purification Purification (Ion Exchange) Deprotection->Purification Final_Product Glucosamine 3-Sulfate Purification->Final_Product

Figure 1. Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Q1 Is the main product the wrong isomer (e.g., 6-O-Sulfate)? Start->Q1 A1_Yes Check Protecting Groups: - Verify complete 4,6-acetal protection. - Ensure N-protection is stable. Q1->A1_Yes Yes A1_No Proceed to Yield Analysis Q1->A1_No No Q2 Is the overall yield low with correct isomer formation? A1_No->Q2 A2_Yes Troubleshoot Sulfation: - Use fresh SO3-complex (e.g., SO3.NEt3). - Ensure anhydrous conditions. - Optimize reaction temperature. Q2->A2_Yes Yes A2_No Proceed to Purity Analysis Q2->A2_No No Q3 Does the final product show multiple spots/peaks? A2_No->Q3 A3_Yes Check Deprotection & Purification: - Confirm complete removal of all groups. - Optimize chromatography conditions. Q3->A3_Yes Yes A3_No Batch is likely successful. Q3->A3_No No

Figure 2. Troubleshooting decision tree for synthesis issues.

Heparan_Sulfate_Biosynthesis cluster_pathway Heparan Sulfate Biosynthesis Pathway (Simplified) Polymer GlcNAc-GlcA Polymer Chain NDST NDST Enzymes (N-deacetylation/N-sulfation) Polymer->NDST N_Sulfated N-Sulfated Polymer NDST->N_Sulfated C5_Epimerase C5 Epimerase (GlcA -> IdoA) N_Sulfated->C5_Epimerase IdoA_Polymer IdoA-containing Polymer C5_Epimerase->IdoA_Polymer OSTs 2-O, 6-O Sulfotransferases (HS2ST, HS6ST) IdoA_Polymer->OSTs Multi_Sulfated Multi-Sulfated HS Chain OSTs->Multi_Sulfated HS3ST HS3ST Enzymes (3-O-Sulfotransferase) Multi_Sulfated->HS3ST Final_HS Mature Heparan Sulfate (with rare 3-O-Sulfate sites) HS3ST->Final_HS caption Glucosamine 3-O-sulfation is a late and rare modification in heparan sulfate biosynthesis.

Figure 3. Heparan sulfate biosynthesis pathway.

References

Glucosamine 3-Sulfate: Technical Support & Formulation Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucosamine (B1671600) 3-Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the solubility and formulation challenges associated with this compound. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Glucosamine 3-Sulfate?

Direct quantitative solubility data for the specific D-Glucosamine 3-Sulfate isomer is not extensively published. However, a product's technical documentation indicates it can be dissolved in water to form at least a 0.25% solution.

For practical formulation purposes, it is useful to consider data from the more commonly studied Glucosamine Sulfate (B86663) (often stabilized as a mixed salt with KCl or NaCl), which is expected to have similar physicochemical properties. Glucosamine salts are generally characterized as being freely soluble in water and sparingly to practically insoluble in most organic solvents.

Table 1: Comparative Solubility Data for Glucosamine Sulfate Salts

SolventSolubility ( g/100 mL)ClassificationReference
Water~40Very Soluble[1]
Water9.0Freely Soluble[2]
Methanol~1.0Slightly Soluble[1]
Ethanol~0.03Very Slightly Soluble[1]
Acetone<0.01Practically Insoluble[1]
Acetonitrile<0.01Practically Insoluble[1]
Tetrahydrofuran<0.01Practically Insoluble[1]
Dioxane<0.01Practically Insoluble[1]
DMSO0.4Slightly Soluble[3]
Benzene, Chloroform, EtherInsolubleInsoluble[1]

Note: Solubility can be affected by factors such as the exact salt form, temperature, and pH. The pH of a saturated aqueous solution of glucosamine sulfate is approximately 3.0 ± 0.2 at 20°C.[1]

Q2: My this compound is not dissolving or is precipitating out of solution. What are the common causes and how can I troubleshoot this?

Difficulties in dissolving this compound or unexpected precipitation are common issues, often linked to its inherent physicochemical properties. The primary factors to investigate are pH, temperature, solvent selection, and the compound's hygroscopicity.

Use the following workflow to troubleshoot solubility issues:

G cluster_start cluster_checks cluster_outcomes start Start: Dissolution Issue (Incomplete Dissolution / Precipitation) check_ph 1. Verify Solution pH start->check_ph check_temp 2. Assess Temperature check_ph->check_temp pH is optimal adjust_ph Adjust pH towards 5.0 (Optimal Stability pH) check_ph->adjust_ph Is pH outside optimal range? check_hygro 3. Consider Hygroscopicity check_temp->check_hygro Temp is optimal use_heat Apply gentle heating (e.g., 30-40°C) with agitation check_temp->use_heat Is solution at room temp or below? dry_compound Dry compound under vacuum & handle in low humidity check_hygro->dry_compound Was material exposed to ambient humidity? outcome_reformulate Issue Persists: Re-evaluate Formulation (Solvent, Excipients) check_hygro->outcome_reformulate Material was dry; Issue persists outcome_solved Issue Resolved adjust_ph->outcome_solved use_heat->outcome_solved dry_compound->outcome_solved

Caption: Troubleshooting workflow for this compound dissolution issues.
Q3: What are the primary formulation challenges with this compound and how can they be mitigated?

The most significant formulation challenges for glucosamine salts, including the 3-sulfate isomer, are their chemical instability and strong hygroscopic nature.

  • Hygroscopicity: Glucosamine sulfate is known to be very hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This can lead to physical changes like clumping and caking, as well as chemical degradation.[6]

    • Mitigation:

      • Controlled Environment: Manufacture and store the compound in environments with low relative humidity.[6]

      • Co-processing/Excipients: Formulate with excipients that can preferentially bind moisture or create a less hygroscopic mixture, such as microcrystalline cellulose (B213188) or silicon dioxide.

      • Mixed Salts: A common strategy for glucosamine sulfate is the formation of a more stable crystalline mixed salt with sodium or potassium chloride.[1][7] These mixed salts are significantly less hygroscopic.

      • Protective Packaging: Utilize moisture-resistant packaging, such as blister packs or containers with desiccants.

  • Chemical Instability: The free amino group in glucosamine is susceptible to oxidation, and the molecule can degrade, especially in solution or in the presence of moisture.

    • Mitigation:

      • pH Control: Studies on glucosamine sulfate show it is most stable in solution at a pH of 5.0.[8] Buffering the formulation to this pH can significantly improve stability.

      • Antioxidants: The inclusion of antioxidants in oral formulations can help prevent the oxidation of the amino group.[9]

      • Non-Aqueous Granulation: For solid dosage forms like tablets, using non-aqueous solvents (e.g., Isopropyl Alcohol, Acetone) for granulation can prevent moisture-induced degradation during manufacturing.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., deionized water, phosphate (B84403) buffer pH 5.0, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (or water bath)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical system for quantification (e.g., HPLC-CAD, HPLC-ELSD, or derivatization-based HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of glass vials. This ensures that a saturated solution will be formed.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at 37 ± 1 °C) to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient duration. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6]

  • Sample Collection: Once equilibrium is confirmed (i.e., concentration does not change significantly between time points), stop the agitation and allow the vials to stand for a short period to let the excess solid settle.

  • Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the vials at high speed and draw the supernatant.

  • Dilution: Promptly perform a precise dilution of the clear filtrate with the mobile phase or an appropriate solvent to prevent precipitation upon cooling and to bring the concentration within the analytical method's linear range.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved this compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL.

Visualized Workflows and Pathways

Heparan Sulfate Biosynthesis Pathway

This compound is a key structural component of heparan sulfate (HS), a glycosaminoglycan involved in numerous biological processes. The 3-O-sulfation of glucosamine residues is a critical modification step in the HS biosynthesis pathway, catalyzed by a family of enzymes known as 3-O-sulfotransferases (3OSTs). This modification contributes to the immense structural diversity of HS chains, which in turn dictates their specific interactions with proteins like growth factors and cytokines.[10][11]

G cluster_golgi Golgi Apparatus init Precursor Chain (GlcNAc-GlcA)n ndst NDSTs: N-deacetylation/ N-sulfation init->ndst step1 Chain with GlcNS residues ndst->step1 epimerase C5 Epimerase: GlcA -> IdoA step1->epimerase step2 Chain with IdoA residues epimerase->step2 ost2 2-O-Sulfotransferase (2OST) step2->ost2 step3 Chain with IdoA2S residues ost2->step3 ost6 6-O-Sulfotransferase (6OST) step3->ost6 step4 Chain with GlcNS6S residues ost6->step4 ost3 3-O-Sulfotransferase (3OST) step4->ost3 final_hs Mature Heparan Sulfate Chain with GlcNS3S/GlcNS3S6S ost3->final_hs

Caption: Simplified pathway of Heparan Sulfate modification in the Golgi apparatus.

References

Validation & Comparative

Validating the Mechanism of Action of Glucosamine 3-Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Glucosamine (B1671600) 3-sulfate's validated mechanism of action with other glucosamine forms and alternative compounds. Experimental data is presented to support the comparative analysis, offering insights for research and development in joint health therapeutics.

Distinguishing Glucosamine 3-Sulfate from Glucosamine Sulfate (B86663) Supplements

It is crucial to differentiate between the specific chemical entity This compound and the widely available dietary supplement Glucosamine Sulfate .

  • This compound is a specific monosaccharide derivative where a sulfate group is covalently bonded to the 3rd carbon of the glucosamine molecule. This is a rare but biologically significant modification that occurs within complex carbohydrates called heparan sulfates. The sulfation at this specific position is carried out by a family of enzymes known as heparan sulfate D-glucosaminyl 3-O-sulfotransferases (3-OSTs).[1][2] This modification is not typically found in commercially available glucosamine supplements.

  • Glucosamine Sulfate , the dietary supplement, is a salt form of glucosamine. Commercially, it is often stabilized with sodium chloride or potassium chloride.[3][4] While it contains sulfate, the primary proposed mechanism for its therapeutic effect in osteoarthritis is providing the body with glucosamine as a building block for cartilage and exerting anti-inflammatory effects.[3][5]

Mechanism of Action: this compound

The mechanism of action of this compound is highly specific and context-dependent, primarily relating to its role within heparan sulfate chains.

Key Validated Roles:

  • Anticoagulant Activity: The 3-O-sulfation of glucosamine residues in heparan sulfate is a key modification for its interaction with antithrombin, a protein that helps regulate blood clotting. This specific sulfation pattern is critical for the anticoagulant properties of heparin and heparan sulfate.[6]

  • Viral Entry: Certain 3-O-sulfated heparan sulfates act as entry receptors for viruses, such as Herpes Simplex Virus-1 (HSV-1).[7][8] The specific sulfation pattern created by 3-OSTs facilitates the binding of the virus to the cell surface, initiating infection.

  • Cell Signaling: The 6-O-sulfation of glucosamine in heparan sulfate is significantly involved in the binding of many proteins and modulating signaling pathways.[9][10] While distinct from 3-O-sulfation, this highlights the principle of specific sulfation patterns dictating biological function.

Experimental Validation: The mechanism of this compound is validated through various experimental approaches, including:

  • Enzymatic Assays: Using purified 3-OST enzymes to demonstrate the specific transfer of a sulfate group to the 3-position of glucosamine within heparan sulfate precursors.[2]

  • Structural Biology: X-ray crystallography and NMR spectroscopy have been used to determine the three-dimensional structure of 3-OST enzymes and the conformation of 3-O-sulfated glucosamine within heparan sulfate, revealing the basis for its specific interactions.[1]

  • Cell-based Viral Entry Assays: Demonstrating that cells expressing specific 3-OST isoforms are more susceptible to HSV-1 infection, confirming the role of 3-O-sulfated heparan sulfate in viral entry.

Proposed Mechanism of Action: Glucosamine Sulfate (Dietary Supplement)

The proposed mechanisms for the therapeutic effects of glucosamine sulfate supplements in osteoarthritis are broader and less specific than those of this compound.

Primary Hypothesized Mechanisms:

  • Substrate for Cartilage Synthesis: Glucosamine is a fundamental building block for glycosaminoglycans (GAGs) and proteoglycans, which are essential components of articular cartilage.[5][11] The hypothesis is that providing exogenous glucosamine supports the synthesis and repair of cartilage.

  • Anti-inflammatory Effects: Studies suggest that glucosamine sulfate can modulate inflammatory pathways. A key proposed mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, which is a central regulator of inflammatory responses in chondrocytes (cartilage cells).[2] By inhibiting NF-κB, glucosamine may reduce the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that degrade cartilage.

Comparison with Alternatives

The performance of Glucosamine Sulfate as a dietary supplement for joint health is often compared to Glucosamine Hydrochloride and other non-glucosamine alternatives.

Compound/AlternativeProposed Mechanism of ActionKey Experimental Findings
Glucosamine Sulfate Provides substrate for cartilage synthesis; Anti-inflammatory effects via NF-κB inhibition.[2][5]Some clinical trials show modest pain relief in osteoarthritis of the knee.[5] In vitro studies demonstrate inhibition of inflammatory markers in chondrocytes.[2]
Glucosamine Hydrochloride Similar to Glucosamine Sulfate, provides glucosamine for cartilage synthesis.[3][4]Generally considered to be as effective as the sulfate form, though some studies suggest lower bioavailability.[12][13] Contains a higher concentration of glucosamine per unit weight and is more stable.[3][4]
Chondroitin Sulfate A major component of cartilage; thought to provide structural integrity and resist compression. May also have anti-inflammatory effects.Often used in combination with glucosamine. Clinical trial results are mixed, with some showing a benefit for pain and function.
Methylsulfonylmethane (MSM) An organosulfur compound with anti-inflammatory and analgesic properties.Some studies suggest it may improve pain and function in knee osteoarthritis.
Collagen (Undenatured Type II) May work through a process of oral tolerization, where ingestion of small amounts of type II collagen desensitizes the immune system to this protein, reducing the inflammatory attack on the body's own cartilage.One study showed improvement in pain, stiffness, and function in knee osteoarthritis, slightly better than glucosamine and chondroitin.
Curcumin (B1669340) The active component of turmeric with potent anti-inflammatory properties.Reviews of studies on knee osteoarthritis found that bioavailable forms of curcumin reduced pain.

Experimental Protocols

In Vitro Validation of Anti-inflammatory Effects of Glucosamine Sulfate

Objective: To determine the effect of glucosamine sulfate on the expression of inflammatory and catabolic genes in interleukin-1β (IL-1β)-stimulated chondrocytes.

Methodology:

  • Cell Culture: Human chondrosarcoma cell line SW1353 is cultured in a suitable medium (e.g., Leibovitz L-15 medium) supplemented with fetal bovine serum and antibiotics. To mimic a more physiologically relevant condition with lower glucose, D-galactose can be used as the primary carbohydrate source.

  • Stimulation and Treatment: Cells are pre-treated with varying concentrations of glucosamine sulfate (e.g., 1, 10, 100 µM) for a specified period (e.g., 24 hours). Subsequently, cells are stimulated with a pro-inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), for another period (e.g., 24 hours) in the continued presence of glucosamine sulfate.

  • RNA Extraction and Quantitative RT-PCR: Total RNA is extracted from the cells. The expression levels of target genes relevant to inflammation (e.g., COX-2, iNOS) and matrix degradation (e.g., MMP-3, MMP-13) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences between treatment groups.

Animal Model of Osteoarthritis

Objective: To evaluate the disease-modifying effects of glucosamine sulfate in a spontaneous model of osteoarthritis.

Methodology:

  • Animal Model: The STR/ort mouse model, which spontaneously develops osteoarthritis resembling the human condition, is used.

  • Treatment: Mice are administered glucosamine sulfate orally at a dose corresponding to the human therapeutic dose, adjusted for body weight. A control group receives a placebo. Treatment is typically initiated before or at the onset of disease and continued for several weeks or months.

  • Histological Analysis: At the end of the study, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections of the joint are stained with Safranin O-Fast Green to visualize cartilage proteoglycans.

  • Scoring and Histomorphometry: The severity of osteoarthritis is assessed using a standardized scoring system (e.g., Mankin score) that evaluates cartilage structure, cellularity, and proteoglycan content. Histomorphometric analysis can be used to quantify the lesion surface area and the number of viable chondrocytes.

  • Data Analysis: Statistical comparisons of the osteoarthritis scores and histomorphometric data are made between the glucosamine sulfate-treated and control groups.

Visualizations

experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study chondrocytes Chondrocyte Culture pretreatment Pre-treatment with Glucosamine Sulfate chondrocytes->pretreatment stimulation IL-1β Stimulation pretreatment->stimulation analysis Gene Expression Analysis (qRT-PCR) stimulation->analysis animal_model STR/ort Mouse Model oral_admin Oral Administration of Glucosamine Sulfate animal_model->oral_admin histology Histological Analysis of Knee Joints oral_admin->histology scoring OA Scoring and Histomorphometry histology->scoring

Caption: Experimental workflow for validating the mechanism of action of Glucosamine Sulfate.

signaling_pathway IL1b IL-1β IKK IKK IL1b->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Genes (COX-2, MMPs) nucleus->genes transcription GS Glucosamine Sulfate GS->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of Glucosamine Sulfate via NF-κB pathway inhibition.

References

Comparative Analysis of Glucosamine 3-Sulfate and Glucosamine 6-Sulfate: A Review of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between Glucosamine (B1671600) 3-sulfate and Glucosamine 6-sulfate is not feasible at present due to a notable absence of scientific literature and experimental data on Glucosamine 3-sulfate. Extensive database searches reveal a significant body of research on the synthesis, biological functions, and therapeutic applications of Glucosamine 6-sulfate. In contrast, there is a significant lack of corresponding information for the this compound isomer.

This guide, therefore, provides a comprehensive overview of the existing scientific knowledge on Glucosamine 6-sulfate, presented to meet the needs of researchers, scientists, and drug development professionals. While a direct comparison is not possible, this document will serve as a detailed resource on the current understanding of Glucosamine 6-sulfate, with the acknowledgment that this compound remains a largely unexplored compound.

Glucosamine 6-Sulfate: An Overview

Glucosamine 6-sulfate is a naturally occurring amino monosaccharide that serves as a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and glycolipids.[1] It is a key component of cartilage and synovial fluid and is widely studied for its potential therapeutic effects in osteoarthritis.[2][3]

Physicochemical Properties of Glucosamine 6-Sulfate
PropertyValue
Chemical Formula C₆H₁₂NNaO₈S
Molecular Weight 281.22 g/mol
Appearance White crystalline powder
Solubility Soluble in water

Synthesis of Glucosamine 6-Sulfate

Glucosamine for supplements is commercially produced through the hydrolysis of chitin (B13524) from shellfish exoskeletons or, less commonly, through the fermentation of grains like corn or wheat.[4] The sulfated form is typically prepared from glucosamine hydrochloride.[1][5]

Experimental Protocol: Synthesis of Glucosamine Sulfate (B86663) from Glucosamine Hydrochloride

This protocol is based on methods described in the scientific literature.[1][5]

Materials:

  • Glucosamine Hydrochloride

  • A suitable sulfate salt (e.g., sodium sulfate, potassium sulfate)

  • Distilled water

  • A water-miscible precipitating agent (e.g., ethanol, acetone)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the selected sulfate salt in distilled water (approximately 4.5 to 6.5 parts by weight of water to 1 part of sulfate) with stirring. The temperature should not exceed 60°C.

  • Add the stoichiometric amount of glucosamine hydrochloride to the solution and continue stirring until it is fully dissolved.

  • Induce precipitation of the stable crystalline form of glucosamine sulfate by adding a liquid, water-miscible precipitating agent in which the crystalline form has a low solubility (at most 0.1% w/v). This should be done with continuous stirring.

  • Complete the precipitation by lowering the temperature of the mixture.

  • Collect the precipitated crystals by filtration.

  • Dry the collected crystals in a forced-air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Biological Functions and Therapeutic Applications of Glucosamine 6-Sulfate

The primary therapeutic application of glucosamine 6-sulfate is in the management of osteoarthritis.[2][3] Its purported effects are attributed to its role as a precursor for essential components of the cartilage matrix and its anti-inflammatory properties.[6]

Key Biological Functions:

  • Substrate for GAG and Proteoglycan Synthesis: Glucosamine 6-sulfate is a precursor for the synthesis of glycosaminoglycans and the hyaluronic acid backbone, which are crucial for the formation of proteoglycans in the articular cartilage.[6]

  • Anti-inflammatory Effects: It has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the expression of pro-inflammatory cytokines and matrix-degrading enzymes.

  • Stimulation of Cartilage Matrix Synthesis: In vitro studies have demonstrated that glucosamine can enhance the production of cartilage matrix components, such as aggrecan and type II collagen, in chondrocyte cultures.[7]

Signaling Pathways Modulated by Glucosamine 6-Sulfate

Glucosamine 6-sulfate has been shown to modulate key inflammatory signaling pathways implicated in the pathogenesis of osteoarthritis.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α/IL-1β Receptor Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (COX-2, MMPs) Gluc6S Glucosamine 6-Sulfate Gluc6S->IKK Inhibition MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK AP1 AP-1 (c-Jun/c-Fos) MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Gene MMP Gene Expression Gluc6S Glucosamine 6-Sulfate Gluc6S->MAPK Inhibition of Phosphorylation

References

Efficacy of Glucosamine Derivatives in Osteoarthritis Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent glucosamine (B1671600) derivatives, Glucosamine Sulfate (B86663) and Glucosamine Hydrochloride, in the context of osteoarthritis (OA) management. Due to a significant lack of available research and clinical data, Glucosamine 3-sulfate is not included in this comparative analysis. The information presented herein is based on a review of preclinical and clinical studies, with a focus on mechanisms of action, experimental data, and relevant signaling pathways.

Introduction

Glucosamine is a naturally occurring amino sugar that serves as a fundamental building block for glycosaminaminoglycans (GAGs), which are essential components of cartilage.[1] Supplementation with glucosamine has been investigated for its potential to alleviate the symptoms of osteoarthritis, a degenerative joint disease characterized by cartilage breakdown. The most commonly studied forms are glucosamine sulfate and glucosamine hydrochloride. While both forms provide the core glucosamine molecule, their differing chemical compositions and the presence of a sulfate group in one have been subjects of scientific inquiry regarding their comparative efficacy.

Mechanism of Action

The chondroprotective effects of glucosamine are believed to be multifactorial, involving both anabolic and anti-inflammatory actions. As a precursor for GAGs and proteoglycans, glucosamine can stimulate the synthesis of cartilage matrix components.[1][2] Additionally, glucosamine has been shown to modulate inflammatory signaling pathways within chondrocytes, the cells responsible for maintaining cartilage homeostasis.

Key mechanisms include:

  • Stimulation of Extracellular Matrix Synthesis: Glucosamine provides the necessary substrate for the production of proteoglycans and collagen, essential for cartilage structure and function.[3]

  • Inhibition of Catabolic Enzymes: Glucosamine can suppress the activity of matrix metalloproteinases (MMPs), enzymes that degrade the cartilage matrix.[3]

  • Anti-inflammatory Effects: Glucosamine has been demonstrated to inhibit the activation of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response in OA.[4][5]

Comparative Efficacy: Glucosamine Sulfate vs. Glucosamine Hydrochloride

The debate over the superior efficacy of glucosamine sulfate versus glucosamine hydrochloride is ongoing, with conflicting findings in the literature.

Glucosamine Sulfate: A significant body of research, particularly earlier clinical trials, has suggested that glucosamine sulfate is effective in reducing pain and improving function in individuals with knee osteoarthritis.[6][7] Some studies have even indicated a potential for slowing the progression of joint space narrowing over long-term use.[6] The presence of the sulfate moiety is hypothesized by some to be crucial for the therapeutic effect, as sulfur is essential for the biosynthesis of GAGs.[8]

Glucosamine Hydrochloride: This form of glucosamine is more concentrated and contains less sodium than the sulfate form.[9] However, clinical trials on glucosamine hydrochloride have yielded less consistent results, with several studies showing no significant benefit over placebo.[6][8] Some research suggests that glucosamine hydrochloride may be as effective as the sulfate form, arguing that glucosamine is rapidly dissociated from its carrier molecule upon absorption, making the carrier irrelevant to its bioavailability.[10]

It is important to note that the quality and formulation of the glucosamine product can significantly influence its clinical effectiveness.[11]

Data Presentation

Table 1: Summary of In Vitro Studies on Glucosamine Derivatives

ParameterGlucosamine SulfateGlucosamine HydrochlorideKey Findings
Effect on Gene Expression Inhibits IL-1β-induced expression of MMP-1, MMP-3, and MMP-13.[12]Can inhibit cytokine-induced expression of IL1B.[5]Both forms show potential to modulate genes involved in inflammation and cartilage degradation.
NF-κB Inhibition Inhibits IL-1β-induced NF-κB activation, including nuclear translocation of p50 and p65 proteins.[4]May attenuate NF-κB activation.[5]Glucosamine sulfate has been more extensively studied for its NF-κB inhibitory effects.
MAPK Pathway Modulation Attenuates p38 and JNK activation while increasing ERK expression in OA-affected cartilage.[13]Less data available on specific MAPK modulation compared to the sulfate form.Glucosamine sulfate appears to modulate MAPK signaling, which is involved in chondrocyte responses to inflammatory stimuli.
Proteoglycan Synthesis Stimulates proteoglycan synthesis in cultured chondrocytes.Assumed to provide the glucosamine precursor for proteoglycan synthesis.The primary role of glucosamine is to serve as a building block for cartilage matrix components.

Table 2: Summary of In Vivo (Animal Model) Studies on Glucosamine Derivatives

Animal ModelGlucosamine DerivativeDosageDurationKey Findings
Rat (ACLT-induced OA) Glucosamine Sulfate250 mg/kg/day (oral)10 weeksAttenuated cartilage degeneration and synovitis; reduced nociception.[13]
Rat (ACLT-induced OA) Glucosamine Hydrochloride1000 mg/kg/day (oral)56 daysSuppressed macroscopic cartilage changes; inhibited type II collagen degradation and enhanced its synthesis.[14][15]

ACLT: Anterior Cruciate Ligament Transection

Experimental Protocols

1. In Vitro Chondrocyte Culture and Treatment

  • Cell Isolation and Culture: Primary human chondrocytes are isolated from articular cartilage obtained from patients undergoing joint replacement surgery. The cartilage is minced and subjected to enzymatic digestion (e.g., with pronase and collagenase). Isolated chondrocytes are then cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.[16]

  • Induction of Inflammatory Response: To mimic the inflammatory conditions of osteoarthritis, chondrocytes are stimulated with a pro-inflammatory cytokine, typically Interleukin-1 beta (IL-1β), at a concentration of around 10 ng/mL.

  • Glucosamine Treatment: Cells are pre-treated with varying concentrations of glucosamine sulfate or glucosamine hydrochloride for a specified period (e.g., 24-48 hours) before the addition of IL-1β.

  • Analysis of Gene and Protein Expression:

    • Quantitative Polymerase Chain Reaction (qPCR): RNA is extracted from the chondrocytes and reverse-transcribed to cDNA. qPCR is then used to quantify the expression levels of target genes, such as MMPs, aggrecan, and inflammatory cytokines.

    • Western Blotting: Protein lysates are prepared from the treated cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels and activation (phosphorylation) of proteins in signaling pathways like NF-κB and MAPK.[17]

2. In Vivo Animal Model of Osteoarthritis

  • Induction of Osteoarthritis: A common method for inducing OA in animal models, such as rats or mice, is through surgical destabilization of the knee joint, for example, by anterior cruciate ligament transection (ACLT).[14][15]

  • Glucosamine Administration: Following a recovery period after surgery, animals are administered glucosamine sulfate or glucosamine hydrochloride orally, typically mixed with their food or administered by gavage, at specified dosages.[13][14][15] A control group receives a placebo.

  • Assessment of Outcomes:

    • Histological Analysis: At the end of the study period, the animals are euthanized, and the knee joints are harvested. The cartilage is sectioned and stained (e.g., with Safranin O) to assess the extent of cartilage damage and proteoglycan loss. The Mankin score is often used for grading the severity of OA.

    • Biomarker Analysis: Blood samples can be collected to measure biomarkers of cartilage degradation (e.g., CTX-II) and synthesis (e.g., CPII).[14][15]

    • Behavioral Assessment: Nociceptive behavior, as an indicator of joint pain, can be assessed through tests such as mechanical allodynia and weight-bearing distribution.[13]

Signaling Pathways and Visualizations

1. NF-κB Signaling Pathway in Chondrocytes

The NF-κB signaling pathway is a key regulator of inflammation. In OA, pro-inflammatory cytokines like IL-1β bind to their receptors on chondrocytes, leading to the activation of the IKK complex. This complex then phosphorylates IκBα, targeting it for degradation and allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory and catabolic genes. Glucosamine has been shown to inhibit this pathway.[4]

NF_kB_Pathway cluster_nucleus Nucleus IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK_complex IKK Complex IL1R->IKK_complex activates IkBa_p50_p65 IκBα-p50/p65 IKK_complex->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα degradation nucleus Nucleus p50_p65->nucleus translocates to gene_expression Pro-inflammatory & Catabolic Gene Expression (MMPs, COX-2) p50_p65->gene_expression induces glucosamine Glucosamine glucosamine->IKK_complex inhibits glucosamine->p50_p65 inhibits nuclear translocation

Caption: Glucosamine's inhibition of the NF-κB signaling pathway in chondrocytes.

2. MAPK Signaling Pathways in Osteoarthritis

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by inflammatory stimuli in chondrocytes and contribute to the expression of MMPs and other catabolic factors. Glucosamine has been shown to modulate these pathways, for instance, by inhibiting the phosphorylation of p38 and JNK.[12][13]

MAPK_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK inflammatory_stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors JNK->transcription_factors ERK->transcription_factors catabolic_response Catabolic Response (MMP expression) transcription_factors->catabolic_response glucosamine Glucosamine glucosamine->p38 inhibits glucosamine->JNK inhibits

Caption: Modulation of MAPK signaling pathways in chondrocytes by glucosamine.

3. General Experimental Workflow for Glucosamine Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of glucosamine derivatives in a preclinical setting.

Experimental_Workflow start Start in_vitro In Vitro Studies (Chondrocyte Culture) start->in_vitro in_vivo In Vivo Studies (Animal Model of OA) start->in_vivo treatment Treatment with Glucosamine Derivatives & Cytokines in_vitro->treatment analysis_vitro Analysis: - Gene Expression (qPCR) - Protein Activation (Western Blot) treatment->analysis_vitro data_comparison Data Comparison and Efficacy Evaluation analysis_vitro->data_comparison administration Oral Administration of Glucosamine Derivatives in_vivo->administration analysis_vivo Analysis: - Histology - Biomarkers - Behavioral Tests administration->analysis_vivo analysis_vivo->data_comparison end End data_comparison->end

Caption: A generalized workflow for preclinical evaluation of glucosamine derivatives.

Conclusion

The available evidence suggests that both glucosamine sulfate and glucosamine hydrochloride may exert beneficial effects on cartilage health through various mechanisms, including the stimulation of matrix synthesis and the inhibition of inflammatory and catabolic pathways. However, the clinical efficacy of these compounds, particularly glucosamine hydrochloride, remains a subject of debate. Glucosamine sulfate currently has a more substantial body of clinical evidence supporting its use for symptomatic relief in osteoarthritis. Further high-quality, standardized clinical trials are necessary to definitively establish the comparative efficacy of these derivatives. There is a clear lack of research on this compound in the context of osteoarthritis, precluding any meaningful comparison at this time. Researchers and drug development professionals should consider the existing evidence and the need for further investigation when evaluating the potential of glucosamine derivatives as therapeutic agents for osteoarthritis.

References

Cross-Validation of Analytical Methods for Glucosamine 3-Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Glucosamine (B1671600) 3-sulfate, a specific positional isomer of sulfated glucosamine, is critical in various research and development settings, including metabolism studies and the quality control of specialized therapeutics. Unlike the more common dietary supplement ingredient glucosamine sulfate (B86663), where sulfate is a salt counter-ion, Glucosamine 3-sulfate features a covalent sulfate linkage at the third carbon position. This structural nuance necessitates analytical methods capable of high specificity and isomeric differentiation. This guide provides a comparative overview of key analytical techniques for the cross-validation of this compound, complete with experimental protocols and performance data.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or detailed structural confirmation. The following table summarizes the typical performance characteristics of three powerful analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHPLC-MS/MSCapillary Electrophoresis (CE)NMR Spectroscopy
Specificity Very High (can differentiate isomers with appropriate chromatography)High (excellent for charged isomers)Very High (provides detailed structural information)
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Low (mg/mL to µg/mL)
Linearity Excellent (typically R² > 0.99)Good (typically R² > 0.99)Good (quantitative NMR)
Accuracy Excellent (typically 95-105% recovery)Good (typically 90-110% recovery)Excellent (direct measurement)
Precision (%RSD) Excellent (<5%)Good (<10%)Excellent (<2%)
Throughput HighHighLow
Instrumentation Cost HighModerateVery High
Sample Preparation Moderate (may require derivatization)SimpleSimple

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

HPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma or other biological fluid, add an internal standard (e.g., isotopically labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar analytes like sulfated glucosamine.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 90% B, decrease to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

c. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would need to be determined by direct infusion of a standard)

Capillary Electrophoresis (CE) Method

CE is a powerful technique for the separation of charged molecules and is well-suited for resolving sulfated isomers.

a. Sample Preparation:

  • Dilute the sample in the background electrolyte (BGE).

  • Filter through a 0.22 µm syringe filter.

b. CE Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.

  • Voltage: 25 kV (reverse polarity).

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Indirect UV detection at 214 nm or direct detection with a conductivity detector.

NMR Spectroscopy Method

NMR provides detailed structural information and can be used for absolute quantification (qNMR) without the need for an identical internal standard.

a. Sample Preparation:

  • Dissolve a known weight of the sample in a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard with a distinct resonance (e.g., maleic acid) for quantification.

b. NMR Acquisition:

  • Spectrometer: 500 MHz or higher field NMR spectrometer.

  • Experiment: 1D ¹H NMR.

  • Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of protons for accurate integration.

    • A calibrated 90° pulse.

  • Data Processing:

    • Integrate the area of a well-resolved proton signal from this compound and the signal from the internal standard.

    • Calculate the concentration of this compound based on the known concentration of the internal standard and the ratio of the integrals.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (HILIC Column) Reconstitute->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Data Analysis

HPLC-MS/MS Experimental Workflow

CE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Dilute Dilute in BGE Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter CE_Separation CE Separation (Reverse Polarity) Filter->CE_Separation Detection Detection (UV or Conductivity) CE_Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Analysis

Capillary Electrophoresis Experimental Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Weighted Sample Dissolve Dissolve in D₂O Sample->Dissolve Add_IS Add qNMR Standard Dissolve->Add_IS NMR_Acquisition NMR Data Acquisition (1D ¹H NMR) Add_IS->NMR_Acquisition Data_Processing Data Processing (Integration) NMR_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Quantification

NMR Spectroscopy Experimental Workflow

A Comparative Analysis of the Biological Effects of Glucosamine Sulfate and Chondroitin Sulfate on Chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of glucosamine (B1671600) sulfate (B86663) and chondroitin (B13769445) sulfate, two prominent compounds investigated for their potential in managing osteoarthritis and supporting joint health. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding their distinct and overlapping mechanisms of action.

Overview of Mechanisms of Action

Glucosamine sulfate and chondroitin sulfate are fundamental components of the extracellular matrix (ECM) of articular cartilage.[1] Their therapeutic potential is attributed to a dual mechanism: stimulating the anabolic processes of cartilage metabolism and inhibiting the catabolic, inflammatory pathways that lead to cartilage degradation.[1]

Glucosamine Sulfate , an amino sugar, serves as a crucial precursor for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, essential for the structural integrity of cartilage.[1][2] Its sulfate moiety is also considered to contribute to its therapeutic efficacy.[2]

Chondroitin Sulfate , a major GAG in cartilage, is responsible for the tissue's resistance to compression by providing an osmotic gradient that retains water.[1] It also exerts independent biological effects by influencing chondrocyte signaling and metabolism.

Comparative Biological Effects on Chondrocytes

The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the effects of glucosamine sulfate and chondroitin sulfate on key cellular and molecular processes in chondrocytes.

Anti-inflammatory Effects
Biological EffectGlucosamine SulfateChondroitin SulfateKey Findings & Citations
NF-κB Pathway Inhibition Inhibits IL-1β-induced NF-κB activation, nuclear translocation of p50/p65 subunits, and IκBα degradation.[3][4]Inhibits the phosphorylation of Akt, IκB kinase (IKK), IκB, and p65.[5]Both compounds target the NF-κB pathway, a central regulator of inflammation, but may act on different components of the pathway.
Pro-inflammatory Gene Expression Suppresses IL-1β-induced expression of iNOS and COX-2.[1]In combination with glucosamine, suppresses IL-1β-induced expression of iNOS and COX-2.[1]Both demonstrate the ability to downregulate key enzymes involved in the production of inflammatory mediators.
Pro-inflammatory Mediator Production Inhibits the release of Prostaglandin E2 (PGE2).[3]In combination with glucosamine, reduces the production of Nitric Oxide (NO) and PGE2.[1]These effects contribute to the reduction of inflammation and pain associated with cartilage degradation.
Chondroprotective and Anabolic Effects
Biological EffectGlucosamine SulfateChondroitin SulfateKey Findings & Citations
Matrix Metalloproteinase (MMP) Regulation Inhibits the expression and activation of MMP-2 and MMP-9.[1]Inhibits the expression and activity of MMP-9 and MMP-2.[5]Both compounds help to prevent the breakdown of the cartilage matrix by targeting degradative enzymes.
Aggrecanase (ADAMTS) Regulation In combination with chondroitin sulfate, reduces mRNA expression of ADAMTS-5.[1]In combination with glucosamine, reduces mRNA expression of ADAMTS-5.[1]This indicates a role in preventing the degradation of aggrecan, a major proteoglycan in cartilage.
Extracellular Matrix Synthesis Enhances the production of aggrecan and type II collagen.[1] Stimulates proteoglycan synthesis.[2]Stimulates the synthesis of proteoglycans.[2] Enhances the expression of type II collagen.[5]Both compounds provide the building blocks and stimulate the cellular machinery for cartilage matrix production.
Chondrocyte Proliferation A narrow concentration window promotes matrix production while limiting cellular proliferation.[6]Increases cell proliferation of chondrocytes.[5][7]Chondroitin sulfate appears to have a more direct proliferative effect on chondrocytes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by glucosamine sulfate and chondroitin sulfate, as well as a typical experimental workflow for their evaluation.

Signaling Pathways

cluster_0 Glucosamine Sulfate Pathway cluster_1 Chondroitin Sulfate Pathway IL-1β IL-1β IKK IKK IL-1β->IKK IκBα IκBα IKK->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus_GS Nucleus NF-κB (p50/p65)->Nucleus_GS translocation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus_GS->Pro-inflammatory Genes (iNOS, COX-2) transcription Glucosamine Sulfate Glucosamine Sulfate Glucosamine Sulfate->IKK Akt Akt IKK_CS IKK Akt->IKK_CS IκB_CS IκB IKK_CS->IκB_CS P p65 p65 IκB_CS->p65 Nucleus_CS Nucleus p65->Nucleus_CS translocation MMP-2, MMP-9 MMP-2, MMP-9 Nucleus_CS->MMP-2, MMP-9 transcription Chondroitin Sulfate Chondroitin Sulfate Chondroitin Sulfate->Akt

Caption: Signaling pathways modulated by Glucosamine and Chondroitin Sulfate.

Experimental Workflow

cluster_assays Biological Assays Start Start: Chondrocyte Culture Treatment Treatment Groups: - Control - Glucosamine Sulfate - Chondroitin Sulfate - IL-1β (Stimulation) Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Harvest->Proliferation Gene_Expression Gene Expression Analysis (qPCR) Harvest->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Harvest->Protein_Analysis Matrix_Synthesis Matrix Synthesis Assay (e.g., 35S-sulfate incorporation) Harvest->Matrix_Synthesis Data_Analysis Data Analysis & Comparison Proliferation->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Matrix_Synthesis->Data_Analysis

Caption: General experimental workflow for comparing biological effects.

Detailed Experimental Protocols

Chondrocyte Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed chondrocytes (e.g., chon-001 cell line) in a 24-well plate at a density of 1x10^5 cells/well and culture for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of Glucosamine Sulfate or Chondroitin Sulfate (e.g., 100, 200, 400, 800, 1600 µg/mL) for 48 and 72 hours.[7]

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Proteoglycan Synthesis Assay (35S-Sulfate Incorporation)
  • Cell Culture: Culture chondrocytes to confluence in 24-well plates.[8]

  • Labeling: Label the cells for 24-72 hours with [35S]O42- in the presence of the test compounds (Glucosamine Sulfate or Chondroitin Sulfate).[8]

  • Harvesting:

    • Secreted Proteoglycans (SP): Collect the culture medium.[8]

    • Cell-Associated Proteoglycans (CAP): Extract from the cell layer using guanidine (B92328) hydrochloride for 48 hours.[8]

  • Precipitation: Spot aliquots of the medium and cell extracts onto Whatman paper. Precipitate the proteoglycans using the cationic detergent cetylpyridinium (B1207926) chloride (CPC).[8]

  • Scintillation Counting: Cut out the dried spots and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of newly synthesized proteoglycans.[8]

Gene Expression Analysis (Quantitative Real-Time PCR)
  • RNA Isolation: Isolate total RNA from treated and control chondrocytes using a suitable kit (e.g., TRI Reagent).[9]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[10]

  • qPCR Reaction: Perform quantitative real-time PCR using a thermocycler. A typical reaction mixture includes cDNA, forward and reverse primers for the target gene (e.g., IL1B, MMP13, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, HPRT1), and a suitable qPCR master mix.[10][11][12]

  • Thermal Cycling: A representative thermal cycling protocol is:

    • Initial denaturation: 95°C for 10 minutes.

    • 45 cycles of:

      • Denaturation: 95°C for 10 seconds.

      • Annealing/Extension: 65°C for 30 seconds.[11]

  • Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the control group.[10]

NF-κB Activity Assay (Reporter Assay)
  • Cell Transfection: Transfect chondrocytes with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or GFP).

  • Treatment: Treat the transfected cells with Glucosamine Sulfate or Chondroitin Sulfate, with or without an inflammatory stimulus like IL-1β.

  • Luciferase Assay: If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

  • Flow Cytometry: If using a GFP reporter, analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells.

Note on Glucosamine 3-Sulfate

The vast majority of published research focuses on "glucosamine sulfate" without specifying the isomeric position of the sulfate group. Specific studies on the biological effects of This compound on chondrocytes are limited. Available information suggests its use primarily as an analytical standard in the context of heparin and heparan sulfate research. One study noted that glucosamine-3-sulfate, at a concentration of 5 mM, significantly downregulated the mRNA expression of ADAMTS-4 and ADAMTS-5 in human osteoarthritic explants. Further dedicated research is required to elucidate the specific biological activities of this compound and to draw a direct and comprehensive comparison with chondroitin sulfate.

Conclusion

Both glucosamine sulfate and chondroitin sulfate exhibit significant anti-inflammatory and chondroprotective effects on chondrocytes, primarily through the modulation of the NF-κB signaling pathway and by influencing the balance between anabolic and catabolic processes in the cartilage matrix. While they share common targets, such as the inhibition of MMPs and the stimulation of proteoglycan synthesis, there are subtleties in their mechanisms of action and their effects on chondrocyte proliferation that warrant further investigation. The development of more specific analogs, such as this compound, may offer novel therapeutic avenues, but a comprehensive understanding of their biological effects requires dedicated experimental evaluation.

References

Lack of Direct In Vivo Validation for Glucosamine 3-Sulfate Necessitates Examination of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for in vivo studies validating prior in vitro findings specifically for Glucosamine (B1671600) 3-sulfate have not yielded direct evidence. The available scientific literature extensively covers other forms of glucosamine, primarily glucosamine sulfate (B86663) (GS) and glucosamine hydrochloride (GH), providing a basis for understanding the translational potential of in vitro discoveries to living organisms. This guide, therefore, focuses on the in vivo validation of in vitro findings for these widely studied glucosamine analogs as the closest available comparators to Glucosamine 3-sulfate.

One in vitro study did note that this compound, alongside glucosamine hydrochloride, significantly downregulated the mRNA expression of key cartilage-degrading enzymes, ADAMTS-4 and ADAMTS-5, in human osteoarthritic explants[1]. However, dedicated in vivo studies to confirm this specific finding for this compound are not apparent in the reviewed literature.

This comparison will synthesize the available in vitro and in vivo data for glucosamine sulfate and glucosamine hydrochloride to provide a comprehensive overview for researchers, scientists, and drug development professionals.

In Vitro Foundations: Anti-inflammatory and Chondroprotective Effects

In vitro studies using human osteoarthritic chondrocytes and cartilage explants have established the potential mechanisms of action for glucosamine. A primary mode of action is the inhibition of inflammatory pathways. Glucosamine has been shown to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses, in human osteoarthritic chondrocytes stimulated with interleukin-1β (IL-1β)[2][3]. This inhibition of NF-κB subsequently downregulates the expression of pro-inflammatory and catabolic genes such as COX-2, matrix metalloproteinases (MMPs), and aggrecanases (ADAMTS)[1][4].

Studies have demonstrated a dose-dependent effect of glucosamine sulfate in decreasing the expression of inflammatory and catabolic mediators like iNOS, COX-2, and MMP-3, while increasing the expression of the anabolic gene TIMP-1 in IL-1β stimulated cells[5]. Furthermore, some in vitro research suggests that glucosamine sulfate is a stronger inhibitor of gene expression than glucosamine hydrochloride[4][6]. Beyond its anti-inflammatory effects, glucosamine is also believed to stimulate the synthesis of essential cartilage components like glycosaminoglycans and collagen[7].

In Vivo Substantiation: Animal Models of Osteoarthritis

The chondroprotective and anti-inflammatory effects of glucosamine observed in vitro have been tested in various in vivo animal models of osteoarthritis (OA).

Glucosamine Sulfate:

In a rat model of OA induced by anterior cruciate ligament transection (ACLT), oral administration of glucosamine sulfate (250 mg/kg/day) resulted in a significantly lower degree of cartilage degeneration and suppressed synovitis compared to a placebo group[8]. This treatment also led to improvements in nociceptive behavior[8]. The proposed mechanism for these in vivo effects involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically by attenuating p38 and JNK while increasing ERK expression in OA-affected cartilage[8].

Another study using the STR/ort mouse model of spontaneous OA demonstrated that glucosamine sulfate (200 and 400 mg/kg/day) delayed the progression and severity of cartilage lesions[2][9]. Histomorphometric analysis revealed a significant decrease in the lesion surface and a significant increase in the number of viable chondrocytes in glucosamine-treated mice[2].

Glucosamine Hydrochloride:

While much of the in vivo research has focused on the sulfate form, some studies have investigated glucosamine hydrochloride, often in combination with chondroitin (B13769445) sulfate. In OA dog models, a combination of glucosamine hydrochloride and chondroitin sulfate was reported to reduce pain and improve weight-bearing[9].

The comparative efficacy of different glucosamine forms in vivo remains a subject of investigation, with some suggesting that glucosamine sulfate may be better absorbed[9].

Quantitative Data Summary

Table 1: In Vitro Effects of Glucosamine on Gene Expression in Human Chondrocytes

GeneGlucosamine FormulationStimulusEffectReference
iNOS, COX-2, MMP-3Glucosamine SulfateIL-1βDose-dependent decrease[5]
TIMP-1Glucosamine SulfateIL-1βIncrease[5]
Collagen I, II, AggrecanGlucosamine SulfateIL-1βIncreased gene expression[5]
ADAMTS-4, ADAMTS-5Glucosamine HCl, this compoundIL-1αSignificant downregulation of mRNA expression[1]
MMP-3, ADAM-TS5Patented Crystalline Glucosamine SulfateIL-1βDose-dependent inhibition of gene expression[4]

Table 2: In Vivo Effects of Glucosamine in Animal Models of Osteoarthritis

Animal ModelGlucosamine FormulationDosageKey FindingsReference
Rat (ACLT model)Glucosamine Sulfate250 mg/kg/day (oral)Attenuated cartilage degeneration, suppressed synovitis, reduced nociception[8]
STR/ort Mouse (spontaneous OA)Glucosamine Sulfate200 and 400 mg/kg/dayDelayed progression and severity of cartilage lesions, increased viable chondrocytes[2][9]
Rat (ACLT model)Glucosamine Sulfate500 mg/kgPrevention of biochemical and histological cartilage modifications[9]
Dog (OA model)Glucosamine HCl (with Chondroitin Sulfate)Not specifiedReduced pain, improved weight-bearing[9]

Experimental Protocols

In Vitro Inhibition of Inflammatory Gene Expression:

  • Cell Culture: Human osteoarthritic chondrocytes are isolated from cartilage obtained during joint replacement surgery. The cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics.

  • Stimulation and Treatment: Chondrocytes are typically pre-treated with varying concentrations of the glucosamine compound (e.g., glucosamine sulfate, glucosamine hydrochloride) for a specified period (e.g., 24 hours). Subsequently, the cells are stimulated with a pro-inflammatory cytokine, most commonly Interleukin-1β (IL-1β) at a concentration of around 10 ng/mL, for another period (e.g., 24 hours) to induce an inflammatory response.

  • Gene Expression Analysis: Following treatment and stimulation, total RNA is extracted from the chondrocytes. The expression levels of target genes (e.g., MMPs, ADAMTS, COX-2, iNOS) are quantified using real-time polymerase chain reaction (RT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Analysis: The concentration of secreted proteins, such as prostaglandin (B15479496) E2 (PGE2), in the cell culture supernatant can be measured using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Evaluation in an ACLT Rat Model of Osteoarthritis:

  • Animal Model: Osteoarthritis is surgically induced in adult male Wistar rats by transecting the anterior cruciate ligament (ACLT) of one knee. The contralateral knee serves as a control.

  • Treatment: A specified period after surgery (e.g., 5 weeks), rats are randomly assigned to treatment groups. The treatment group receives daily oral administration of glucosamine sulfate (e.g., 250 mg/kg) mixed in a food wafer. The control group receives a placebo wafer. Treatment continues for a designated duration (e.g., 10 consecutive weeks).

  • Behavioral Assessment: Nociceptive behavior, such as mechanical allodynia and weight-bearing distribution of the hind paws, is assessed at regular intervals throughout the study to evaluate pain.

  • Histological Analysis: At the end of the study, the animals are euthanized, and the knee joints are collected. The articular cartilage and synovium are examined macroscopically and histologically. Cartilage degeneration is typically scored using a standardized system (e.g., Mankin score). Synovitis can also be graded.

  • Immunohistochemistry: The expression of signaling proteins, such as phosphorylated p38, JNK, and ERK, in the articular cartilage chondrocytes is evaluated using immunohistochemical staining to investigate the molecular mechanisms of action.

Visualizations

G cluster_0 In Vitro Findings cluster_1 In Vivo Validation IL1b IL-1β NFkB NF-κB Activation IL1b->NFkB Genes Pro-inflammatory & Catabolic Gene Expression (COX-2, MMPs, ADAMTS) NFkB->Genes Glucosamine_vitro Glucosamine (Sulfate/Hydrochloride) Glucosamine_vitro->NFkB Inhibits Glucosamine_vivo Oral Glucosamine (Sulfate) Glucosamine_vitro->Glucosamine_vivo Translational Evidence OA_model Animal Model of OA (e.g., ACLT Rat) Cartilage_degeneration Cartilage Degeneration & Synovitis OA_model->Cartilage_degeneration Pain Pain Behavior OA_model->Pain Glucosamine_vivo->Cartilage_degeneration Reduces Glucosamine_vivo->Pain Reduces

Caption: In vitro to in vivo validation workflow for glucosamine.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation Gene_expression Gene Expression: COX-2, MMPs, ADAMTS NFkB_p65_p50_nucleus->Gene_expression Nucleus Nucleus Glucosamine Glucosamine Glucosamine->IKK Inhibits

Caption: Glucosamine's inhibition of the NF-κB signaling pathway.

References

The Reproducibility of Glucosamine Sulfate Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reproducibility of published research on glucosamine (B1671600) sulfate (B86663) reveals a stark contrast between the consistent and reproducible nature of analytical methodologies and the significant variability and conflicting results observed in clinical and in-vitro studies. This guide provides a detailed comparison of the available data, experimental protocols, and key findings to aid researchers, scientists, and drug development professionals in navigating this complex landscape.

The therapeutic potential of glucosamine, particularly in the context of osteoarthritis, has been the subject of extensive research. However, the reproducibility of these studies has been a persistent challenge, leading to conflicting recommendations from various health organizations. A critical examination of the literature indicates that while the chemical analysis of glucosamine supplements is robust and reproducible, the biological and clinical effects of glucosamine sulfate are highly variable and subject to a range of influencing factors, including study design, patient population, and the specific formulation of glucosamine used.

Notably, the vast majority of published literature refers to "glucosamine sulfate" without specifying the precise isomeric position of the sulfate group. The commercially available and most commonly studied form is 2-amino-2-deoxy-D-glucose sulfate. Specific research on "Glucosamine 3-sulfate" is scarce, and therefore this guide focuses on the broader and more extensively studied "glucosamine sulfate."

Clinical Trial Reproducibility: A Tale of Conflicting Outcomes

A landmark study in this field is the Glucosamine/chondroitin (B13769445) Arthritis Intervention Trial (GAIT), a large-scale, multicenter, placebo-controlled trial. The GAIT study found that, overall, glucosamine hydrochloride and chondroitin sulfate, alone or in combination, did not provide statistically significant pain relief in patients with knee osteoarthritis.[1][2][3] However, a post-hoc analysis of a subgroup of patients with moderate-to-severe pain suggested a potential benefit from the combination therapy.[1][3]

Other meta-analyses have reported small to moderate protective effects of glucosamine sulfate on joint space narrowing over long-term use (three years), but no significant effect in the first year of treatment.[4][5][6] Conversely, some systematic reviews and meta-analyses have concluded that glucosamine sulfate is not effective for pain reduction in knee osteoarthritis.[7] A significant confounding factor in the interpretation of these studies is the high prevalence of industry-sponsored research, which has been associated with more favorable outcomes.[4]

Comparative Summary of Key Clinical Trials
Study/Meta-Analysis Glucosamine Formulation Key Findings Limitations/Considerations
GAIT (2006) [1][2][3]Glucosamine HydrochlorideNo significant overall difference in pain relief compared to placebo. Potential benefit in moderate-to-severe pain subgroup (combination therapy).Used glucosamine hydrochloride, not sulfate. Subgroup analysis was post-hoc. High placebo response rate.
Pavelka et al. (2002) [6]Glucosamine SulfateSignificant reduction in joint space narrowing and improvement in symptoms over 3 years compared to placebo.Industry-sponsored.
Reginster et al. (2001) [6]Glucosamine SulfateShowed a delay in the progression of knee osteoarthritis and symptomatic improvement over 3 years.Industry-sponsored.
Lee et al. (2010) Meta-analysis [5]Glucosamine SulfateSmall to moderate protective effect on minimum joint space narrowing after at least three years of treatment. No significant effect in the first year.Included a small number of trials.
Wandel et al. (2010) Meta-analysis [4]Glucosamine SulfateConcluded that glucosamine, chondroitin, and their combination do not have a clinically relevant effect on joint pain or on joint space narrowing.Highlighted the discrepancy between industry-sponsored and independent trials.
Experimental Protocol: The Glucosamine/chondroitin Arthritis Intervention Trial (GAIT)

The GAIT study serves as a critical reference for a well-controlled clinical trial design in this field.

Objective: To evaluate the effectiveness of glucosamine hydrochloride, chondroitin sulfate, and the combination of both in reducing pain in patients with knee osteoarthritis.[8]

Design: Randomized, double-blind, placebo- and celecoxib-controlled, parallel-group trial.[1]

Participants: 1583 patients with symptomatic knee osteoarthritis.[1]

Interventions:

  • Glucosamine hydrochloride (500 mg three times daily)

  • Chondroitin sulfate (400 mg three times daily)

  • Glucosamine hydrochloride and chondroitin sulfate combined (same doses)

  • Celecoxib (B62257) (200 mg daily - positive control)

  • Placebo

Primary Outcome: A 20% or greater reduction in knee pain from baseline to week 24, as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.[8]

Duration: 24 weeks for the primary analysis, with a two-year follow-up for a subset of patients to assess joint space width.[2][9]

Below is a graphical representation of the GAIT experimental workflow:

GAIT_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (24 Weeks) cluster_outcome Primary Outcome Assessment p1 1583 Patients with Knee Osteoarthritis rand Randomized, Double-Blind p1->rand t1 Glucosamine HCl rand->t1 t2 Chondroitin Sulfate rand->t2 t3 Combination rand->t3 t4 Celecoxib rand->t4 t5 Placebo rand->t5 outcome WOMAC Pain Score (≥20% reduction at 24 weeks) t1->outcome t2->outcome t3->outcome t4->outcome t5->outcome

GAIT Experimental Workflow

In-Vitro Studies: Mechanistic Insights with a Caveat

In contrast to the conflicting clinical data, in-vitro studies have more consistently demonstrated the biological effects of glucosamine sulfate on chondrocytes, the cells responsible for cartilage maintenance. These studies provide a potential mechanistic basis for the observed (though inconsistent) clinical effects.

Key reported in-vitro effects of glucosamine sulfate include:

  • Stimulation of Proteoglycan Synthesis: Glucosamine has been shown to increase the production of proteoglycans, essential components of the cartilage matrix.[10]

  • Anti-inflammatory Effects: Glucosamine can inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB, and reduce the production of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2.[10][11]

  • Inhibition of Catabolic Enzymes: Studies have indicated that glucosamine sulfate can suppress the activity of matrix metalloproteinases (MMPs), enzymes that degrade cartilage.[10][12]

It is crucial to note that the concentrations of glucosamine used in many in-vitro experiments are often significantly higher than those achieved in the plasma and synovial fluid of patients after oral administration.[13] This discrepancy raises questions about the in-vivo relevance of these findings and may contribute to the lack of consistent clinical efficacy.

The proposed signaling pathway for the anti-inflammatory effects of glucosamine sulfate is illustrated below:

Glucosamine_Signaling IL1b IL-1β NFkB NF-κB Activation IL1b->NFkB COX2 COX-2 Expression NFkB->COX2 MMPs MMP Expression NFkB->MMPs Cartilage_Degradation Cartilage Degradation COX2->Cartilage_Degradation MMPs->Cartilage_Degradation GS Glucosamine Sulfate GS->NFkB

Proposed Anti-inflammatory Pathway of Glucosamine Sulfate

Reproducibility of Analytical Methods: A Standard of Consistency

In stark contrast to the clinical and in-vitro data, the analytical methods for the quantification of glucosamine in raw materials and dietary supplements have demonstrated high levels of reproducibility. Collaborative studies have validated High-Performance Liquid Chromatography (HPLC) methods with pre-column derivatization as reliable and robust.

These studies consistently report:

  • Good Specificity and Selectivity: The methods are able to accurately measure glucosamine in complex matrices containing various other ingredients.[14]

  • High Precision and Accuracy: Inter- and intra-laboratory studies show low relative standard deviations (RSDs), indicating high precision.[14][15] Recovery studies demonstrate excellent accuracy.[14][15]

  • Linearity over a Wide Range: The methods are linear over a broad range of glucosamine concentrations.[14]

Summary of a Validated HPLC Method for Glucosamine Quantification

Principle: Glucosamine is derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form a fluorescent derivative that can be detected by HPLC with a fluorescence detector.

Experimental Protocol Outline:

  • Sample Preparation: The glucosamine-containing sample is extracted and diluted.

  • Derivatization: The sample extract is mixed with a borate (B1201080) buffer and FMOC-Cl solution and incubated to allow for the derivatization reaction to complete.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column and a fluorescence detector.

  • Quantification: The concentration of glucosamine is determined by comparing the peak area of the derivatized glucosamine in the sample to a standard curve prepared with known concentrations of glucosamine.

The workflow for this analytical method is depicted below:

HPLC_Workflow s1 Sample Preparation (Extraction & Dilution) s2 Derivatization with FMOC-Cl s1->s2 s3 HPLC Injection s2->s3 s4 Fluorescence Detection s3->s4 s5 Quantification vs. Standard Curve s4->s5

Analytical Workflow for Glucosamine Quantification

Conclusion

The reproducibility of published studies on glucosamine sulfate is a multifaceted issue. While analytical methods for its quantification are highly reproducible and reliable, the clinical and in-vitro evidence is marked by inconsistency. The conflicting results from clinical trials, often influenced by study design and sponsorship, make it challenging to definitively establish the therapeutic efficacy of glucosamine sulfate for osteoarthritis. In-vitro studies provide valuable mechanistic insights but are limited by the use of high concentrations that may not be physiologically relevant.

For researchers and drug development professionals, a critical appraisal of the existing literature is paramount. Close attention should be paid to the specific glucosamine formulation used, the methodological rigor of clinical trials, and the potential for bias. Future research should focus on well-designed, independent clinical trials with standardized outcome measures to resolve the existing controversies and provide a clearer understanding of the role of glucosamine sulfate in joint health.

References

Head-to-Head Comparison: Glucosamine 3-Sulfate vs. N-acetylglucosamine in Cellular and Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available experimental data reveals distinct molecular and cellular effects of Glucosamine (B1671600) 3-sulfate and N-acetylglucosamine (GlcNAc), two widely researched aminosugars. While both are investigated for their potential therapeutic benefits, particularly in the context of osteoarthritis, their mechanisms of action and impact on cellular processes show significant divergence. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and associated signaling pathways.

Biochemical and Cellular Effects: A Comparative Overview

The fundamental differences in the cellular uptake and metabolism of Glucosamine (GlcN) and N-acetylglucosamine (GlcNAc) by chondrocytes, the resident cells of cartilage, underpin their contrasting biological activities. Human articular chondrocytes actively transport and metabolize GlcN, whereas GlcNAc is not actively imported.[1][2] This differential uptake leads to opposing effects on glucose transport; GlcN acts as a competitive inhibitor, while GlcNAc enhances facilitated glucose transport.[1][2]

These initial metabolic distinctions cascade into differing effects on the synthesis of crucial extracellular matrix components. Experimental evidence demonstrates that GlcN can inhibit the synthesis of both hyaluronan and sulfated glycosaminoglycans (SGAGs).[1][2] Conversely, GlcNAc has been shown to stimulate the synthesis of hyaluronan, a key component of synovial fluid, which is associated with an upregulation of hyaluronan synthase-2.[1][2]

In the realm of inflammatory responses, both compounds exhibit anti-inflammatory properties. Studies on human articular chondrocytes have shown that both GlcN and GlcNAc can inhibit the production of nitric oxide (NO) induced by pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3][4] Notably, some research suggests that GlcNAc may possess a more potent anti-inflammatory effect than glucosamine.[3] Furthermore, GlcNAc has been demonstrated to suppress the production of other key inflammatory mediators, including cyclooxygenase-2 (COX-2) and IL-6.[3]

The underlying mechanisms for these anti-inflammatory actions also appear to differ. The anti-inflammatory effects of GlcNAc in response to IL-1β in human chondrocytes do not seem to be mediated through the inhibition of mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK), extracellular signal-related kinase (ERK), and p38, nor through the activation of the transcription factor NF-κB.[3][4] In contrast, the mechanism of action for glucosamine sulfate (B86663) is often linked to the inhibition of the NF-κB signaling pathway.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies.

ParameterGlucosamine (GlcN)N-acetylglucosamine (GlcNAc)Cell TypeReference
Transport Actively imported and metabolizedNot actively importedHuman Articular Chondrocytes[1][2]
Glucose Transport Non-competitively inhibits basal glucose transportAccelerates facilitated glucose transportHuman Articular Chondrocytes[1][2]
Hyaluronan Synthesis InhibitsStimulatesHuman Articular Chondrocytes[1][2]
Sulfated Glycosaminoglycan (SGAG) Synthesis InhibitsNo significant effect or slight stimulationHuman Articular Chondrocytes[1]
IL-1β-induced Nitric Oxide (NO) Production InhibitsInhibits (potentially to a higher degree)Human Articular Chondrocytes[3]
IL-1β-induced Cyclooxygenase-2 (COX-2) Production Not specified in direct comparisonSuppressesHuman Articular Chondrocytes[3]
IL-1β-induced IL-6 Production Not specified in direct comparisonSuppressesHuman Articular Chondrocytes[3]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language.

G cluster_0 Glucosamine (GlcN) Pathway GlcN Glucosamine GLUTs Glucose Transporters (GLUTs) GlcN->GLUTs Enters cell via Hexosamine_Pathway Hexosamine Biosynthesis Pathway GlcN->Hexosamine_Pathway NFkB_Inhibition NF-κB Inhibition GlcN->NFkB_Inhibition Glucose Glucose Glucose->GLUTs Competes with UDP_GlcNAc UDP-GlcNAc Hexosamine_Pathway->UDP_GlcNAc ECM_Synthesis_Inhibition Inhibition of Hyaluronan & SGAG Synthesis UDP_GlcNAc->ECM_Synthesis_Inhibition Inflammatory_Response_Down ↓ Inflammatory Response NFkB_Inhibition->Inflammatory_Response_Down

Caption: Proposed signaling pathway for Glucosamine (GlcN).

G cluster_1 N-acetylglucosamine (GlcNAc) Pathway GlcNAc N-acetylglucosamine Cell_Surface Cell Surface Interaction GlcNAc->Cell_Surface HAS2_Upregulation ↑ Hyaluronan Synthase-2 (HAS-2) GlcNAc->HAS2_Upregulation Inflammatory_Mediators ↓ NO, COX-2, IL-6 Production GlcNAc->Inflammatory_Mediators Glucose_Transport_Stimulation ↑ Glucose Transport Cell_Surface->Glucose_Transport_Stimulation Hyaluronan_Synthesis_Stimulation ↑ Hyaluronan Synthesis HAS2_Upregulation->Hyaluronan_Synthesis_Stimulation MAPK_NFkB_Independent MAPK/NF-κB Independent Pathway Inflammatory_Mediators->MAPK_NFkB_Independent

Caption: Proposed signaling pathway for N-acetylglucosamine (GlcNAc).

G cluster_0 Experimental Workflow: Chondrocyte Culture and Treatment cluster_1 Endpoints start Isolate Human Articular Chondrocytes culture Culture Chondrocytes start->culture treatment Treat with GlcN or GlcNAc +/- IL-1β culture->treatment end_points Analyze Endpoints treatment->end_points uptake [3H]GlcN/[3H]GlcNAc Uptake end_points->uptake glucose_transport [3H]2-deoxyglucose Uptake end_points->glucose_transport synthesis [35S]SO4 & Hyaluronan Assay end_points->synthesis inflammation NO, COX-2, IL-6 Quantification end_points->inflammation

Caption: Generalized experimental workflow for in vitro chondrocyte studies.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the comparison of Glucosamine and N-acetylglucosamine.

Isolation and Culture of Human Articular Chondrocytes
  • Cartilage Procurement: Human articular cartilage is obtained from the knee joints of tissue donors with no history of joint disease.

  • Chondrocyte Isolation: Cartilage slices are subjected to sequential enzymatic digestion using pronase followed by collagenase.

  • Cell Culture: Isolated chondrocytes are plated in monolayer cultures in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Measurement of Facilitated Transport of Glucose, Glucosamine, and N-acetylglucosamine
  • Cell Preparation: Chondrocytes are seeded in 24-well plates and grown to confluence.

  • Radiolabeling: Cells are incubated with radiolabeled substrates: [3H]2-deoxyglucose for glucose transport, [3H]GlcN for glucosamine transport, and [3H]GlcNAc for N-acetylglucosamine transport.

  • Uptake Measurement: After a defined incubation period, the uptake of the radiolabeled substrate is stopped by washing with ice-cold phosphate-buffered saline (PBS).

  • Quantification: Cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.

Quantification of Sulfated Glycosaminoglycan (SGAG) and Hyaluronan Synthesis
  • Metabolic Labeling (for SGAGs): Chondrocytes are incubated with [35S]SO4 in the presence or absence of the test compounds (GlcN or GlcNAc).

  • Quantification of SGAGs: The amount of newly synthesized SGAGs is determined by measuring the incorporation of [35S]SO4 into macromolecules precipitated by cetylpyridinium (B1207926) chloride.

  • Hyaluronan Quantification: The concentration of hyaluronan in the culture medium is quantified using a specific hyaluronan binding protein-based assay.

Measurement of Nitric Oxide (NO), COX-2, and IL-6 Production
  • Cell Stimulation: Chondrocytes are pre-treated with GlcN or GlcNAc for a specified period, followed by stimulation with a pro-inflammatory cytokine, such as IL-1β.

  • NO Measurement: The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • COX-2 and IL-6 Quantification: The levels of COX-2 protein in cell lysates are determined by Western blotting, and the concentration of IL-6 in the culture supernatants is measured by enzyme-linked immunosorbent assay (ELISA).

Conclusion

The experimental evidence strongly indicates that Glucosamine and N-acetylglucosamine possess distinct and, in some cases, opposing biological activities, particularly in the context of chondrocyte metabolism. While both exhibit anti-inflammatory potential, their differential effects on cellular uptake, glucose transport, and extracellular matrix synthesis highlight the importance of considering them as separate molecular entities in research and drug development. The choice between these two aminosugars for a specific therapeutic application should be guided by a thorough understanding of their unique mechanisms of action. Further research is warranted to fully elucidate their respective signaling pathways and to translate these preclinical findings into clinical efficacy.

References

Unraveling the Evidence: A Comparative Guide to Glucosamine 3-Sulfate and Established Osteoarthritis Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount for diagnosing, monitoring disease progression, and evaluating therapeutic efficacy. While Glucosamine (B1671600) 3-sulfate has been a subject of inquiry, a thorough review of current scientific literature reveals a notable absence of its validation as a recognized biomarker for any specific disease. This guide, therefore, addresses the current standing of Glucosamine 3-sulfate and provides a comparative analysis with established and promising biomarkers, primarily in the context of osteoarthritis (OA), a major area of glucosamine research.

The widely studied forms of glucosamine are Glucosamine Sulfate (GS) and Glucosamine Hydrochloride (HCl), primarily investigated as therapeutic agents for OA rather than as endogenous biomarkers.[1][2] Endogenous glucosamine is a natural amino sugar that is a fundamental building block for glycosaminoglycans, essential components of cartilage and other connective tissues.[3][4] However, its circulating levels are not typically used to monitor disease state.

This guide will focus on validated and investigational biomarkers for osteoarthritis, providing a framework for comparison that was initially sought for this compound.

Comparative Analysis of Osteoarthritis Biomarkers

The following tables summarize key quantitative data for established and emerging biomarkers for osteoarthritis, offering a direct comparison of their utility.

Table 1: Established Biochemical Markers for Osteoarthritis

BiomarkerMatrixTypeTypical ApplicationPerformance Characteristics
CTX-II (C-terminal telopeptide of type II collagen) Urine, SerumCartilage DegradationMonitoring cartilage breakdownElevated levels associated with radiographic progression of OA.[5]
COMP (Cartilage Oligomeric Matrix Protein) Serum, Synovial FluidCartilage DegradationAssessing disease severity and progressionSerum levels are elevated in knee OA and correlate with disease severity.[5]
Hyaluronic Acid (HA) Serum, Synovial FluidSynovial MetabolismEarly diagnosis and severity assessmentElevated levels can indicate early knee OA and correlate with clinical severity.[6]
PIIANP (Procollagen type II N-terminal propeptide) SerumCartilage SynthesisAssessing cartilage formationLower ratios of CTX-II to PIIANP may indicate a better prognosis.[5]

Table 2: Investigational Inflammatory and Metabolic Biomarkers for Osteoarthritis

BiomarkerMatrixTypePotential ApplicationKey Findings
Adiponectin PlasmaAdipokineLinking metabolic syndrome and OAPlasma levels are most elevated in OA patients, independent of BMI.[7]
Leptin Serum, Synovial FluidAdipokinePrognostic marker for OA progressionHigher levels are associated with increased pain and cartilage volume loss.[6][7]
sTLR4 (soluble Toll-like receptor 4) PlasmaInflammatoryPredicting OA progressionSignificantly associated with the progression and severity of knee OA.[7]
MCP-1 (Monocyte Chemoattractant Protein-1) Serum, Synovial FluidChemokineCorrelating with clinical symptomsAssociated with self-reported pain and physical disability in knee OA.[8]
Chondroitin Sulfate Sulfation Motifs TissueGlycosaminoglycanIdentifying progenitor cells for repairSpecific sulfation patterns are associated with proliferating chondrocytes in OA.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of common experimental protocols for the quantification of key osteoarthritis biomarkers.

Protocol 1: Quantification of CTX-II in Urine by ELISA
  • Sample Collection: Collect second morning void urine samples. Add a preservative such as boric acid and store at -80°C until analysis.

  • Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. The assay measures the concentration of a specific peptide fragment from the C-telopeptide of type II collagen.

  • Procedure:

    • Urine samples are diluted and added to microtiter plates pre-coated with a synthetic peptide.

    • A primary antibody specific for the CTX-II fragment is added, followed by a horseradish peroxidase (HRP)-labeled secondary antibody.

    • The plate is washed, and a substrate solution is added, which develops color in proportion to the amount of HRP.

    • The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using known concentrations of the synthetic peptide. The concentration of CTX-II in the urine samples is then interpolated from this curve and typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

Protocol 2: Quantification of COMP in Serum by ELISA
  • Sample Collection: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C.

  • Assay Principle: A sandwich ELISA is typically employed.

  • Procedure:

    • Microtiter plates are coated with a capture antibody specific for human COMP.

    • Serum samples and standards are added to the wells.

    • After incubation and washing, a detection antibody, also specific for COMP but at a different epitope and conjugated to an enzyme (e.g., HRP), is added.

    • The plate is washed again, and a substrate is added to produce a colorimetric signal.

  • Data Analysis: The concentration of COMP in the serum samples is determined by comparing their absorbance values to a standard curve generated with recombinant human COMP.

Protocol 3: Analysis of Glucosamine in Biological Samples by HPLC

While not a validated biomarker, quantifying glucosamine in research settings is common.

  • Sample Preparation:

    • For plasma or serum, proteins are precipitated using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected.

  • Derivatization: Glucosamine lacks a strong chromophore, necessitating derivatization for UV or fluorescence detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA).[10][11]

  • HPLC Separation:

    • An aliquot of the derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Separation is achieved on a reversed-phase column (e.g., C18) with a gradient mobile phase, typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

  • Detection: The derivatized glucosamine is detected by a UV or fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of glucosamine.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_cartilage Articular Cartilage cluster_synovium Synovial Fluid Chondrocyte Chondrocyte Collagen_II Type II Collagen Network Chondrocyte->Collagen_II Synthesis Aggrecan Aggrecan Chondrocyte->Aggrecan Synthesis HA Hyaluronic Acid Chondrocyte->HA Synthesis CTX_II CTX-II Collagen_II->CTX_II Degradation COMP COMP Aggrecan->COMP Degradation OA_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) OA_Stimuli->Chondrocyte Activates OA_Stimuli->Collagen_II Promotes Degradation OA_Stimuli->Aggrecan Promotes Degradation

Caption: Simplified pathway of cartilage turnover and biomarker origin in osteoarthritis.

G cluster_sample_prep Sample Preparation cluster_assay Immunoassay (ELISA) cluster_analysis Data Analysis Collect_Sample 1. Collect Blood/Urine Process_Sample 2. Serum/Plasma Separation or Urine Stabilization Collect_Sample->Process_Sample Add_Sample 3. Add Sample to Coated Plate Process_Sample->Add_Sample Add_Antibodies 4. Add Detection Antibodies Add_Sample->Add_Antibodies Add_Substrate 5. Add Substrate & Develop Color Add_Antibodies->Add_Substrate Read_Plate 6. Read Absorbance Add_Substrate->Read_Plate Calculate_Conc 7. Calculate Concentration (vs. Standard Curve) Read_Plate->Calculate_Conc

Caption: General experimental workflow for biomarker quantification using ELISA.

References

Comparative Metabolomics of Glucosamine-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Summary: Quantitative Metabolic and Signaling Effects

The following tables summarize the key quantitative findings from studies on the effects of glucosamine (B1671600) and its derivatives on cellular metabolism and signaling.

Table 1: Effect of Glucosamine on Glucose Transport in Cultured Skeletal Muscle Cells

TreatmentConditionGlucose Transport (% of Control)
10 mM Glucosamine (48h)Basal~60%
10 mM Glucosamine (48h)Insulin-stimulated (30 nM)~50%

Data extracted from a study on cultured human skeletal muscle cells, indicating that chronic treatment with glucosamine reduces both basal and insulin-stimulated glucose transport.

Table 2: Inhibition of NF-κB Signaling by Glucosamine Sulfate (B86663) (GS) in IL-1β-stimulated Human Osteoarthritic Chondrocytes

TreatmentNF-κB Activity (% of IL-1β stimulated control)Nuclear Translocation of p65 (% of IL-1β stimulated control)
GS (1 µM) + IL-1β~75%Not specified
GS (10 µM) + IL-1β~50%Significantly reduced
GS (100 µM) + IL-1β~25%Significantly reduced

This table illustrates the dose-dependent inhibitory effect of glucosamine sulfate on the pro-inflammatory NF-κB signaling pathway in chondrocytes.[1][2]

Key Metabolic Pathways and Signaling Mechanisms Affected

Glucosamine and its derivatives have been shown to influence several key metabolic and signaling pathways within the cell.

Inhibition of Glycolysis

Glucosamine can act as a competitive inhibitor of hexokinase, the first enzyme in the glycolysis pathway. By competing with glucose, glucosamine can slow down the rate of glycolysis, leading to reduced ATP production. This effect has been observed in cancer cell lines.[3][4]

The Hexosamine Biosynthesis Pathway (HBP)

A portion of cellular glucose is shunted into the hexosamine biosynthesis pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for glycosylation of proteins and lipids. Exogenous glucosamine can bypass the initial steps of the HBP, leading to an increased flux through this pathway. This can have widespread effects on cellular function due to altered glycosylation patterns.

Inhibition of NF-κB Signaling

Glucosamine sulfate has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in response to pro-inflammatory stimuli like Interleukin-1 beta (IL-1β).[1][2][5] This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for studying the metabolic effects of glucosamine on cells.

Cell Culture and Treatment
  • Cell Lines: Human chondrocytes, skeletal muscle cells, or relevant cancer cell lines are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, Leibovitz's L-15) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere (5% CO2 for most media).

  • Treatment: Cells are treated with varying concentrations of glucosamine sulfate or other derivatives (e.g., 1 µM to 10 mM) for a specified duration (e.g., 24-48 hours). A vehicle-treated control group is always included.

Metabolite Extraction and Analysis
  • Quenching and Extraction: After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is quenched by adding a cold solvent (e.g., 80% methanol). The cells are then scraped, and the cell lysate is collected.

  • Analysis by Mass Spectrometry (LC-MS/MS): The extracted metabolites are separated and analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of a wide range of metabolites.

NF-κB Nuclear Translocation Assay
  • Cell Stimulation: Cells are pre-treated with glucosamine sulfate for a specified time (e.g., 1 hour) before being stimulated with a pro-inflammatory agent like IL-1β.

  • Immunofluorescence Staining: After stimulation, cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is then used for visualization.

  • Microscopy and Quantification: The subcellular localization of p65 is observed using fluorescence microscopy. The percentage of cells showing nuclear translocation of p65 is quantified.

Visualizations

Signaling Pathway Diagram

G Inhibition of NF-κB Signaling by Glucosamine Sulfate cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R Binds IKK IKK Complex IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits p50/p65 p50/p65 NF-κB (p50/p65)->p50/p65 Translocates GS Glucosamine Sulfate GS->IKK Inhibits Inflammatory Genes Inflammatory Gene Expression p50/p65->Inflammatory Genes Promotes G General Workflow for Comparative Metabolomics Cell Culture 1. Cell Culture (e.g., Chondrocytes) Treatment 2. Treatment - Control - Glucosamine 3-Sulfate - Other Glucosamine Derivatives Cell Culture->Treatment Metabolite Extraction 3. Metabolite Extraction - Quenching - Lysis and Collection Treatment->Metabolite Extraction LC-MS Analysis 4. LC-MS/MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing 5. Data Processing - Peak Identification - Quantification LC-MS Analysis->Data Processing Statistical Analysis 6. Statistical Analysis - PCA, OPLS-DA Data Processing->Statistical Analysis Pathway Analysis 7. Pathway Analysis - Identify affected pathways Statistical Analysis->Pathway Analysis Results 8. Results and Interpretation Pathway Analysis->Results

References

Safety Operating Guide

Proper Disposal of Glucosamine 3-Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of glucosamine (B1671600) 3-sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Glucosamine 3-sulfate is a combustible solid that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of accidental release, avoid dust formation and prevent the chemical from entering drains or waterways.[3]

Waste Identification and Classification

All forms of this compound, including unused product, contaminated materials, and solutions, should be treated as chemical waste. Do not dispose of solid this compound or its concentrated solutions in the general trash or down the sanitary sewer.[2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local, state, and federal disposal regulations.

Step-by-Step Disposal Procedure

The following is a step-by-step guide for the safe disposal of this compound:

  • Segregation: Store waste this compound separately from incompatible materials, particularly strong oxidizing agents.[4][5] Use a designated and clearly labeled waste container.

  • Containerization:

    • Place solid this compound waste in a chemically compatible, leak-proof container with a secure lid. The original product container is often a suitable choice.[6]

    • For solutions containing this compound, use a compatible liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[8] The storage area should have secondary containment to prevent spills from reaching drains.[9]

  • Disposal Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department or a licensed chemical waste disposal contractor.[10]

Disposal of Contaminated Materials and Empty Containers

  • Minimally Contaminated Items: Labware, gloves, and other disposable items with minimal residual contamination should be double-bagged and disposed of according to your institution's guidelines for chemically contaminated solid waste.

  • Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., water) before disposal.[6] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[6] After rinsing, deface the original label and dispose of the container as regular trash or according to your facility's procedures for decontaminated lab waste.[6]

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Waste for Sewer Disposal Must be between 5.5 and 10.5 after neutralization.[11]
Maximum Quantity for Sewer Disposal Not recommended for this compound.[2][3]
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.[4]
Triple Rinse Volume Use a volume of solvent equal to approximately 10% of the container's volume for each rinse.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Disposal Path A This compound Waste (Solid, Solution, Contaminated Material) B Is it pure solid or concentrated solution? A->B C Treat as Hazardous Chemical Waste B->C Yes D Is it an empty container? B->D No H Package, label, and store in Satellite Accumulation Area C->H D->A No (Contaminated Material) E Triple-rinse container D->E Yes F Collect rinsate as hazardous waste E->F G Dispose of decontaminated container in regular trash E->G F->H I Request pickup by EHS or licensed waste contractor H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glucosamine 3-sulfate, a key compound in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental work.

Personal Protective Equipment (PPE)

When handling this compound, a systematic approach to personal protection is critical. The following table summarizes the recommended PPE based on the scale of the operation.

Operation Scale Eye Protection Hand Protection Respiratory Protection Body Protection
Minor Quantities (e.g., weighing, preparing solutions) Chemical safety gogglesImpervious gloves (e.g., Nitrile)Type N95 (US) or equivalent particulate respiratorStandard lab coat
Major Spills or Large-Scale Handling Chemical safety goggles and face shieldImpervious gloves (e.g., Nitrile)Dust respirator; for unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessaryProtective clothing to prevent skin exposure[1]

It is imperative to always work in a well-ventilated area to minimize the inhalation of any dust particles.[2]

Procedural Guidance for Safe Handling

A structured workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Well-ventilated) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound (Minimize dust generation) don_ppe->weigh dissolve Prepare Solution (If applicable) weigh->dissolve spill Spill Cleanup (Use dry methods) weigh->spill In case of spill decontaminate Decontaminate Work Area dissolve->decontaminate spill->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose doff_ppe Doff and Dispose of PPE dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound.[2] A chemical fume hood is recommended, especially when working with larger quantities or for prolonged periods.

    • Before handling the compound, ensure all necessary PPE is readily available and in good condition. Don the appropriate PPE as outlined in the table above.[1][3]

  • Handling:

    • When weighing the solid material, use techniques that minimize dust generation, such as careful scooping and avoiding pouring from a height.[2]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Avoid all unnecessary personal contact with the material.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Cleanup and Disposal:

    • Minor Spills: For small spills, clean up immediately using dry methods.[2] Sweep or vacuum the material and place it in a clean, dry, labeled, and sealable container for disposal.[2] Avoid generating dust during cleanup.[2]

    • Major Spills: In the event of a large spill, clear the area of all personnel and move upwind.[2] Alert emergency responders and inform them of the location and nature of the hazard.[2] Only trained personnel with appropriate PPE should attempt to clean up a major spill.[2]

    • After handling is complete, decontaminate all surfaces and equipment.

    • Dispose of waste, including contaminated PPE and spilled material, in accordance with all local, state, and federal regulations.[2] Consult with your institution's environmental health and safety department for specific guidance.

    • After completing all work and cleanup, remove PPE in a manner that avoids contaminating yourself and the surrounding area. Wash hands thoroughly with soap and water after handling.[2]

First Aid Measures

In the event of accidental exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.
Inhalation Remove to fresh air.[1][4] If symptoms occur, get medical attention.
Ingestion Clean mouth with water and drink plenty of water afterwards.[1][4] Get medical attention if you feel unwell.

Storage and Incompatibility

Proper storage is vital for maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a secure and productive laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.